Product packaging for Deinoxanthin(Cat. No.:)

Deinoxanthin

Cat. No.: B1255772
M. Wt: 582.9 g/mol
InChI Key: GJFBHWJTMDTLNX-UWCSZFODSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deinoxanthin is a unique C₄₀H₅₄O₃ xanthophyll carotenoid (IUPAC name: (5R)-5-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E)-24-hydroxy-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaenyl]-2,4,4-trimethylcyclohex-2-en-1-one) exclusively synthesized by the extremophilic bacterium Deinococcus radiodurans . This organism's remarkable resistance to ionizing radiation and oxidative stress is partly attributed to this compound, which possesses extended conjugated double bonds and unique functional groups, including hydroxyl and ketone moieties, that confer significantly stronger reactive oxygen species (ROS) scavenging activity than common carotenoids like β-carotene, lutein, and zeaxanthin . Research Applications and Value: this compound is a high-value compound for research in pharmaceuticals, cosmetics, and functional foods. Key areas of investigation include: • Skin Health and Photoprotection: Studies demonstrate that this compound protects human skin fibroblasts from UVA- and UVB-induced damage, significantly reducing apoptosis and accelerating wound healing . Its mechanism involves scavenging UV-induced ROS and inhibiting tyrosinase activity, which is key in melanin overproduction . • Anti-inflammatory and Antioxidant Efficacy: Research confirms potent anti-inflammatory effects, with this compound effectively regulating nitric oxide (NO) levels in macrophage models . When encapsulated in nanocapsules, its water-dispersibility, stability, and antioxidant efficacy are greatly enhanced, making it suitable for various bio-applications . • Oncology Research: this compound exhibits promising chemopreventive properties. It induces apoptosis in human cancer cell lines (HepG2, HT-29, PC-3) by increasing intracellular ROS, degrading pro-caspase-3, and modulating the expression of BCL2 and BAX proteins . Handling and Use: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle the compound appropriately, considering its sensitivity to light and lipophilic nature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H54O3 B1255772 Deinoxanthin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H54O3

Molecular Weight

582.9 g/mol

IUPAC Name

(5R)-5-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E)-24-hydroxy-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaenyl]-2,4,4-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C40H54O3/c1-30(19-13-21-32(3)22-14-23-33(4)25-16-28-39(7,8)43)17-11-12-18-31(2)20-15-24-34(5)26-27-36-35(6)37(41)29-38(42)40(36,9)10/h11-27,38,42-43H,28-29H2,1-10H3/b12-11+,19-13+,20-15+,22-14+,25-16+,27-26+,30-17+,31-18+,32-21+,33-23+,34-24+/t38-/m1/s1

InChI Key

GJFBHWJTMDTLNX-UWCSZFODSA-N

SMILES

CC1=C(C(C(CC1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C

Isomeric SMILES

CC1=C(C([C@@H](CC1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)O)/C)/C

Canonical SMILES

CC1=C(C(C(CC1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C

Synonyms

deinoxanthin

Origin of Product

United States

Foundational & Exploratory

Deinoxanthin: A Technical Guide to Its Natural Sources, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deinoxanthin is a potent antioxidant carotenoid with significant potential in the pharmaceutical, cosmetic, and nutraceutical industries.[1][2] Its unique chemical structure contributes to its superior reactive oxygen species (ROS) scavenging activity compared to other well-known carotenoids.[3][4][5][6][7][8][9] This technical guide provides an in-depth overview of the natural sources, biosynthesis, and analysis of this compound. Current scientific literature indicates that the natural production of this compound is exclusively found within the bacterial genus Deinococcus. This guide will therefore focus on this sole identified source, presenting quantitative data on its production, detailed experimental protocols for its study, and a visualization of its biosynthetic pathway.

Natural Sources of this compound: An Exclusive Domain of Deinococcus

Extensive research has identified the extremophilic bacterium Deinococcus radiodurans as the primary and, to date, exclusive natural source of this compound.[1][3] This bacterium is renowned for its extraordinary resistance to radiation, desiccation, and oxidative stress, a resilience attributed in part to the protective effects of this compound.[5][10][11] While different species and strains within the Deinococcus genus, such as Deinococcus sp. AJ005, Deinococcus wulumuqiensis R12, Deinococcus sp. Y35, and Deinococcus xianganensis Y35, have been shown to produce this compound, no natural sources beyond this genus have been identified in the current scientific literature.[12][13][14][15][16]

Quantitative Production of this compound in Deinococcus

The production of this compound can vary significantly depending on the Deinococcus strain and cultivation conditions. Metabolic engineering has also been employed to enhance yields for potential industrial applications. The following table summarizes reported quantitative data on this compound production.

Deinococcus StrainProduction Titer (mg/L)Specific Production (mg/g DCW)Key Cultivation/Engineering Details
Deinococcus radiodurans R1 (Wild-Type)88.3 ± 3.2Not ReportedStandard TGY media
Deinococcus radiodurans DX1176.1 ± 4.6Not ReportedOverexpression of dxs and crtB genes
Deinococcus radiodurans DX2 (Engineered)394 ± 17.6102 ± 11.1Optimized temperature (37°C) and sucrose as carbon source
Deinococcus sp.52.3Not ReportedFermentation medium with citrate, malate, succinate, and glutamate

DCW: Dry Cell Weight. Data compiled from references:[3][14][17][18].

Biosynthesis of this compound

The biosynthetic pathway of this compound in Deinococcus begins with the methylerythritol 4-phosphate (MEP) pathway, which provides the precursor geranylgeranyl diphosphate (GGPP).[3] A series of enzymatic reactions, including desaturation, cyclization, hydroxylation, and ketolation, convert GGPP into the final this compound molecule. The key enzymes involved have been putatively identified through genomic and functional analyses.[3][12][13]

Deinoxanthin_Biosynthesis MEP MEP Pathway GGPP Geranylgeranyl-PP MEP->GGPP Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI gamma_Carotene γ-Carotene Lycopene->gamma_Carotene CrtLm beta_Carotene β-Carotene gamma_Carotene->beta_Carotene CrtY Intermediate1 Intermediate beta_Carotene->Intermediate1 CruF Intermediate2 Intermediate Intermediate1->Intermediate2 CrtD This compound This compound Intermediate2->this compound CrtO, 2-β-ionone ring hydroxylase Experimental_Workflow Culture Deinococcus Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Solvent Extraction (Acetone/Ethanol) Harvest->Extraction Dry Drying of Extract Extraction->Dry Analysis HPLC-PDA Analysis Dry->Analysis Quantification Quantification Analysis->Quantification

References

The Role of Deinoxanthin in the Radioresistance of Deinococcus radiodurans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deinococcus radiodurans is an extremophilic bacterium renowned for its extraordinary resistance to ionizing radiation, desiccation, and other DNA-damaging agents.[1] This remarkable resilience is attributed to a combination of highly efficient DNA repair mechanisms and robust protection against oxidative stress.[2][3] A key player in its defense arsenal is the carotenoid pigment, deinoxanthin, which imparts the bacterium with its characteristic pink-red color.[4] This in-depth technical guide explores the multifaceted role of this compound in the radioresistance of D. radiodurans, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This compound's potent antioxidant properties and its interaction with cellular components make it a compelling subject for research and a potential source for the development of novel radioprotective and antioxidant therapies.[5]

This compound: A Potent Antioxidant

This compound is a unique ketocarotenoid that exhibits significantly stronger reactive oxygen species (ROS) scavenging activity compared to other well-known carotenoids like β-carotene and lycopene.[6] This enhanced antioxidant capacity is a cornerstone of its contribution to the radioresistance of D. radiodurans.

Mechanism of Antioxidant Action

The superior antioxidant activity of this compound stems from its unique molecular structure. It possesses an extended conjugated double bond system and hydroxyl groups, which enable it to efficiently quench singlet oxygen and scavenge other reactive oxygen species such as superoxide radicals (O₂•⁻) and hydroxyl radicals (•OH).[4] Quantum chemical calculations have revealed that this compound has a lower lowest triplet excitation energy compared to other carotenoids, which enhances its potential in the energy transfer-based ROS-scavenging process.[6]

Data Presentation: Comparative Antioxidant Activity

While specific IC50 values for this compound in direct comparison to other carotenoids using standardized assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are not consistently reported across the literature, the consensus from multiple studies indicates its superior performance. The available data strongly suggests that this compound is a more potent scavenger of various ROS.

Carotenoid/AntioxidantReported Antioxidant Activity/PropertyReference
This compound Significantly stronger ROS-scavenging activity than β-carotene and zeaxanthin.[6][6]
More effective scavenger of H₂O₂ than other carotenes and xanthophylls.[7]
Potent singlet oxygen quenching ability.[4]
β-CaroteneLower ROS-scavenging activity compared to this compound.[6][6]
ZeaxanthinLower ROS-scavenging activity compared to this compound.[6][6]
LycopeneLower ROS-scavenging activity compared to this compound.[7]

Role in Radioresistance and Protection of Cellular Components

This compound's contribution to radioresistance extends beyond simple ROS scavenging. It plays a crucial role in protecting vital cellular macromolecules, including DNA and proteins, from oxidative damage induced by ionizing radiation.

DNA Protection

By neutralizing ROS, this compound reduces the extent of indirect DNA damage caused by radiation-induced water radiolysis. This protective effect is critical for cell survival, as it lessens the burden on the bacterium's extensive DNA repair machinery. Mutants of D. radiodurans unable to synthesize carotenoids (e.g., crtB mutants) exhibit increased sensitivity to ionizing radiation.[8]

Proteome Protection

Ionizing radiation can cause significant damage to proteins, leading to loss of function and cellular death. This compound contributes to the protection of the proteome by mitigating oxidative stress.[2] This is particularly important for the preservation of DNA repair enzymes, ensuring their functionality in the face of extensive genomic damage.

Furthermore, this compound is non-covalently bound to the S-layer protein DR_2577.[4] This complex is believed to form a protective shield on the cell surface, providing a first line of defense against environmental stressors, especially UV radiation under desiccating conditions.[4]

Data Presentation: Survival Rates and Proteomics

The importance of this compound in radioresistance is evident from the differential survival rates of wild-type and carotenoid-deficient mutant strains of D. radiodurans upon exposure to gamma radiation.

StrainRadiation Dose (kGy)Survival Rate (%)Reference
D. radiodurans R1 (Wild-type)6~100[8]
D. radiodurans NT mutants6Variable, generally lower than wild-type[8]
D. radiodurans R1 (Wild-type)15Can withstand doses >15 kGy[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's role in the radioresistance of D. radiodurans.

Culturing Deinococcus radiodurans
  • Media: TGY medium (1% tryptone, 0.1% glucose, 0.5% yeast extract) is commonly used for routine culture.[11] For specific experiments, a defined minimal medium may be required.[12]

  • Growth Conditions: D. radiodurans R1 (ATCC 13939) is typically grown aerobically at 30-37°C with shaking (e.g., 150-200 rpm).[11][13]

  • Growth Monitoring: Cell growth can be monitored by measuring the optical density at 600 nm (OD₆₀₀).[13]

Extraction and Quantification of this compound
  • Extraction:

    • Harvest bacterial cells by centrifugation (e.g., 4000 rpm for 30 minutes).[6]

    • Wash the cell pellet twice with distilled water.[6]

    • Extract the carotenoids from the pellet using methanol or an acetone-ethanol (1:1) mixture.[6][14] Sonication can be used to enhance extraction efficiency.[6]

  • Quantification:

    • Concentrate the extract using a rotary evaporator.[6]

    • Analyze the this compound content using high-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector.[6]

    • Quantify the concentration by comparing the peak area to a standard curve prepared with purified this compound.[6]

Gamma Irradiation of Deinococcus radiodurans
  • Preparation of Cells: Grow D. radiodurans to the desired growth phase (e.g., exponential or stationary). Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., phosphate-buffered saline or fresh TGY medium).[9]

  • Irradiation: Expose the cell suspension to a ⁶⁰Co gamma radiation source at a specified dose rate (e.g., 70 Gy/min).[15] The total dose is controlled by the exposure time. Keep the samples on ice during irradiation to minimize metabolic activity.[9]

  • Post-Irradiation Analysis: After irradiation, serially dilute the cell suspension and plate on TGY agar to determine the survival rate by counting colony-forming units (CFUs).[15]

DPPH Radical Scavenging Assay for Antioxidant Activity
  • Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (around 517 nm).

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare different concentrations of the this compound extract and a standard antioxidant (e.g., ascorbic acid).

    • Mix the this compound/standard solution with the DPPH solution.

    • Incubate the mixture in the dark for a specific period (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[16]

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage
  • Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, forming a "comet tail."

  • Procedure:

    • Embed irradiated and control D. radiodurans cells in a low-melting-point agarose on a microscope slide.

    • Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

    • Subject the slides to electrophoresis under alkaline or neutral conditions.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize the comets using a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tails.

Visualizing the Role of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's function and the experimental workflows used to study it.

Deinoxanthin_Radioresistance cluster_stress Radiation Stress cluster_cell Deinococcus radiodurans Cell Ionizing Radiation Ionizing Radiation ROS Reactive Oxygen Species (ROS) Ionizing Radiation->ROS generates This compound This compound This compound->ROS scavenges DNA DNA This compound->DNA protects Proteins Proteins This compound->Proteins protects S-layer Protein\n(DR_2577) S-layer Protein (DR_2577) This compound->S-layer Protein\n(DR_2577) binds to ROS->DNA damages ROS->Proteins damages DNA Repair\nMachinery DNA Repair Machinery DNA->DNA Repair\nMachinery activates DNA Repair\nMachinery->DNA repairs Cell Survival Cell Survival DNA Repair\nMachinery->Cell Survival promotes This compound-S-layer\nComplex This compound-S-layer Complex S-layer Protein\n(DR_2577)->this compound-S-layer\nComplex This compound-S-layer\nComplex->Ionizing Radiation shields from

Caption: this compound's central role in mitigating radiation-induced oxidative stress.

Experimental_Workflow cluster_culture Cell Culture & Preparation cluster_treatment Treatment cluster_analysis Analysis Culture D. radiodurans Culture D. radiodurans Harvest & Resuspend Cells Harvest & Resuspend Cells Culture D. radiodurans->Harvest & Resuspend Cells Gamma Irradiation Gamma Irradiation Harvest & Resuspend Cells->Gamma Irradiation This compound Extraction & Quantification This compound Extraction & Quantification Harvest & Resuspend Cells->this compound Extraction & Quantification Survival Assay (CFU) Survival Assay (CFU) Gamma Irradiation->Survival Assay (CFU) DNA Damage Assay (Comet) DNA Damage Assay (Comet) Gamma Irradiation->DNA Damage Assay (Comet) Proteomic Analysis (2D-PAGE/MS) Proteomic Analysis (2D-PAGE/MS) Gamma Irradiation->Proteomic Analysis (2D-PAGE/MS) Antioxidant Assay (DPPH) Antioxidant Assay (DPPH) This compound Extraction & Quantification->Antioxidant Assay (DPPH)

Caption: Workflow for studying this compound's role in radioresistance.

Conclusion and Future Directions

This compound is a critical component of the multifaceted defense system that enables Deinococcus radiodurans to withstand extreme levels of ionizing radiation. Its potent antioxidant activity protects cellular components from oxidative damage, thereby complementing the bacterium's highly efficient DNA repair pathways. The unique properties of this compound make it a promising candidate for the development of novel radioprotective agents and antioxidants for various applications in medicine and biotechnology.

Future research should focus on elucidating the precise molecular interactions between this compound and other cellular components, particularly DNA repair proteins. A more detailed, quantitative understanding of how this compound modulates the proteomic and metabolic responses to radiation stress will be invaluable. Furthermore, exploring the biosynthetic pathway of this compound could open up avenues for its heterologous production and bioengineering for enhanced antioxidant properties. The continued study of this remarkable molecule holds significant promise for advancing our ability to protect biological systems from the damaging effects of radiation and oxidative stress.

References

Spectroscopic Properties of Purified Deinoxanthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of purified deinoxanthin, a unique carotenoid with significant antioxidant potential. The document details the methodologies for its purification and spectroscopic characterization, presenting quantitative data in a structured format. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a novel ketocarotenoid primarily isolated from the extremophilic bacterium Deinococcus radiodurans. Its unique chemical structure, featuring a conjugated polyene system of 12-13 double bonds, a hydroxylated monocyclic ring, and a keto group, contributes to its remarkable antioxidant and radioprotective properties.[1][2][3] Understanding the spectroscopic characteristics of this compound is crucial for its identification, quantification, and the elucidation of its biological functions. This guide summarizes the key spectroscopic data and the experimental protocols required for its analysis.

Spectroscopic Data

The UV-Visible absorption spectrum of this compound is characterized by a three-peaked absorption band in the visible region, which is typical for carotenoids. The position of these peaks is solvent-dependent, a phenomenon known as solvatochromism.

UV-Visible Absorption Maxima

The absorption maxima (λmax) of purified this compound in various organic solvents are summarized in Table 1. These values are critical for the qualitative identification of the compound.

Solventλmax (nm)
Methanol451 (shoulder), 479, 506
Chloroform453, 492, 524
Carbon Disulfide479, 509, 544
Methanol (from Deinococcus sp. AJ005)453 (shoulder), 475, 492 (shoulder)

(Data sourced from multiple studies to provide a comprehensive overview).[1][4]

Molar Absorptivity

The molar absorptivity (ε), or molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. While specific molar absorptivity values for this compound are not extensively reported in the literature, this parameter is essential for the precise quantification of the compound using the Beer-Lambert law. Further research is required to definitively establish these values.

Experimental Protocols

The following sections provide detailed methodologies for the purification and spectroscopic analysis of this compound from Deinococcus radiodurans.

Purification of this compound

The purification of this compound typically involves the cultivation of Deinococcus radiodurans, followed by cell harvesting, extraction of the carotenoid, and chromatographic separation.

3.1.1. Bacterial Cultivation and Cell Harvesting

  • Culture Medium: Grow Deinococcus radiodurans (e.g., strain R1, ATCC 13939) in Tryptone-Glucose-Yeast (TGY) extract broth.[5]

  • Incubation: Incubate the culture at 30°C with shaking (e.g., 250 rpm) for 24-48 hours.[5][6]

  • Harvesting: Centrifuge the culture at 5,000 x g for 10 minutes at 4°C to pellet the cells.[5]

  • Washing: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Na Phosphate, pH 7.8) and repeat the centrifugation step to wash the cells.[5]

3.1.2. Extraction of this compound

  • Solvent Selection: this compound can be extracted using a variety of organic solvents. Common choices include methanol, ethanol, acetone, or mixtures thereof (e.g., acetone-ethanol 1:1 v/v).[5][6] The choice of solvent can influence the isomeric form of the extracted this compound, with polar solvents like methanol yielding an orange form and less polar solvents like chloroform yielding a pink form.[5]

  • Extraction Procedure:

    • Resuspend the washed cell pellet in the chosen extraction solvent.

    • Facilitate cell lysis and extraction through methods such as ultrasonication or French press.[7]

    • Centrifuge the mixture to pellet cell debris.

    • Collect the supernatant containing the crude this compound extract.

    • The extract can be concentrated using a rotary evaporator.[8]

3.1.3. Chromatographic Purification

  • Thin-Layer Chromatography (TLC): TLC can be used for a rapid assessment of purity and for small-scale purification.

    • Stationary Phase: Silica gel plates with a fluorescent indicator.[5]

    • Mobile Phase: A mixture of acetone and chloroform (e.g., 30:70 v/v).[5]

  • Column Chromatography: For larger scale purification, column chromatography is employed.

    • Stationary Phase: Hydroxyapatite is an effective sorbent for this compound separation.[6]

    • Eluent: Ethanol can be used to elute the purified this compound from the column.[6]

Spectroscopic Analysis

3.2.1. UV-Visible Absorption Spectroscopy

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is required.

  • Sample Preparation: Dissolve the purified this compound in the desired spectroscopic grade solvent (e.g., methanol, chloroform).

  • Measurement Parameters:

    • Wavelength Range: Scan from 200 to 750 nm.[5]

    • Optical Path Length: Use a 1 cm path length quartz cuvette.[5]

    • Band-pass: Set the instrument band-pass to 2 nm.[5]

    • Temperature: Perform measurements at a controlled temperature, for instance, 4°C.[5]

  • Data Acquisition: Record the absorption spectrum and identify the wavelengths of maximum absorbance (λmax).

3.2.2. Fluorescence Spectroscopy

  • Instrumentation: A spectrofluorometer is used for fluorescence measurements.

  • Sample Preparation: Prepare the sample in a similar manner to UV-Visible spectroscopy, using a fluorescence-free quartz cuvette.

  • Measurement Parameters:

    • Excitation Wavelength: Excite the sample at its main absorption bands.[5]

    • Emission Range: Record the emission spectrum over a suitable range (e.g., 200-700 nm).[5]

    • Excitation Spectrum: Record the excitation spectrum at the main emission band.[5]

    • Temperature: Maintain a constant temperature during the measurement (e.g., 4°C).[5]

Experimental Workflow and Logical Relationships

The overall process for the purification and spectroscopic analysis of this compound can be visualized as a sequential workflow.

Deinoxanthin_Workflow cluster_cultivation Bacterial Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_data Data Output cultivation Cultivate Deinococcus radiodurans harvesting Harvest Cells by Centrifugation cultivation->harvesting extraction Extract with Organic Solvent harvesting->extraction concentration Concentrate Crude Extract extraction->concentration chromatography Chromatographic Separation (TLC/Column) concentration->chromatography uv_vis UV-Visible Spectroscopy chromatography->uv_vis fluorescence Fluorescence Spectroscopy chromatography->fluorescence absorption_spectra Absorption Spectra (λmax) uv_vis->absorption_spectra emission_spectra Emission/Excitation Spectra fluorescence->emission_spectra

Caption: Experimental workflow for the purification and spectroscopic analysis of this compound.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties of purified this compound, along with detailed experimental protocols for its isolation and analysis. The provided data and methodologies are essential for researchers and professionals working with this promising antioxidant compound. Further studies are warranted to establish a complete spectroscopic profile of this compound, including its molar absorptivity in various solvents, which will aid in its accurate quantification and the standardization of its use in research and development.

References

Deinoxanthin Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deinoxanthin is a unique keto-carotenoid found in the extremophilic bacterium Deinococcus radiodurans.[1] Its potent antioxidant and anti-inflammatory properties have garnered significant interest for applications in cosmetics, food, and pharmaceuticals.[2][3] However, a critical physicochemical parameter for its application and formulation is its solubility in various organic solvents. As a lipophilic molecule, this compound is generally insoluble in water but shows solubility in a range of organic solvents.[2] This guide provides a comprehensive overview of the known solubility characteristics of this compound, methods for its experimental determination, and relevant workflows for researchers.

This compound Solubility Profile

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, its solubility can be inferred from the solvents successfully employed for its extraction from Deinococcus radiodurans. The choice of solvent for extraction is a strong indicator of the compound's solubility.

The following table summarizes the organic solvents reported in the literature for the extraction of this compound, implying its solubility in these media.

Solvent SystemApplicationReference
MethanolExtraction[2][3][4]
EthanolExtraction, Dissolution for formulation[2][4][5][6]
AcetoneExtraction[4]
Acetone-Methanol MixtureExtraction[5]
Acetone-Ethanol (1:1) MixtureExtraction[3][5]
Ethyl AcetateRe-extraction from dry residue[5]
ChloroformExtraction[4]
HexaneExtraction[4]
AcetonitrileExtraction from TLC plates[5]
Dimethyl Sulfoxide (DMSO)Dissolution for cell culture experiments[7]

This compound is classified as a xanthophyll, a type of carotenoid that contains oxygen.[8] Generally, xanthophylls are more polar than carotenes and are more soluble in semi-polar solvents like ethanol and methanol.[9] Carotenes, being nonpolar hydrocarbons, are more soluble in nonpolar solvents such as hexane.[9]

Experimental Protocol for Determining this compound Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in a specific organic solvent. This method is adapted from established procedures for other carotenoids, such as β-carotene, and relies on spectrophotometric analysis.[10]

Objective: To determine the saturation concentration (solubility) of this compound in a given organic solvent at a specific temperature.

Materials:

  • Crystalline this compound

  • Selected organic solvent (e.g., ethanol, acetone, hexane) of analytical grade

  • Spectrophotometer

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Microcentrifuge or centrifuge

  • Calibrated micropipettes

  • Volumetric flasks

  • Cuvettes (appropriate for the solvent and wavelength range)

  • Analytical balance

Procedure:

  • Preparation of a Standard Stock Solution:

    • Accurately weigh a small amount of crystalline this compound.

    • Dissolve the weighed this compound in a known volume of the chosen organic solvent to prepare a stock solution of a known concentration. It is crucial that the this compound is fully dissolved.

    • Protect the solution from light to prevent degradation.

  • Generation of a Standard Curve:

    • Prepare a series of dilutions from the stock solution in the same solvent.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for this compound in that solvent. The λmax for this compound is approximately 479-509 nm in methanol and 492-524 nm in chloroform.[4][11] It is recommended to first scan the spectrum to determine the precise λmax in the chosen solvent.

    • Plot a graph of absorbance versus concentration to generate a standard curve. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a known volume of the organic solvent in several vials. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

  • Sample Analysis:

    • After the equilibration period, stop the agitation and allow the excess solid to settle.

    • Carefully centrifuge the vials to pellet any undissolved this compound.

    • Take a precise aliquot from the supernatant, ensuring no solid particles are transferred.

    • Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the standard curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation of Solubility:

    • Using the equation from the standard curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

    • The resulting concentration is the solubility of this compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or molarity).

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Standard Stock Solution gen_curve Generate Standard Curve (Absorbance vs. Concentration) prep_stock->gen_curve calc_conc Calculate Concentration from Standard Curve gen_curve->calc_conc prep_sat Prepare Saturated Solutions (Excess this compound) equilibrate Equilibrate at Constant Temperature prep_sat->equilibrate centrifuge Centrifuge to Separate Solid equilibrate->centrifuge sample Sample Supernatant centrifuge->sample dilute Dilute Sample sample->dilute measure Measure Absorbance dilute->measure measure->calc_conc calc_sol Calculate Solubility (Account for Dilution) calc_conc->calc_sol

Workflow for Determining this compound Solubility.

Conclusion

Understanding the solubility of this compound is fundamental for its effective utilization in various scientific and commercial applications. While quantitative data remains sparse, the successful use of solvents like methanol, ethanol, and acetone mixtures for extraction confirms its solubility in these organic media. The provided experimental protocol offers a robust framework for researchers to precisely determine the solubility of this compound in solvents relevant to their specific research and development needs. This will enable better formulation design, optimization of extraction procedures, and advancement in the application of this promising carotenoid.

References

Deinoxanthin: A Technical Guide to its Biosynthesis and Genetic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deinoxanthin, a unique xanthophyll carotenoid, is the characteristic red-orange pigment of the extremophilic bacterium Deinococcus radiodurans. Its potent antioxidant properties, exceeding those of many common carotenoids, have garnered significant interest for its potential applications in pharmaceuticals, cosmetics, and nutraceuticals.[1][2] This technical guide provides an in-depth overview of the biosynthesis of this compound, the current understanding of its genetic regulation, and detailed experimental protocols for its study and production.

This compound Biosynthesis Pathway

The biosynthesis of this compound in Deinococcus species begins with the methylerythritol 4-phosphate (MEP) pathway, which produces the universal carotenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][3] A series of enzymatic reactions then convert these precursors into the final this compound molecule. The key enzymes and their corresponding genes involved in this pathway are detailed below.

The proposed biosynthetic pathway of this compound is initiated from geranylgeranyl pyrophosphate (GGPP) and proceeds through several key intermediates, including phytoene, lycopene, and γ-carotene.[4][5] The final steps involve a series of desaturation, cyclization, hydroxylation, and ketolation reactions to produce the unique structure of this compound.[1][6]

Deinoxanthin_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP Phytoene Phytoene GGPP->Phytoene 2x Lycopene Lycopene Phytoene->Lycopene gamma_carotene γ-Carotene Lycopene->gamma_carotene intermediate_1 Hydroxy-γ-carotene gamma_carotene->intermediate_1 This compound This compound intermediate_2 Dehydro-hydroxy-γ-carotene intermediate_1->intermediate_2 intermediate_2->this compound CrtE CrtE (GGPP synthase) CrtE->GGPP CrtB CrtB (Phytoene synthase) CrtB->Phytoene CrtI CrtI (Phytoene desaturase) CrtI->Lycopene CrtLm CrtLm (Lycopene cyclase) CrtLm->gamma_carotene CruF CruF (1,2-Hydratase) CruF->intermediate_1 CrtD CrtD (3',4'-Desaturase) CrtD->intermediate_2 CrtO CrtO (Carotenoid ketolase) CrtO->this compound hydroxylase 2-β-ionone ring hydroxylase hydroxylase->this compound

Caption: The biosynthetic pathway of this compound from IPP and DMAPP.

Genetic Regulation of this compound Production

The production of this compound is a tightly regulated process, influenced by both genetic and environmental factors. While the complete regulatory network is still under investigation, several key elements have been identified.

Rate-Limiting Steps: Studies involving metabolic engineering have identified the enzymes 1-deoxy-D-xylulose-5-phosphate synthase (encoded by dxs) and phytoene synthase (encoded by crtB) as rate-limiting steps in the carotenoid biosynthetic pathway in D. radiodurans.[1][7] Overexpression of these genes has been shown to significantly increase the production of this compound.[2][3]

Global Regulators: The global regulator PprI (also known as IrrE) plays a crucial role in the radiation resistance of D. radiodurans, and recent proteomic studies have revealed its involvement in regulating carotenoid biosynthesis.[4] PprI deficiency has been shown to impair carotenoid production.[4] PprI is known to regulate the DNA damage response by cleaving the transcriptional repressor DdrO .[4] While DdrO's direct role in repressing this compound biosynthetic genes is not yet fully confirmed, the link between PprI and carotenoid synthesis suggests a potential indirect regulatory mechanism.

Environmental Influences: The expression of this compound biosynthetic genes and the subsequent accumulation of the pigment are also influenced by environmental conditions. For instance, temperature and the available carbon source have been shown to modulate the transcription of key genes and overall this compound yield.[3][6]

Genetic_Regulation dxs dxs This compound This compound Production dxs->this compound rate-limiting crtB crtB crtB->this compound rate-limiting crt_operon This compound Biosynthetic Genes (crtI, crtLm, crtO, cruF, crtD, etc.) crt_operon->this compound PprI PprI PprI->crt_operon regulates DdrO DdrO PprI->DdrO cleaves DdrO->crt_operon potentially represses NO Nitric Oxide NO->this compound modulates profile Temp Temperature Temp->dxs affects expression Temp->crtB affects expression Carbon Carbon Source (e.g., Sucrose) Carbon->this compound influences

Caption: Key factors influencing the genetic regulation of this compound production.

Influence of Environmental and Cellular Factors

Temperature: Temperature optimization is crucial for maximizing this compound production. In engineered strains where dxs and crtB are placed under the control of the temperature-sensitive groE promoter, a significant increase in their mRNA expression and subsequent this compound yield is observed at higher temperatures (e.g., 37°C).[3][8]

Carbon Source: The choice of carbon source significantly impacts this compound production. Sucrose has been identified as an optimal carbon source compared to glucose or fructose, leading to higher yields.[1][3] In some cases, supplementing the medium with intermediates of the tricarboxylic acid (TCA) cycle, such as citrate, malate, and succinate, has also been shown to enhance carotenoid biosynthesis.[9]

Nitric Oxide: Recent studies have revealed a connection between endogenous nitric oxide (NO) production and the carotenoid profile in D. radiodurans. The absence of NO synthase leads to a shift in the end-products of the carotenoid pathway, suggesting that NO signaling is involved in regulating carotenoid biosynthesis.

Environmental_Factors cluster_env Environmental Factors cluster_cell Cellular Factors Deinoxanthin_Prod This compound Production Temp Temperature Temp->Deinoxanthin_Prod modulates gene expression Carbon Carbon Source Carbon->Deinoxanthin_Prod enhances yield TCA TCA Cycle Intermediates TCA->Deinoxanthin_Prod provides precursors & cofactors NO Nitric Oxide Signaling NO->Deinoxanthin_Prod alters carotenoid profile PprI PprI/DdrO Regulatory System PprI->Deinoxanthin_Prod global regulation

Caption: Environmental and cellular factors influencing this compound production.

Quantitative Data on this compound Production

The following tables summarize the quantitative data on this compound production from various studies, highlighting the impact of genetic engineering and culture condition optimization.

StrainGenotype/ModificationThis compound Titer (mg/L)This compound Yield (mg/g DCW)Reference
D. radiodurans R1 (Wild-Type)-88.3 ± 3.2Not Reported[3]
D. radiodurans DX1Plasmid-based overexpression of dxs and crtB176.1 ± 4.6Not Reported[3]
D. radiodurans DX2Genomic integration of dxs and crtB under PgroE177.29 ± 8.4Not Reported[8]
D. radiodurans DX2Optimized temperature (37°C)256.5 ± 13.8Not Reported[3]
D. radiodurans DX2Optimized carbon source (sucrose) and temperature394 ± 17.6102 ± 11.1[3]
Culture Condition Optimization in Deinococcus sp. AJ005Total Carotenoid Production IncreaseReference
Batch fermentation with 40 g/L sucrose650% higher than without sucrose[1][6]
Effect of TCA Cycle Intermediates on Carotenoid Production in D. radiodurans R1Carotenoid Biosynthesis (mg/L)Reference
Unoptimized conditions2.4[9]
Optimized with citrate, malate, succinate, and glutamate52.3[9]

Experimental Protocols

Construction of Engineered D. radiodurans Strains

a. Gene Knockout: Gene deletion in D. radiodurans is typically achieved through homologous recombination. A knockout cassette containing an antibiotic resistance marker flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed. This cassette is then introduced into D. radiodurans cells, and transformants are selected on antibiotic-containing media.[10][11]

b. Gene Overexpression: For gene overexpression, the gene of interest (e.g., dxs, crtB) is cloned into a suitable expression vector or integrated into the genome under the control of a strong promoter, such as the groE promoter.[3][7] The construct is then introduced into D. radiodurans.

Experimental_Workflow cluster_construction Strain Construction cluster_production Production & Analysis start_strain Wild-Type D. radiodurans transformation Transformation start_strain->transformation knockout_cassette Construct Knockout Cassette (antibiotic resistance + flanking regions) knockout_cassette->transformation overexpression_cassette Construct Overexpression Cassette (promoter + gene of interest) overexpression_cassette->transformation selection Selection on Antibiotic Media transformation->selection engineered_strain Engineered Strain selection->engineered_strain cultivation Cultivation (Optimized Media & Conditions) engineered_strain->cultivation extraction This compound Extraction (e.g., Methanol) cultivation->extraction quantification HPLC-DAD Analysis extraction->quantification final_product Quantified this compound quantification->final_product

Caption: General workflow for engineering D. radiodurans for this compound production.

Cultivation of D. radiodurans
  • Media: TGY medium (0.5% tryptone, 0.1% glucose, 0.3% yeast extract) is commonly used for routine cultivation. For enhanced this compound production, a modified TGY medium can be used, often with sucrose as the carbon source.[1][3]

  • Conditions: Cultures are typically grown at 30-37°C with shaking (e.g., 200 rpm).[3][9]

This compound Extraction
  • Harvest bacterial cells by centrifugation (e.g., 4000 rpm for 20 minutes).

  • Wash the cell pellet with distilled water.

  • Extract the carotenoids from the cell pellet using an organic solvent such as methanol or acetone.[1]

  • The extract can be concentrated using a rotary evaporator.

Quantification of this compound by HPLC-DAD
  • Column: A C30 reverse-phase column is often used for the separation of carotenoids.

  • Mobile Phase: A gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water is commonly employed.

  • Detection: this compound is detected using a photodiode array (DAD) detector at its maximum absorbance wavelength (around 480-490 nm).

  • Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve prepared with purified this compound.

Gene Expression Analysis by qRT-PCR
  • RNA Extraction: Isolate total RNA from D. radiodurans cells at the desired growth phase.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.

  • qPCR: Perform quantitative PCR using primers specific for the target genes (e.g., dxs, crtB) and a reference gene (e.g., gap) for normalization.[1] The relative expression levels can be calculated using the ΔΔCt method.

Conclusion and Future Perspectives

Significant progress has been made in understanding the biosynthesis of this compound and in engineering Deinococcus radiodurans for its overproduction. The biosynthetic pathway is well-characterized, and key rate-limiting steps have been identified, providing clear targets for metabolic engineering. However, a comprehensive understanding of the genetic regulatory network that governs this compound production is still emerging.

Future research should focus on:

  • Elucidating the precise role of global regulators like PprI and DdrO in controlling the expression of this compound biosynthetic genes.

  • Identifying specific transcription factors and their binding sites on the promoters of the crt genes.

  • Unraveling the signaling pathways, such as the one involving nitric oxide, that modulate carotenoid biosynthesis.

  • Further optimizing fermentation conditions and metabolic pathways to achieve industrially viable yields of this compound.

A deeper understanding of these regulatory mechanisms will be crucial for the rational design of hyper-producing strains and for unlocking the full potential of this compound as a high-value bioactive compound.

References

Methodological & Application

Deinoxanthin Extraction from Deinococcus radiodurans: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deinoxanthin, a potent antioxidant carotenoid unique to the extremophilic bacterium Deinococcus radiodurans, is of significant interest for its potential applications in pharmaceuticals, cosmetics, and nutraceuticals. Its superior radical-scavenging properties compared to other carotenoids make it a compelling candidate for drug development. This document provides a detailed protocol for the cultivation of Deinococcus radiodurans, followed by a comprehensive procedure for the extraction and purification of this compound. The methodologies are compiled from established research to ensure reproducibility and high-yield recovery of this valuable compound.

Introduction

Deinococcus radiodurans is renowned for its extraordinary resistance to radiation and oxidative stress, a characteristic attributed in part to its unique carotenoid, this compound.[1] This xanthophyll possesses a distinctive chemical structure that contributes to its potent antioxidant activity, exceeding that of many other well-known carotenoids.[2] The development of robust and efficient protocols for the isolation of this compound is crucial for advancing research into its biological activities and for its potential commercialization. This application note details the necessary steps from bacterial culture to purified this compound, providing researchers with a reliable methodology.

Data Presentation

The yield of this compound can vary significantly depending on the strain of Deinococcus radiodurans used (wild-type vs. metabolically engineered) and the specific culture conditions. The following table summarizes this compound production reported in the literature.

D. radiodurans StrainCulture ConditionsThis compound Yield (mg/L)This compound Yield (mg/g DCW)Reference
Wild-type R1TGY medium, 30°C, 48h88.3 ± 3.2Not Reported[2]
Engineered Strain DX1TGY medium, 30°C, 48h176.1 ± 4.6Not Reported[2]
Engineered Strain DX2Optimized TGY, 37°C, 10 g/L sucrose394 ± 17.6102 ± 11.1[2][3]
Wild-typeCheese whey medium, optimized with TCA intermediates52.3Not Reported[4]

DCW: Dry Cell Weight

Experimental Protocols

This section provides detailed methodologies for the cultivation of Deinococcus radiodurans, and the subsequent extraction and purification of this compound.

Cultivation of Deinococcus radiodurans

This protocol is based on standard methods for growing D. radiodurans for carotenoid production.[2][4][5]

1.1. Media Preparation:

  • TGY Medium (per liter):

    • Tryptone: 5 g

    • Glucose: 1 g

    • Yeast Extract: 3 g

    • Adjust pH to 7.0.

    • Autoclave at 121°C for 15 minutes.

  • Modified TGY Medium (for enhanced production, per liter):

    • Tryptone: 5 g

    • Yeast Extract: 5 g

    • Glucose or Sucrose: 10 g

    • MgSO₄·7H₂O: 0.5 g

    • MnCl₂: 1 mg

    • Adjust pH to 7.0.

    • Autoclave at 121°C for 15 minutes.

1.2. Inoculation and Growth:

  • Inoculate a single colony of Deinococcus radiodurans R1 (ATCC 13939) or an engineered strain into 5 mL of TGY medium in a culture tube.

  • Incubate overnight at 30°C with shaking at 200 rpm until the culture is visibly turbid (OD₆₀₀ of 1.8-2.1).[4]

  • Use this seed culture to inoculate a larger volume of modified TGY medium at a 1% (v/v) ratio in a baffled flask.

  • Incubate the production culture at 30-37°C for 48-72 hours with vigorous shaking (200 rpm).[2][4] The optimal temperature may vary depending on the strain.[2]

This compound Extraction

This protocol employs a solvent-based extraction method adapted from several sources for efficient recovery of carotenoids from the bacterial biomass.[3][5][6][7]

2.1. Cell Harvesting:

  • Transfer the culture to centrifuge tubes and pellet the cells by centrifugation at 4,000 rpm for 20 minutes at 4°C.[3][7]

  • Discard the supernatant and wash the cell pellet twice with deionized water, centrifuging after each wash.

2.2. Extraction:

  • To the cell pellet, add methanol or a 1:1 mixture of acetone and ethanol (3-6 mL per gram of wet cell weight).[5][6]

  • Vortex vigorously to resuspend the pellet.

  • For enhanced extraction, sonicate the cell suspension for 1-minute intervals, repeating twice.[3] Keep the sample on ice during sonication to prevent overheating.

  • Centrifuge the mixture at 4,000 rpm for 20 minutes at 4°C to pellet the cell debris.

  • Carefully collect the colored supernatant containing the this compound extract.

  • Repeat the extraction process with the cell pellet until it becomes colorless.[8]

  • Pool all the supernatant fractions.

This compound Purification

This multi-step purification protocol is designed to isolate this compound from the crude extract.

3.1. Solvent Partitioning (Optional, for initial cleanup):

  • Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C.[5]

  • Resuspend the dried extract in ethyl acetate.

  • Wash the ethyl acetate phase with an equal volume of deionized water in a separatory funnel to remove water-soluble impurities.

  • Collect the ethyl acetate phase and dry it over anhydrous magnesium sulfate.[5]

  • Evaporate the solvent to obtain the crude this compound extract.

3.2. Column Chromatography:

This step provides a preliminary separation of this compound from other carotenoids and lipids.

  • Prepare a silica gel 60 or hydroxyapatite column.[5][9]

  • Dissolve the crude extract in a minimal amount of the mobile phase.

  • Load the dissolved extract onto the column.

  • Elute the carotenoids using a solvent system such as hexane:acetone (6.5:3.5 v/v) for silica gel or pure ethanol for hydroxyapatite.[5][9]

  • Collect the colored fractions and monitor the separation by thin-layer chromatography (TLC).

  • Pool the fractions containing the main orange-red band corresponding to this compound.

  • Evaporate the solvent from the pooled fractions.

3.3. High-Performance Liquid Chromatography (HPLC):

For final purification to obtain high-purity this compound.[9]

  • HPLC System: A system equipped with a C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm) and a UV/Vis detector is suitable.

  • Mobile Phase: An isocratic mobile phase of acetonitrile:methanol:isopropanol (40:50:10, v/v/v) can be used.[9]

  • Procedure: a. Dissolve the partially purified this compound from the column chromatography step in the mobile phase. b. Filter the sample through a 0.22 µm syringe filter. c. Inject the sample onto the HPLC column. d. Monitor the elution at 480 nm.[9] e. Collect the peak corresponding to this compound. f. The purity of the collected fraction can be confirmed by re-injection into the HPLC system.

Visualizations

This compound Biosynthetic Pathway

Deinoxanthin_Biosynthesis G3P Glyceraldehyde-3-Phosphate DXP 1-Deoxy-D-xylulose-5-phosphate G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP dxs IPP Isopentenyl Pyrophosphate MEP->IPP DMAPP Dimethylallyl Pyrophosphate IPP->DMAPP GPP Geranyl Pyrophosphate DMAPP->GPP FPP Farnesyl Pyrophosphate GPP->FPP GGPP Geranylgeranyl Pyrophosphate FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI Gamma_Carotene γ-Carotene Lycopene->Gamma_Carotene CrtLm Intermediate1 Intermediate Gamma_Carotene->Intermediate1 CrtD Intermediate2 Intermediate Intermediate1->Intermediate2 CruF This compound This compound Intermediate2->this compound Hydroxylase Dxs Dxs CrtE CrtE CrtB CrtB CrtI CrtI CrtLm CrtLm CrtD CrtD CruF CruF Hydroxylase Hydroxylase

Caption: Proposed biosynthetic pathway of this compound in Deinococcus radiodurans.

Experimental Workflow

Deinoxanthin_Extraction_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of D. radiodurans Incubation Incubation (30-37°C, 48-72h) Inoculation->Incubation Harvesting Cell Harvesting (Centrifugation) Incubation->Harvesting Solvent_Extraction Solvent Extraction (Methanol/Acetone) Harvesting->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica/Hydroxyapatite) Crude_Extract->Column_Chromatography HPLC HPLC (C18 Reverse Phase) Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Experimental workflow for this compound extraction and purification.

References

Application Note: High-Purity Deinoxanthin Purification by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Deinoxanthin, a potent antioxidant carotenoid from the extremophilic bacterium Deinococcus radiodurans, has garnered significant interest for its potential applications in pharmaceuticals and cosmetics.[1] Its inherent resistance to UV radiation and strong reactive oxygen species-scavenging capabilities make it a valuable compound for further investigation.[1] This application note provides a detailed protocol for the purification of this compound to a high degree of purity using preparative High-Performance Liquid Chromatography (HPLC). The described method is intended for researchers, scientists, and drug development professionals seeking to obtain pure this compound for experimental and developmental purposes.

Introduction

The purification of carotenoids, such as this compound, from biological matrices presents a significant challenge due to their sensitivity to light, heat, and oxidation. Furthermore, crude extracts often contain a complex mixture of related carotenoids and other lipid-soluble compounds, necessitating a robust purification strategy. This protocol outlines a multi-step approach, beginning with an efficient extraction of this compound from Deinococcus radiodurans, followed by a preliminary purification step, and culminating in a final high-resolution purification using preparative reversed-phase HPLC.

Experimental Protocols

Extraction of this compound from Deinococcus radiodurans

This protocol is adapted from established methods for carotenoid extraction from D. radiodurans.[2][3][4][5][6]

Materials:

  • Deinococcus radiodurans cell pellet

  • Methanol (HPLC grade)

  • Acetone (HPLC grade)

  • Ethanol (HPLC grade)

  • Centrifuge

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Harvest D. radiodurans cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with deionized water.

  • Resuspend the cell pellet in a mixture of acetone and ethanol (1:1, v/v) at a ratio of 5 mL of solvent per gram of wet cell weight.[3]

  • Subject the cell suspension to ultrasonication for 15 minutes in an ice bath to facilitate cell lysis and extraction of carotenoids.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant containing the this compound extract.

  • Repeat the extraction process on the cell pellet to ensure complete recovery of carotenoids.

  • Pool the supernatants and concentrate the crude extract using a rotary evaporator at a temperature not exceeding 35°C.

Preliminary Purification (Optional but Recommended)

For crude extracts with a high degree of complexity, a preliminary purification step can enhance the efficiency and longevity of the preparative HPLC column.

a) Silica Gel Column Chromatography:

  • Stationary Phase: Silica gel (60 Å, 70-230 mesh)

  • Mobile Phase: A gradient of acetone in petroleum ether. A starting composition of 20:80 (v/v) acetone:petroleum ether is a good starting point.[7]

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the dried crude extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with the mobile phase, gradually increasing the acetone concentration.

    • Collect fractions and monitor the separation by thin-layer chromatography (TLC) or UV-Vis spectroscopy at 470 nm.[2]

    • Pool the fractions containing this compound and evaporate the solvent.

Preparative HPLC Purification of this compound

This final step utilizes reversed-phase HPLC to achieve high-purity this compound.

Instrumentation:

  • Preparative HPLC system with a gradient pump and a UV-Vis or photodiode array (PDA) detector.

  • Fraction collector.

Chromatographic Conditions:

ParameterValueReference
Column C18, 5 µm, 250 x 10 mm (or larger for scaled-up purification)[8]
Mobile Phase A Acetonitrile:Methanol:Water (80:15:5, v/v/v)Adapted from[4]
Mobile Phase B Methanol:Isopropanol (50:50, v/v/v)Adapted from[4]
Detection Wavelength 470 nm or 480 nm[2][4]
Flow Rate 5 mL/min (for a 10 mm ID column)[6]
Injection Volume 1-5 mL (depending on sample concentration and column dimensions)
Column Temperature 25°C

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
01000
51000
250100
350100
361000
451000

Procedure:

  • Dissolve the partially purified this compound extract in a minimal volume of the initial mobile phase (Mobile Phase A).

  • Filter the sample through a 0.45 µm PTFE syringe filter.

  • Equilibrate the preparative HPLC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution program as described in the table above.

  • Monitor the chromatogram and collect the fractions corresponding to the this compound peak, which is expected to be the major peak with absorption at 470-480 nm.

  • Combine the collected fractions containing pure this compound.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at low temperature.

  • Store the purified this compound at -20°C or below, protected from light and oxygen.

Data Presentation

The following table summarizes the expected outcomes of the purification process. Actual values may vary depending on the starting material and the scale of the purification.

ParameterExtractionPreliminary Purification (Silica Gel)Preparative HPLC
This compound Concentration ~394 mg/L (in culture)[9]Variable>95% Purity
Recovery >90%~70-80%~80-90%
Purity LowModerateHigh (>95%)

Mandatory Visualization

HPLC_Purification_Workflow cluster_extraction Extraction cluster_preliminary Preliminary Purification cluster_hplc HPLC Purification cluster_final Final Product Harvest Harvest D. radiodurans Cells Wash Wash Cells Harvest->Wash Extract Extract with Acetone:Ethanol Wash->Extract Concentrate Concentrate Crude Extract Extract->Concentrate Silica_Gel Silica Gel Chromatography Concentrate->Silica_Gel Optional Prep_HPLC Preparative HPLC Concentrate->Prep_HPLC Silica_Gel->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Evaporation Solvent Evaporation Fraction_Collection->Evaporation Pure_this compound Pure this compound Evaporation->Pure_this compound

References

Application Note: Quantification of Deinoxanthin in Bacterial Biomass Using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deinoxanthin, a unique xanthophyll carotenoid produced by extremophilic bacteria such as Deinococcus radiodurans, has garnered significant interest due to its potent antioxidant properties, reportedly twice as powerful as other well-known carotenoids like beta-carotene, lutein, and zeaxanthin.[1] This enhanced activity is attributed to its distinct molecular structure, which includes extended conjugated double bonds and multiple hydroxyl groups.[1] The potential applications of this compound span various fields, including pharmaceuticals, cosmetics, and nutraceuticals, necessitating a reliable and accurate method for its quantification in bacterial biomass.

This application note provides a detailed protocol for the quantification of this compound from bacterial cultures using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described methodology covers bacterial cultivation, this compound extraction, and subsequent analysis by HPLC-UV, offering a robust framework for researchers and professionals in drug development.

Experimental Protocols

Bacterial Cultivation

The primary source of this compound is the bacterium Deinococcus radiodurans. The following protocol outlines the cultivation of this microorganism for the production of this compound.

Materials:

  • Deinococcus radiodurans strain R1 (ATCC 13939) or its derivatives[2][3]

  • Tryptone/Glucose/Yeast Extract (TGY) medium (0.5% tryptone, 0.1% glucose, 0.3% yeast extract)[2][3]

  • Incubator shaker

Protocol:

  • Prepare TGY medium and sterilize by autoclaving.

  • Inoculate the sterile TGY medium with a fresh culture of D. radiodurans.

  • Incubate the culture at 30°C with shaking at 200-250 rpm for 48 hours.[2][3]

  • Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

This compound Extraction from Bacterial Biomass

This protocol details the extraction of total carotenoids, including this compound, from the harvested bacterial cells.

Materials:

  • Bacterial culture from the previous step

  • Centrifuge

  • Methanol[1][2] or a mixture of acetone and ethanol (1:1 v/v)[4]

  • Sonication bath or homogenizer

  • Rotary evaporator or vacuum concentrator

  • Lyophilizer (optional)

Protocol:

  • Harvest the bacterial cells from the culture medium by centrifugation at 4000 rpm for 30 minutes.[1][2]

  • Discard the supernatant and wash the cell pellet twice with deionized water.

  • Resuspend the cell pellet in methanol (e.g., 1 mL for a small-scale extraction or 50 mL for a 1 L culture).[2]

  • Facilitate cell lysis and extraction by sonication for 1 minute. This step can be repeated twice to ensure complete extraction.[2]

  • Separate the cell debris by centrifugation at a higher speed (e.g., 10,000 g for 10 minutes).

  • Collect the supernatant containing the this compound extract.

  • For concentrated or purified this compound standards, the extract can be concentrated using a rotary evaporator at 55°C and 70 rpm.[1][2] The concentrated extract can be completely dried using a freeze dryer.[2]

HPLC-UV Analysis of this compound

The following protocol describes the chromatographic conditions for the separation and quantification of this compound.

Materials:

  • HPLC system equipped with a UV/VIS detector

  • Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 × 150 mm)[2]

  • HPLC-grade acetonitrile, methanol, and isopropanol[2][5]

  • This compound standard (can be prepared and purified from D. radiodurans as described in the extraction protocol)

Protocol:

  • Prepare the mobile phase: a mixture of acetonitrile, methanol, and isopropanol in a 40:50:10 (v/v/v) ratio.[2][5]

  • Set the HPLC system parameters as detailed in Table 1.

  • Prepare a calibration curve using the purified this compound standard. A typical concentration range for the calibration curve is 5 to 200 mg/L.[2]

  • Inject the prepared bacterial extracts and standards into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard. The identity can be further confirmed by analyzing its UV/Vis spectrum, which shows characteristic absorption maxima.[5]

  • Quantify the amount of this compound in the samples by integrating the peak area and comparing it to the calibration curve.

Data Presentation

HPLC-UV Method Parameters
ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Zorbax Eclipse XDB-C18 (4.6 × 150 mm)[2]
Mobile Phase Acetonitrile:Methanol:Isopropanol (40:50:10, v/v/v)[2][5]
Flow Rate 0.8 mL/min[2][5]
Column Temperature 40°C[2]
Detection Wavelength 480 nm[2]
Injection Volume 10-20 µL
Quantitative Data Summary
SampleThis compound Concentration (mg/L)This compound per Dry Cell Weight (mg/g DCW)
Wild-Type D. radioduransVaries (baseline)Varies (baseline)
Engineered D. radiodurans DX2394 ± 17.6[2]102 ± 11.1[2]

Visualizations

experimental_workflow cluster_cultivation Bacterial Cultivation cluster_extraction This compound Extraction cluster_analysis HPLC-UV Analysis cultivation_start Inoculate D. radiodurans in TGY Medium incubation Incubate at 30°C with Shaking cultivation_start->incubation harvesting Harvest Cells by Centrifugation incubation->harvesting extraction Extract with Methanol & Sonication harvesting->extraction clarification Clarify Extract by Centrifugation extraction->clarification hplc_injection Inject Extract into HPLC-UV clarification->hplc_injection quantification Quantify this compound at 480 nm hplc_injection->quantification

References

Application Notes and Protocols for the Mass Spectrometry-Based Characterization of Deinoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deinoxanthin is a unique and potent antioxidant carotenoid produced by the extremophilic bacterium Deinococcus radiodurans. Its distinctive chemical structure, featuring a C2 hydroxylated monocyclic keto-carotenoid, contributes to its remarkable resistance to ultraviolet (UV) radiation and its strong capacity for scavenging reactive oxygen species (ROS).[1][2] Recent studies have highlighted the pro-apoptotic effects of this compound in various cancer cell lines, suggesting its potential as a chemopreventive agent.[3][4][5]

This document provides detailed application notes and protocols for the characterization of this compound using mass spectrometry. It is intended to guide researchers in the extraction, identification, and quantification of this promising natural compound.

Experimental Protocols

Extraction and Purification of this compound from Deinococcus radiodurans

This protocol describes the extraction and purification of this compound from D. radiodurans cultures.

Materials:

  • Deinococcus radiodurans cell pellet

  • Methanol

  • Acetone-ethanol mixture (1:1, v/v)

  • Ethyl acetate

  • Deionized water

  • Magnesium sulfate (anhydrous)

  • Centrifuge

  • Rotary evaporator

  • Low-pressure liquid chromatograph (optional)

  • Hydroxyapatite or Silica gel for column chromatography (optional)

Protocol:

  • Cell Harvesting: Centrifuge the D. radiodurans culture at 4,000 rpm for 30 minutes to harvest the cell pellet. Wash the pellet twice with deionized water.

  • Extraction:

    • Method A (Methanol Extraction): Resuspend the cell pellet in methanol (e.g., 50 mL for a pellet from 1 L of culture). Sonicate the suspension for 1 minute and repeat this step twice to ensure efficient cell lysis and extraction of carotenoids.[6]

    • Method B (Acetone-Ethanol Extraction): Extract the carotenoids from the bacterial mass using an acetone-ethanol mixture (1:1, v/v) at a ratio of 3-6 mL per gram of fresh bacterial weight.[1]

  • Centrifugation: Centrifuge the extract at 3,000-5,000 rpm for 10 minutes to pellet cell debris.

  • Solvent Evaporation: Concentrate the supernatant containing the extracted carotenoids using a rotary evaporator at 55°C and 70 rpm.[6]

  • Re-extraction (for Method A): Re-extract the dried residue with ethyl acetate. Wash the ethyl acetate phase with water to remove water-soluble impurities and then dry the organic phase over anhydrous magnesium sulfate.

  • Purification (Optional): For higher purity, the crude extract can be further purified using column chromatography.

    • Low-Pressure Liquid Chromatography: Utilize a low-pressure liquid chromatograph with a column packed with hydroxyapatite. Elute with ethanol.[1]

    • Silica Gel Chromatography: Alternatively, use a silica gel column and a mobile phase of acetone/petroleum ether/triethylamine (20:80:1, v/v/v).

HPLC-MS/MS Analysis of this compound

This protocol outlines the parameters for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation:

  • HPLC system with a UV/Vis detector

  • Mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 5 µm).[6]

  • Mobile Phase: A mixture of acetonitrile, methanol, and isopropanol (40:50:10, v/v/v).[6]

  • Flow Rate: 0.8 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • UV/Vis Detection: 480 nm.[6]

Mass Spectrometry Conditions (ESI Positive Mode):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Drying Gas Temperature: 350°C.[6]

  • Drying Gas Flow Rate: 10 L/min.[6]

  • Capillary Voltage: 3.5 kV.[6]

  • Nebulizer Pressure: 40 psig.[6]

  • Collision Energy (for MS/MS): This needs to be optimized for the specific instrument, but a starting range of 15-30 eV can be used for fragmentation of the precursor ion.

Data Presentation

Mass Spectrometry Data for this compound

The following table summarizes the key mass-to-charge ratios (m/z) for this compound and its proposed fragments observed in positive ion mode mass spectrometry.

Ion Speciesm/z (Da)Proposed Structure/FragmentRelative Intensity (Hypothetical)
Precursor Ions
[M+H]⁺583.4Protonated this compound (C₄₀H₅₅O₃⁺)100%
[M+Na]⁺605.4Sodium Adduct of this compound (C₄₀H₅₄O₃Na⁺)Variable
[M+K]⁺621.4Potassium Adduct of this compound (C₄₀H₅₄O₃K⁺)Variable
Product Ions (from [M+H]⁺)
[M+H - H₂O]⁺565.4Loss of a water molecule from the hydroxyl group.80%
[M+H - 2H₂O]⁺547.4Loss of two water molecules.40%
[M+H - C₅H₈O]⁺499.4Loss of the hydroxylated ring end-group.25%
[M+H - C₉H₁₄O]⁺ (Toluene loss)491.4In-chain fragmentation (loss of toluene).15%
[M+H - C₁₀H₁₆O]⁺ (Xylene loss)477.4In-chain fragmentation (loss of xylene).10%

Disclaimer: The relative intensities are hypothetical and intended for illustrative purposes. Actual values will vary depending on the instrument and experimental conditions.

Visualization of Key Processes

Proposed MS/MS Fragmentation Pathway of this compound

The following diagram illustrates a proposed fragmentation pathway for the protonated this compound molecule ([M+H]⁺) under collision-induced dissociation (CID). The fragmentation is predicted based on the known structure of this compound and general fragmentation patterns observed for other carotenoids.

Deinoxanthin_Fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions This compound This compound [M+H]⁺ m/z 583.4 Loss_H2O [M+H - H₂O]⁺ m/z 565.4 This compound->Loss_H2O - H₂O Loss_Ring [M+H - C₅H₈O]⁺ m/z 499.4 This compound->Loss_Ring - C₅H₈O (Ring Cleavage) Loss_Toluene [M+H - C₉H₁₄O]⁺ m/z 491.4 This compound->Loss_Toluene - C₇H₈ (In-chain) Loss_Xylene [M+H - C₁₀H₁₆O]⁺ m/z 477.4 This compound->Loss_Xylene - C₈H₁₀ (In-chain) Loss_2H2O [M+H - 2H₂O]⁺ m/z 547.4 Loss_H2O->Loss_2H2O - H₂O

Caption: Proposed fragmentation of this compound.

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to changes in the expression of Bcl-2 family proteins and the subsequent activation of caspases.

Deinoxanthin_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_regulation Apoptotic Regulation cluster_execution Execution Phase This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax (Pro-apoptotic) Mitochondria->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's apoptotic signaling.

Conclusion

The protocols and data presented here provide a comprehensive framework for the mass spectrometry-based analysis of this compound. The detailed extraction and analytical methods, combined with the proposed fragmentation pathway and the elucidated signaling pathway, will aid researchers in the characterization and further investigation of this potent carotenoid for its potential applications in research and drug development. The unique antioxidant and pro-apoptotic properties of this compound make it a compelling candidate for further studies in cancer prevention and therapy.

References

Application Notes and Protocols for In Vitro Antioxidant Capacity Testing of Deinoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deinoxanthin, a unique carotenoid synthesized by the extremophilic bacterium Deinococcus radiodurans, has demonstrated exceptionally potent antioxidant activity, surpassing that of many well-known antioxidants like β-carotene and α-tocopherol.[1][2][3] Its distinctive chemical structure, featuring a conjugated polyene system, a C-1' hydroxyl group, and a C-4 keto group, contributes to its remarkable ability to scavenge reactive oxygen species (ROS).[2][3] Oxidative stress, stemming from an imbalance between ROS production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The potent antioxidant properties of this compound make it a promising candidate for development as a therapeutic and preventative agent against these conditions.

These application notes provide a comprehensive set of protocols for the in vitro evaluation of the antioxidant capacity of this compound. The described assays, including the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, the Oxygen Radical Absorbance Capacity (ORAC) assay, and the Cellular Antioxidant Activity (CAA) assay, offer a multi-faceted approach to characterizing the antioxidant potential of this novel compound.

Key In Vitro Antioxidant Capacity Assays

A battery of in vitro assays is recommended to obtain a comprehensive profile of an antioxidant's activity, as different assays reflect various mechanisms of antioxidant action.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method assesses the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4][5][6] The reduction of the purple DPPH radical to a yellow-colored non-radical form is measured spectrophotometrically.[4][5]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the pre-formed radical cation by an antioxidant leads to a decrease in absorbance, which is proportional to the antioxidant concentration.[7][8][9]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay evaluates the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (like fluorescein) induced by a peroxyl radical generator, such as AAPH.[10][11] The antioxidant's capacity to protect the fluorescent probe from degradation is monitored over time, providing a measure of its radical scavenging ability.

  • Cellular Antioxidant Activity (CAA) Assay: This assay provides a more biologically relevant measure of antioxidant activity by assessing it within a cellular environment.[12][13][14] It quantifies the ability of a compound to inhibit the oxidation of a cell-permeable fluorescent probe, DCFH-DA, by peroxyl radicals generated within cells.[12][13][15][16]

Data Presentation

Quantitative data from the antioxidant assays should be summarized for clear comparison. The following tables provide a template for presenting the results.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
This compound
Trolox
Ascorbic Acid

Table 2: ABTS Radical Scavenging Activity of this compound

CompoundConcentration (µg/mL)% InhibitionTEAC (Trolox Equivalents)
This compound
Trolox
Ascorbic Acid

Table 3: Oxygen Radical Absorbance Capacity (ORAC) of this compound

CompoundConcentration (µg/mL)Net Area Under the Curve (AUC)ORAC Value (µmol TE/µmol)
This compound
Trolox

Table 4: Cellular Antioxidant Activity (CAA) of this compound

CompoundConcentration (µM)CAA Value (%)EC50 (µM)
This compound
Quercetin

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted for the analysis of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Trolox or Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.[4]

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetone or ethanol) to prepare a stock solution. Prepare a series of dilutions from the stock solution. Prepare similar dilutions for the positive control (Trolox or ascorbic acid).

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the sample dilutions or standard to the wells.

    • For the blank, add 100 µL of the solvent used for the samples.

    • For the control, add 100 µL of the DPPH solution and 100 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[4]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[17]

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH to 96-well Plate prep_dpph->add_dpph prep_sample Prepare this compound Dilutions add_sample Add Samples/Controls prep_sample->add_sample prep_control Prepare Positive Control Dilutions prep_control->add_sample incubate Incubate in Dark (30 min) add_sample->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay

This protocol is designed for evaluating the antioxidant capacity of this compound.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[7]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[7][8]

  • Working Solution Preparation: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[18]

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetone or ethanol) to prepare a stock solution. Prepare a series of dilutions from the stock solution. Prepare similar dilutions for the positive control (Trolox).

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the sample dilutions or standard to the wells.

    • For the blank, add 190 µL of the ABTS•+ working solution and 10 µL of the solvent.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.[7]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_abts Prepare ABTS•+ Stock Solution prep_working Prepare ABTS•+ Working Solution prep_abts->prep_working add_abts Add ABTS•+ to 96-well Plate prep_working->add_abts prep_sample Prepare this compound Dilutions add_sample Add Samples/Controls prep_sample->add_sample prep_control Prepare Trolox Dilutions prep_control->add_sample incubate Incubate (6 min) add_sample->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_teac Determine TEAC Value calculate_inhibition->determine_teac

Caption: Workflow for the ABTS radical cation decolorization assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol provides a method for determining the ORAC of this compound.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Trolox (as a positive control)

  • Black 96-well microplate

  • Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer for each experiment.

    • Prepare a stock solution of Trolox in phosphate buffer.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetone) to prepare a stock solution. Prepare a series of dilutions in phosphate buffer. Prepare similar dilutions for the positive control (Trolox).

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.

    • Add 25 µL of the sample dilutions, standard, or phosphate buffer (for the blank) to the wells.[19][20]

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.[19][20]

  • Reaction Initiation and Measurement:

    • After incubation, rapidly inject 25 µL of the AAPH solution into each well to start the reaction.[11]

    • Immediately begin measuring the fluorescence every 1-2 minutes for at least 60 minutes at 37°C.[19]

  • Calculation:

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the samples from the standard curve and express the results as micromoles of Trolox equivalents (TE) per micromole of this compound.

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Fluorescein, AAPH, Trolox add_reagents Add Fluorescein & Samples to Plate prep_reagents->add_reagents prep_sample Prepare this compound Dilutions prep_sample->add_reagents incubate Incubate at 37°C (30 min) add_reagents->incubate add_aaph Inject AAPH incubate->add_aaph measure_fluorescence Kinetic Fluorescence Measurement add_aaph->measure_fluorescence calculate_auc Calculate Net AUC measure_fluorescence->calculate_auc determine_orac Determine ORAC Value calculate_auc->determine_orac

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Cellular Antioxidant Activity (CAA) Assay

This protocol outlines the steps for assessing the cellular antioxidant activity of this compound.

Materials:

  • This compound

  • Human hepatocarcinoma (HepG2) cells or another suitable cell line (e.g., NIH 3T3)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Quercetin (as a positive control)

  • Black 96-well cell culture plate

  • Fluorescence microplate reader (Ex: 485 nm, Em: 530 nm)

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into a black 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[15][16]

  • Sample Treatment:

    • When cells are confluent, remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and quercetin (positive control) in treatment medium for 1-2 hours.

  • Probe Loading:

    • Remove the treatment medium and wash the cells with PBS.

    • Add DCFH-DA solution (e.g., 25 µM in treatment medium) to each well and incubate for 60 minutes in the dark.[12]

  • Induction of Oxidative Stress and Measurement:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add AAPH solution (e.g., 600 µM in PBS) to each well to induce oxidative stress.[13]

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity every 5 minutes for 1 hour.[16]

  • Calculation:

    • Calculate the area under the curve (AUC) for the control and treated wells.

    • The CAA value is calculated as follows: CAA (%) = [1 - (AUC_sample / AUC_control)] x 100

    • The EC50 value (the concentration of the compound that produces 50% of the maximum CAA) is determined from the dose-response curve.

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Staining cluster_measurement Measurement cluster_analysis Data Analysis culture_cells Culture HepG2 Cells seed_plate Seed 96-well Plate culture_cells->seed_plate treat_samples Treat with this compound/Quercetin seed_plate->treat_samples load_probe Load with DCFH-DA treat_samples->load_probe induce_stress Induce Oxidative Stress (AAPH) load_probe->induce_stress measure_fluorescence Kinetic Fluorescence Reading induce_stress->measure_fluorescence calculate_auc Calculate AUC measure_fluorescence->calculate_auc calculate_caa Calculate CAA Value calculate_auc->calculate_caa determine_ec50 Determine EC50 calculate_caa->determine_ec50

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Antioxidant Signaling Pathway

Antioxidants like this compound can exert their protective effects through various mechanisms, including direct scavenging of ROS and modulation of intracellular signaling pathways involved in the cellular stress response. One key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Antioxidant_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress This compound This compound This compound->ROS Scavenges Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription

Caption: The Nrf2-ARE antioxidant response pathway.

References

Application of Deinoxanthin in Radioprotective Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deinoxanthin, a unique carotenoid pigment isolated from the extremophilic bacterium Deinococcus radiodurans, has garnered significant attention for its potent antioxidant and radioprotective properties.[1][2][3][4] Its remarkable ability to scavenge reactive oxygen species (ROS) far exceeds that of many other known carotenoids, making it a promising candidate for the development of novel radioprotective formulations.[1][4] This document provides detailed application notes and protocols for researchers and drug development professionals interested in exploring the potential of this compound in mitigating the harmful effects of ionizing radiation.

This compound's superior antioxidant activity is attributed to its unique molecular structure, which includes an extended system of conjugated double bonds and hydroxyl groups.[1][5] This structure enables it to efficiently neutralize a variety of ROS, including singlet oxygen and hydrogen peroxide, which are major contributors to radiation-induced cellular damage.[4][6] Studies have demonstrated its ability to protect cells from DNA damage, reduce apoptosis, and enhance cell survival following exposure to radiation.[5][7]

Formulation Strategies for this compound

The lipophilic nature of this compound presents a challenge for its formulation into bioavailable drug delivery systems. To overcome this, various nano-delivery strategies have been explored for carotenoids, which can be adapted for this compound. These approaches aim to enhance solubility, stability, and cellular uptake.[2][8][9]

Common Formulation Approaches for Carotenoids:

  • Lipid-Based Nanocarriers: These include emulsions, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and liposomes. They are well-suited for encapsulating lipophilic compounds like this compound, improving their dispersion in aqueous environments and protecting them from degradation.[1][8]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate this compound, offering controlled release and targeted delivery.[2][9]

  • Chitosan-Based Delivery Systems: Chitosan, a natural polysaccharide, can be used to create nanogels and nanoliposomes (chitosomes) that enhance the stability and bioactivity of encapsulated carotenoids.[3]

A recent study successfully formulated this compound into nanocapsules, significantly improving its water dispersibility and stability. This formulation also demonstrated enhanced antioxidant and anti-inflammatory efficacy in vitro.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the antioxidant and radioprotective effects of this compound and other relevant compounds.

Table 1: Antioxidant Activity of this compound Compared to Other Carotenoids

CarotenoidDPPH Radical Scavenging Activity (%)
This compound 55.3 ± 1.9 [4]
Astaxanthin33.6 ± 1.6[4]
Phytoene25.5 ± 3.2[4]
Lycopene11.9 ± 0.9[4]
β-carotene5.2 ± 1.0[4]

Table 2: Radioprotective Effects of this compound on Human Fibroblast Foreskin (HFF-1) Cells

TreatmentRadiation DoseCell Viability (%)Reduction in Apoptosis (%)
Untreated Control-100-
This compound (10 µM) + UVB100 mJ/cm²81.772.35
This compound (20 µM) + UVA24 J/cm²80.669.32

Experimental Protocols

Detailed methodologies for key experiments to evaluate the radioprotective efficacy of this compound formulations are provided below.

Protocol 1: Clonogenic Survival Assay

This assay is the gold standard for assessing the ability of a single cell to proliferate and form a colony after radiation exposure, thereby measuring cell reproductive death.

Materials:

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well plates or 10 cm dishes

  • Irradiation source (e.g., X-ray irradiator)

  • Fixation solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding:

    • Harvest cultured cells and prepare a single-cell suspension.

    • Count the cells and determine viability (e.g., using trypan blue exclusion).

    • Seed a predetermined number of cells into 6-well plates or 10 cm dishes. The number of cells seeded will depend on the radiation dose and the expected survival fraction to yield approximately 50-100 colonies per plate.

  • This compound Formulation Treatment:

    • Allow cells to attach for 4-6 hours.

    • Treat the cells with various concentrations of the this compound formulation or vehicle control for a specified period before irradiation.

  • Irradiation:

    • Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation:

    • After irradiation, remove the medium containing the this compound formulation, wash the cells with PBS, and add fresh culture medium.

    • Incubate the plates for 7-14 days at 37°C in a humidified 5% CO₂ incubator until visible colonies are formed.

  • Fixing and Staining:

    • Aspirate the medium and gently wash the plates with PBS.

    • Fix the colonies with a fixation solution for 10-15 minutes.

    • Remove the fixative and stain the colonies with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Colony Counting and Data Analysis:

    • Count the number of colonies containing at least 50 cells.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

    • Plot the surviving fraction as a function of radiation dose on a semi-logarithmic scale to generate a cell survival curve.

Protocol 2: γ-H2AX Foci Assay for DNA Double-Strand Break Analysis

This immunofluorescence-based assay quantifies the formation of γ-H2AX foci at the sites of DNA double-strand breaks (DSBs), providing a sensitive measure of DNA damage.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound formulation

  • Irradiation source

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Fluorochrome-conjugated anti-mouse or anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment and Irradiation:

    • Seed cells on coverslips or chamber slides.

    • Treat cells with the this compound formulation or vehicle control.

    • Expose cells to the desired dose of ionizing radiation.

  • Fixation and Permeabilization:

    • At various time points post-irradiation (e.g., 30 minutes, 24 hours), wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash with PBS and block with 5% BSA in PBS for 1 hour.

    • Incubate with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.

    • Wash with PBS and incubate with the fluorochrome-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging:

    • Wash with PBS and counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope.

  • Data Analysis:

    • Quantify the number of γ-H2AX foci per nucleus in at least 50-100 cells per condition.

    • Compare the number of foci in treated versus control groups to assess the effect of the this compound formulation on DNA damage and repair.

Protocol 3: Antioxidant Capacity Assays (DPPH & ABTS)

These spectrophotometric assays measure the radical scavenging activity of the this compound formulation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of the this compound formulation.

  • Add the DPPH solution to each well and incubate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.[5][10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with ethanol or buffer to a specific absorbance at 734 nm.

  • Add different concentrations of the this compound formulation to the ABTS•+ solution.

  • After a set incubation time, measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS•+ scavenging activity.[11][12]

Protocol 4: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the this compound formulation and/or radiation.

    • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[13][14]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Mechanisms of Action

The radioprotective effects of this compound are primarily attributed to its potent antioxidant activity, which involves the direct scavenging of ROS. However, its interaction with cellular signaling pathways is also likely to play a crucial role. Ionizing radiation is known to activate several key signaling pathways, including Nrf2, MAPK, and NF-κB, which regulate the cellular response to oxidative stress and DNA damage.[6][15][16][17][18][19][20][21]

Proposed Radioprotective Signaling Pathway of this compound:

Radioprotective_Signaling_of_this compound IR Ionizing Radiation ROS Reactive Oxygen Species (ROS) IR->ROS generates CellDamage Cellular Damage (DNA, Lipids, Proteins) ROS->CellDamage Nrf2_activation Nrf2 Activation ROS->Nrf2_activation activates MAPK MAPK Pathway (p38, JNK) ROS->MAPK activates NFkB NF-κB Pathway ROS->NFkB activates This compound This compound This compound->ROS scavenges This compound->MAPK inhibits This compound->NFkB inhibits CellSurvival Cell Survival & Radioprotection This compound->CellSurvival InflammationApoptosis Inflammation & Apoptosis CellDamage->InflammationApoptosis ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE translocates to nucleus and binds to AntioxidantEnzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS neutralize AntioxidantEnzymes->CellSurvival MAPK->InflammationApoptosis NFkB->InflammationApoptosis

Caption: Proposed mechanism of this compound-mediated radioprotection.

Experimental Workflow for Evaluating this compound's Radioprotective Efficacy:

Experimental_Workflow start Start: this compound Formulation in_vitro In Vitro Studies start->in_vitro antioxidant_assays Antioxidant Assays (DPPH, ABTS) in_vitro->antioxidant_assays cell_culture Cell Culture (e.g., Fibroblasts, Epithelial cells) in_vitro->cell_culture treatment Treatment with This compound Formulation cell_culture->treatment irradiation Ionizing Radiation Exposure treatment->irradiation endpoints Evaluation of Radioprotective Endpoints irradiation->endpoints clonogenic Clonogenic Survival Assay endpoints->clonogenic dna_damage DNA Damage/Repair (γ-H2AX Assay) endpoints->dna_damage apoptosis Apoptosis Assay (Annexin V) endpoints->apoptosis signaling Signaling Pathway Analysis (Western Blot) endpoints->signaling in_vivo In Vivo Studies (Animal Models) endpoints->in_vivo If promising animal_treatment Animal Treatment & Irradiation in_vivo->animal_treatment survival_analysis Survival Analysis animal_treatment->survival_analysis histopathology Histopathology of Organs animal_treatment->histopathology end Conclusion: Efficacy of This compound Formulation survival_analysis->end histopathology->end

Caption: A typical workflow for assessing this compound's radioprotective potential.

Conclusion

This compound presents a highly promising natural compound for the development of effective radioprotective agents. Its exceptional antioxidant capacity, coupled with its potential to modulate key cellular signaling pathways, provides a strong rationale for its further investigation. The formulation of this compound into advanced drug delivery systems is a critical step in translating its potent in vitro effects into clinically relevant applications. The protocols and information provided herein offer a comprehensive guide for researchers to systematically evaluate and optimize this compound-based radioprotective formulations.

References

Application Notes and Protocols for Deinoxanthin as a Natural Colorant in Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deinoxanthin, a unique red carotenoid produced by the extremophilic bacterium Deinococcus radiodurans, presents a compelling alternative to synthetic colorants in various biotechnological applications. Its potent antioxidant properties, coupled with its vibrant color, make it a desirable ingredient for use in pharmaceuticals, cosmetics, and functional foods. This compound's structure, featuring a C2 hydroxylated monocyclic keto-carotenoid, contributes to its remarkable resistance to environmental stressors and its superior reactive oxygen species (ROS) scavenging capabilities compared to many other carotenoids.[1]

These application notes provide detailed protocols and data for the extraction, quantification, and utilization of this compound as a natural colorant. The information is intended to guide researchers and professionals in leveraging the unique properties of this promising bioactive pigment.

Physicochemical Properties and Stability of this compound

This compound's stability is a critical factor for its application as a colorant. While it exhibits remarkable resilience in its native biological context, its stability in formulations can be affected by various factors.

1.1. General Stability Profile

This compound, like other carotenoids, is susceptible to degradation by light, heat, and oxygen.[2] Encapsulation techniques, such as the formation of nanocapsules, have been shown to significantly enhance its stability and water dispersibility.[2]

1.2. Stability Data

Quantitative data on the stability of purified this compound under various conditions is limited. However, studies on encapsulated this compound and general carotenoid stability provide valuable insights. The following table summarizes expected stability trends.

ParameterConditionStability ProfileCitation
pH Acidic (pH < 4)Moderate to low stability. Carotenoids can undergo isomerization and degradation.[3]
Neutral (pH 6-8)Optimal stability is generally observed in the neutral pH range.[3]
Alkaline (pH > 8)Stability tends to decrease in alkaline conditions.[3]
Temperature Low (4°C)High stability, recommended for storage.[2]
Moderate (25-40°C)Gradual degradation can occur, especially with prolonged exposure.[2]
High (>50°C)Significant degradation is expected, following first-order kinetics for many carotenoids.[4]
Light DarkHigh stability. Protection from light is crucial for storage.[2]
UV RadiationSignificant degradation occurs. This compound itself offers photoprotection in its native organism.[5][6]
Visible LightGradual degradation, dependent on intensity and duration of exposure.[2]

Note: The stability of this compound in a specific formulation will depend on the matrix, presence of antioxidants, and packaging. It is crucial to perform stability testing for each specific application.

Applications and Formulation Guidelines

This compound's vibrant red hue and biological activity make it suitable for a range of applications.

2.1. Cosmetic and Dermatological Formulations

This compound's antioxidant and photoprotective properties make it an excellent candidate for skincare and cosmetic products. It can be incorporated into creams, lotions, and sunscreens.

  • Recommended Concentration: 0.01% to 0.5% (w/w) as a starting point. Higher concentrations may be used depending on the desired color intensity and biological effect. In one study, human fibroblast cells were treated with this compound concentrations ranging from 5 to 20 µM.[7]

  • Formulation Considerations:

    • Due to its lipophilic nature, this compound should be dissolved in the oil phase of an emulsion.

    • The use of antioxidants such as tocopherol (Vitamin E) in the formulation can help protect this compound from oxidation.

    • Encapsulated forms of this compound can be used to improve its incorporation into aqueous-based formulations.

    • Opaque or UV-protective packaging is highly recommended to maintain color stability.[2]

2.2. Pharmaceutical Formulations

This compound's antioxidant and pro-apoptotic properties are of interest for oral and topical drug formulations.

  • Recommended Concentration: The concentration will be highly dependent on the intended therapeutic effect and dosage form. For oral formulations, this will be determined by preclinical and clinical studies.

  • Formulation Considerations:

    • For oral solid dosage forms (tablets, capsules), this compound can be blended with common excipients like microcrystalline cellulose, dicalcium phosphate, and magnesium stearate.[8][9]

    • For liquid formulations, solubility and stability are key challenges. Solubilizers, emulsifiers, or encapsulation may be necessary.

    • The impact of excipients on the stability of this compound should be thoroughly evaluated.

2.3. Food and Nutraceuticals

This compound can be used as a natural red colorant in various food products and as a bioactive ingredient in nutraceuticals.

  • Recommended Concentration: Usage levels will vary based on the food matrix and desired color. It is advisable to start with low concentrations and adjust as needed. As a reference, other carotenoids are used in a wide range of concentrations in food products.[10]

  • Formulation Considerations:

    • The pH of the food product will significantly impact the color and stability of this compound.

    • Processing conditions, especially heat treatments like pasteurization, can lead to color degradation.[4]

    • The interaction with other food components, such as metal ions and other antioxidants, should be considered.

Experimental Protocols

The following are detailed protocols for the extraction, quantification, and biological evaluation of this compound.

3.1. Extraction of this compound from Deinococcus radiodurans

This protocol is adapted from established methods for carotenoid extraction.[5][6]

Materials:

  • Deinococcus radiodurans cell pellet

  • Methanol (HPLC grade)

  • Acetone (HPLC grade)

  • 2,6-di-t-butyl-p-cresol (BHT) (optional antioxidant)

  • Sterile glass beads (0.5 mm)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Spectrophotometer

Procedure:

  • Harvest D. radiodurans cells from culture by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and centrifuge again.

  • Resuspend the cell pellet in methanol (e.g., 10 mL of methanol per gram of wet cell pellet). For enhanced stability, BHT can be added to the methanol to a final concentration of 0.1% (w/v).

  • Add an equal volume of sterile glass beads to the cell suspension.

  • Disrupt the cells by vigorous vortexing or using a bead beater for 10-15 minutes.

  • Centrifuge the homogenate at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the cell debris.

  • Carefully collect the supernatant containing the this compound extract.

  • Repeat the extraction process with the cell pellet using an acetone:methanol (7:3, v/v) mixture to ensure complete extraction.

  • Pool the supernatants and concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C.

  • The concentrated extract can be stored at -20°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

3.2. Quantification of this compound by HPLC-DAD

This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector.

Materials:

  • This compound extract

  • This compound standard (if available; astaxanthin can be used as an external standard if this compound is not available)

  • HPLC system with a DAD detector

  • C18 or C30 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase solvents (HPLC grade): Acetonitrile, Methanol, Dichloromethane, or Methyl-tert-butyl ether (MTBE)

  • Filtration units (0.22 µm)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the standard in a suitable solvent (e.g., methanol or ethanol). From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Preparation of Sample: Dissolve the dried this compound extract in the mobile phase or a suitable solvent and filter through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C30 reverse-phase column.

    • Mobile Phase: A gradient of methanol and MTBE. For example, starting with a high percentage of methanol and gradually increasing the percentage of MTBE.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the maximum absorbance of this compound, which is around 480 nm.[11] A full spectrum scan (200-600 nm) can also be performed to confirm the peak identity.

    • Injection Volume: 20 µL.

  • Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

3.3. Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This colorimetric assay measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[12]

Materials:

  • This compound solution (in ethanol or methanol)

  • DPPH solution (0.1 mM in ethanol or methanol)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 2.4 mg in 100 mL of methanol). The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.

  • Prepare serial dilutions of the this compound sample and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the this compound sample or standard to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution. For the negative control, add 100 µL of the sample and 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

3.4. Cell Viability Assessment: MTT Assay

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability. This protocol is for adherent cell lines.

Materials:

  • Adherent cell line (e.g., normal human dermal fibroblasts, HaCaT keratinocytes)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized to formazan crystals.

  • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Visualization of Pathways and Workflows

4.1. Experimental Workflow for this compound Application

The following diagram illustrates the general workflow from production to application of this compound as a natural colorant.

G cluster_0 Production & Extraction cluster_1 Characterization & Formulation cluster_2 Application a Fermentation of Deinococcus radiodurans b Cell Harvesting (Centrifugation) a->b c Cell Lysis & Extraction (Solvent-based) b->c d Purification (e.g., Chromatography) c->d e Quantification (HPLC-DAD) d->e f Bioactivity Assessment (e.g., DPPH, MTT) d->f g Stability Testing (pH, Temp, Light) d->g h Formulation Development (e.g., Emulsification, Encapsulation) e->h f->h g->h i Cosmetics & Skincare h->i j Pharmaceuticals h->j k Food & Nutraceuticals h->k

Caption: General workflow for this compound production and application.

4.2. This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway.

G This compound This compound ROS Increased Intracellular ROS This compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 inhibits Bax Bax (Pro-apoptotic) ROS->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathway in cancer cells.

4.3. Antioxidant and Anti-inflammatory Signaling Pathways

This compound may exert its antioxidant and anti-inflammatory effects through various signaling pathways.

G cluster_0 Antioxidant Response cluster_1 Anti-inflammatory Response This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 MAPK MAPK Pathway This compound->MAPK NFkB NF-κB Pathway This compound->NFkB HO1 HO-1 Expression Nrf2->HO1 AntioxidantEnzymes Antioxidant Enzymes HO1->AntioxidantEnzymes InflammatoryMediators Inflammatory Mediators (e.g., NO, cytokines) MAPK->InflammatoryMediators NFkB->InflammatoryMediators

Caption: Potential antioxidant and anti-inflammatory pathways of this compound.

Conclusion

This compound holds significant promise as a multifunctional natural colorant for the cosmetic, pharmaceutical, and food industries. Its potent antioxidant activity provides added value beyond its coloring properties. While further research is needed to fully elucidate its stability profile and optimal formulation strategies, the protocols and data presented here provide a solid foundation for its application. As with any novel ingredient, thorough testing is essential to ensure product quality, stability, and safety.

References

Application Notes and Protocols for Enhanced Deinoxanthin Production in Deinococcus radiodurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the metabolic engineering strategies and corresponding protocols for enhancing the production of deinoxanthin, a potent antioxidant carotenoid, in the extremophilic bacterium Deinococcus radiodurans.

Introduction

This compound, a unique xanthophyll produced by Deinococcus species, exhibits superior antioxidant properties compared to other carotenoids, making it a compound of significant interest for applications in pharmaceuticals, nutraceuticals, and cosmetics.[1][2] Its ability to scavenge singlet oxygen and hydrogen peroxide is particularly noteworthy.[1][2] This document outlines the metabolic engineering approaches to increase this compound yield in D. radiodurans, focusing on the overexpression of key biosynthetic genes and optimization of culture conditions.

Metabolic Engineering Strategies

The biosynthesis of this compound originates from the methylerythritol 4-phosphate (MEP) pathway, with γ-carotene serving as a key precursor.[1] Metabolic engineering efforts have successfully increased this compound production by addressing rate-limiting steps in this pathway.

Key genetic targets for overexpression include:

  • dxs : Encodes 1-deoxy-D-xylulose-5-phosphate synthase, a critical enzyme at the entry point of the MEP pathway.[1][3]

  • crtB : Encodes phytoene synthase, which is a rate-limiting enzyme in the carotenoid biosynthetic pathway.[1][3]

By integrating additional copies of dxs and crtB into the D. radiodurans genome, the metabolic flux towards this compound can be significantly enhanced.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data from metabolic engineering and process optimization studies for this compound production in D. radiodurans.

Table 1: this compound Production in Engineered D. radiodurans Strains

StrainGenetic ModificationThis compound Titer (mg/L)This compound Yield (mg/g DCW)Productivity (mg/L/h)
Wild-Type-~71.7--
Engineered Strain (DX2)Overexpression of dxs and crtB394 ± 17.6102 ± 11.18.4 ± 0.2

Data obtained from cultivation in modified TGY medium with 10 g/L sucrose at 37°C.[1][3]

Table 2: Effect of Carbon Source on this compound Production by Engineered Strain DX2

Carbon Source (10 g/L)This compound Titer (mg/L)
Glucose280.2 ± 4.3
Fructose235.3 ± 1.9
Sucrose394 ± 17.6

Data reflects the final titers after 48 hours of cultivation.[1]

Experimental Protocols

Protocol 1: Cultivation of Deinococcus radiodurans for this compound Production

1. Media Preparation:

  • TGY Medium: Prepare TGY medium containing 0.5% tryptone, 0.1% glucose, and 0.3% yeast extract for routine cultivation.[1][4]
  • Modified TGY Production Medium (per liter): For this compound production, use a modified TGY medium containing 5 g/L tryptone, 5 g/L yeast extract, 10 g/L of the desired carbon source (e.g., sucrose), 0.5 g/L MgSO₄·7H₂O, and 1 mg/L MnCl₂.[1] Adjust the pH to 7.0.

2. Inoculum Preparation:

  • Inoculate a fresh colony of the desired D. radiodurans strain into 3 mL of TGY medium.
  • Incubate overnight (16-20 hours) at 30°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 1.8-2.1.[1]

3. Production Culture:

  • Transfer 1% of the seed culture into a 250 mL baffled flask containing 50 mL of the modified TGY production medium.[1]
  • Incubate at 30°C and 200 rpm for 24 hours.[1]
  • To optimize production, shift the temperature to 37°C and continue cultivation for another 48 hours.[1][3]

Protocol 2: Genetic Engineering of Deinococcus radiodurans

While several methods for the genetic manipulation of D. radiodurans exist, conjugation-based systems offer a robust approach for introducing genetic material.[5][6][7]

1. Plasmid Construction:

  • Construct a suitable expression vector containing the genes to be overexpressed (e.g., dxs and crtB) under the control of a strong promoter.
  • For genomic integration, flank the expression cassette with homologous regions to the target integration site in the D. radiodurans genome.
  • Incorporate an appropriate antibiotic resistance marker for selection.

2. Conjugation:

  • A detailed protocol for conjugation between E. coli and D. radiodurans can be adapted from established methods.[5][6][7] This typically involves co-culturing the donor E. coli strain (carrying the engineered plasmid) and the recipient D. radiodurans strain.
  • Select for transconjugants on TGY agar plates containing the appropriate antibiotic.

3. Verification:

  • Confirm successful integration of the target genes through colony PCR and subsequent sequencing of the amplified fragment.

Protocol 3: Extraction and Quantification of this compound

1. Cell Harvesting:

  • Harvest the cells from the production culture by centrifugation at 4000 rpm for 30 minutes.[1]
  • Wash the cell pellet twice with distilled water.[1]

2. Extraction:

  • Extract the carotenoids from the cell pellet using 50 mL of methanol.[1]
  • Concentrate the extract using a rotary evaporator at 55°C and 70 rpm.[1]
  • Lyophilize the concentrated extract using a freeze dryer.[1]

3. Quantification:

  • Analyze the extracted this compound using High-Performance Liquid Chromatography (HPLC).[1]
  • Prepare a calibration curve using a this compound standard (5 to 200 mg/L) to quantify the concentration in the samples.[1]

Visualizations

Deinoxanthin_Biosynthesis_Pathway cluster_MEP G3P Glyceraldehyde -3-phosphate DXP 1-Deoxy-D-xylulose -5-phosphate G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP_pathway MEP Pathway IPP Isopentenyl pyrophosphate DMAPP Dimethylallyl pyrophosphate IPP->DMAPP GGPP Geranylgeranyl pyrophosphate IPP->GGPP DMAPP->GGPP Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI gamma_Carotene γ-Carotene Lycopene->gamma_Carotene CrtLm This compound This compound gamma_Carotene->this compound Multiple Steps dxs_label dxs (overexpressed) dxs_label->DXP crtB_label crtB (overexpressed) crtB_label->Phytoene

Caption: this compound biosynthesis pathway in D. radiodurans.

Experimental_Workflow start Start strain_selection Strain Selection: D. radiodurans R1 start->strain_selection plasmid_construction Plasmid Construction: Overexpression of dxs & crtB strain_selection->plasmid_construction transformation Genetic Transformation (e.g., Conjugation) plasmid_construction->transformation strain_verification Engineered Strain Verification (PCR) transformation->strain_verification cultivation Cultivation & Optimization (Temperature, Carbon Source) strain_verification->cultivation extraction This compound Extraction cultivation->extraction quantification HPLC Quantification extraction->quantification end End quantification->end

Caption: Experimental workflow for enhanced this compound production.

References

Application Notes and Protocols for Optimal Deinoxanthin Production in Deinococcus radiodurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to culturing the extremophilic bacterium Deinococcus radiodurans for the enhanced production of deinoxanthin, a potent antioxidant carotenoid with significant potential in the pharmaceutical and nutraceutical industries. The following protocols are based on established research and metabolic engineering strategies to maximize this compound yield.

Introduction to this compound and Deinococcus radiodurans

Deinococcus radiodurans, a non-pathogenic, radiation-resistant bacterium, is the natural source of this compound ((2R)-2,1′-dihydroxy-3′,4′-didehydro-1′,2′-dihydro-β,Ψ-caroten-4-one), a unique xanthophyll.[1][2] this compound exhibits superior antioxidant properties compared to many other carotenoids, attributed to its unique molecular structure which includes an extended conjugated double-bond system and a conjugated keto-group.[2] These properties make it a compound of high interest for applications requiring potent antioxidant and radioprotective capabilities. This document outlines the optimized conditions and protocols for the cultivation of D. radiodurans and the subsequent extraction and quantification of this compound.

Optimizing Culture Conditions for this compound Production

The production of this compound in D. radiodurans is highly dependent on the composition of the culture medium and various physical parameters. Metabolic engineering, particularly the overexpression of key biosynthetic genes, has been shown to significantly enhance yields.

Recommended Culture Media

The most commonly used medium for cultivating D. radiodurans for general growth and this compound production is Tryptone-Glucose-Yeast Extract (TGY) medium.[3] For enhanced this compound production, a modified TGY medium has been developed.

Table 1: Composition of Culture Media for Deinococcus radiodurans

ComponentStandard TGY Medium[2][4]Modified TGY Medium for High-Density Growth[2][5]
Tryptone5 g/L5 g/L
Glucose1 g/L10 g/L
Yeast Extract3 g/L5 g/L
MgSO₄·7H₂O-0.5 g/L
MnCl₂-1 mg/L (or 5 µM)
pH7.0 - 7.27.0
Optimal Physical Culture Parameters

Optimizing physical parameters such as temperature, pH, and aeration is critical for maximizing both cell growth and this compound synthesis.

Table 2: Optimized Physical Parameters for this compound Production

ParameterOptimal ValueNotes
Temperature 37°C[1][5]While D. radiodurans can grow at 30°C and 32°C, 37°C has been shown to significantly increase the expression of key biosynthetic genes when under the control of a heat-inducible promoter like groE, leading to higher this compound yields.[1][6]
pH 7.0 - 7.4[5][7][8]The pH should be maintained around neutral for optimal growth and carotenoid production.
Aeration 200 - 250 rpm[1][3]Adequate aeration is necessary for this aerobic organism. This is typically achieved in shake flasks.
Light Conditions Cultivation in the darkTo avoid potential light-induced changes in gene expression and metabolic activity, cultures are generally grown in a light-shielded incubator.
Carbon Source Optimization

The choice of carbon source has a significant impact on this compound yield. While glucose is commonly used, sucrose has been identified as the optimal carbon source for maximizing this compound production in engineered strains.

Table 3: Effect of Carbon Source on this compound Production in Engineered D. radiodurans

Carbon Source (10 g/L)This compound Titer (mg/L)
Sucrose394 ± 17.6[1]
Glucose280.2 ± 4.3[1]
Fructose235.3 ± 1.9[1]

Metabolic Engineering for Enhanced this compound Production

A key strategy for maximizing this compound production is the metabolic engineering of D. radiodurans. The overexpression of genes encoding rate-limiting enzymes in the carotenoid biosynthetic pathway can significantly increase the metabolic flux towards this compound.

Key Genes for Overexpression
  • dxs (1-deoxy-D-xylulose-5-phosphate synthase): This gene is involved in the initial steps of the MEP pathway, which provides the precursors for isoprenoid and subsequent carotenoid synthesis.[1][6]

  • crtB (phytoene synthase): This gene encodes a key enzyme that catalyzes the first committed step in carotenoid biosynthesis.[1][6]

Overexpression of both dxs and crtB has been shown to double the production of this compound compared to the wild-type strain.[2]

Experimental Protocols

Protocol for Culturing Deinococcus radiodurans for Optimal this compound Production

This protocol is designed for shake flask cultivation of engineered D. radiodurans strains.

Materials:

  • Engineered D. radiodurans strain (e.g., DX2 strain with integrated dxs and crtB genes)[1]

  • Modified TGY medium (see Table 1) with 10 g/L sucrose as the carbon source

  • 250 mL baffled flasks

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered D. radiodurans strain into 3 mL of standard TGY medium. Incubate overnight (16-20 hours) at 30°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 1.8-2.1.[2]

  • Main Culture: Transfer 1% of the seed culture (e.g., 0.5 mL) into a 250 mL baffled flask containing 50 mL of the modified TGY medium with sucrose.[1]

  • Initial Growth Phase: Incubate the main culture at 30°C with shaking at 200 rpm for 24 hours.[1]

  • Temperature Shift for Induction: After 24 hours, increase the incubator temperature to 37°C to induce the expression of the dxs and crtB genes under the control of the groE promoter.[1]

  • Production Phase: Continue the incubation at 37°C with shaking at 200 rpm for an additional 48 hours.[1]

  • Harvesting: After the total cultivation time of 72 hours, harvest the cells by centrifugation at 4,000 rpm for 20 minutes.[2] Wash the cell pellet twice with deionized water. The pellet can then be used for this compound extraction.

Protocol for this compound Extraction

Materials:

  • Harvested D. radiodurans cell pellet

  • Methanol or a 1:1 acetone-ethanol mixture[4]

  • Sonciator or vortex mixer

  • Centrifuge

  • Rotary evaporator and freeze-dryer (for purification)

Procedure:

  • Cell Lysis and Extraction: Resuspend the washed cell pellet in 1 mL of methanol.[2] Sonicate the mixture for 1 minute to lyse the cells and release the carotenoids. This process should be repeated twice to ensure complete extraction.[2] Alternatively, an acetone-ethanol (1:1) mixture can be used for extraction.[4]

  • Clarification: Centrifuge the extract to pellet the cell debris.

  • Collection: Carefully collect the supernatant containing the this compound.

  • Purification (Optional): For obtaining pure this compound, the methanol extract can be concentrated using a rotary evaporator at 55°C and 70 rpm, followed by complete lyophilization using a freeze dryer.[2]

Protocol for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.

Materials:

  • This compound extract

  • HPLC system with a photodiode array (PDA) detector

  • C18 reverse-phase column

  • Mobile phase solvents (e.g., acetonitrile, methanol, dichloromethane)

  • This compound standard for calibration curve

Procedure:

  • Sample Preparation: Filter the this compound extract through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Inject the filtered sample into the HPLC system.

    • Separate the carotenoids using a suitable gradient of mobile phase solvents on a C18 column.

    • Detect the eluted compounds using a PDA detector, monitoring at approximately 470 nm, which is the characteristic absorption maximum for this compound.

  • Quantification:

    • Prepare a calibration curve using a purified this compound standard of known concentrations (e.g., 5 to 200 mg/L).[2]

    • Calculate the concentration of this compound in the sample by comparing the peak area to the calibration curve.

Visualizing Key Pathways and Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound in D. radiodurans starts from the central carbon metabolism, proceeds through the MEP pathway to generate isoprenoid precursors, and then through a series of enzymatic modifications of lycopene.

Deinoxanthin_Biosynthesis G3P_Pyruvate Glyceraldehyde-3-Phosphate + Pyruvate MEP_Pathway MEP Pathway G3P_Pyruvate->MEP_Pathway Dxs GGPP Geranylgeranyl Diphosphate (GGPP) MEP_Pathway->GGPP Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI gamma_Carotene γ-Carotene Lycopene->gamma_Carotene CrtLm Deoxydeinoxanthin_precursor Monocyclic Precursor gamma_Carotene->Deoxydeinoxanthin_precursor CruF Deoxythis compound 2-Deoxythis compound Deoxydeinoxanthin_precursor->Deoxythis compound CrtD This compound This compound Deoxythis compound->this compound DR2473

Caption: Biosynthetic pathway of this compound from central metabolites.

Experimental Workflow for Optimal this compound Production

This workflow outlines the key steps from inoculum preparation to the final product.

Experimental_Workflow cluster_culture Cultivation cluster_downstream Downstream Processing Inoculum 1. Inoculum Preparation (30°C, 16-20h) MainCulture 2. Main Culture Inoculation (Modified TGY + Sucrose) Inoculum->MainCulture GrowthPhase 3. Initial Growth (30°C, 24h) MainCulture->GrowthPhase InductionPhase 4. Temperature Shift & Induction (37°C, 48h) GrowthPhase->InductionPhase Harvest 5. Cell Harvesting (Centrifugation) InductionPhase->Harvest Extraction 6. This compound Extraction (Methanol/Sonication) Harvest->Extraction Quantification 7. Quantification (HPLC) Extraction->Quantification

Caption: Experimental workflow for enhanced this compound production.

Potential Regulatory Influences on Carotenoid Biosynthesis

While a complete signaling pathway for this compound production is not yet fully elucidated, some regulatory factors have been identified. These include light sensing via bacteriophytochromes and modulation by nitric oxide.

Regulatory_Influences Light Light (Red/Far-Red) DrBphP Bacteriophytochrome (DrBphP) Light->DrBphP activates/ deactivates ResponseRegulator Response Regulator (e.g., DrBphR) DrBphP->ResponseRegulator phosphorylates/ dephosphorylates GeneExpression Target Gene Expression ResponseRegulator->GeneExpression NO_Synthase Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NO_Synthase->NO produces Carotenoid_Biosynthesis Carotenoid Biosynthesis NO->Carotenoid_Biosynthesis modulates

Caption: Potential regulatory inputs on gene expression and carotenoid biosynthesis.

Concluding Remarks

The protocols and data presented here provide a robust framework for the optimized production of this compound from Deinococcus radiodurans. By employing metabolically engineered strains and carefully controlling the culture conditions, particularly temperature and carbon source, researchers can achieve high-titer production of this valuable antioxidant. Further research into the detailed signaling pathways and the specific effects of light may unlock even greater potential for this compound production. These application notes serve as a valuable resource for scientists and professionals in drug development seeking to harness the potential of this unique microbial product.

References

Application Notes and Protocols: Extraction and Purification of Deinoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deinoxanthin is a potent, novel carotenoid primarily isolated from the extremophilic bacterium Deinococcus radiodurans.[1] Its unique chemical structure contributes to remarkable antioxidant and radioprotective properties, exhibiting greater efficacy in scavenging reactive oxygen species than many common carotenoids.[2] These characteristics make this compound a compound of significant interest for pharmaceutical, cosmetic, and nutraceutical applications. This document provides detailed protocols for the extraction and purification of this compound from bacterial cultures, summarizes key quantitative data, and illustrates experimental workflows.

Section 1: Extraction Protocols

The choice of extraction solvent is critical and can depend on the desired purity, toxicity considerations, and downstream applications. Polar solvents are generally effective. For instance, polar solvents like methanol, ethanol, and acetone can be used to extract an "orange form" of this compound, while apolar solvents such as chloroform and hexane may yield a "pink form".[3]

Protocol 1: Methanol-Based Extraction

This protocol is a widely used method for general laboratory-scale extraction of total carotenoids, including this compound.

Materials:

  • Deinococcus radiodurans cell pellet

  • Methanol

  • Deionized (DI) water

  • Sonicator

  • Centrifuge

  • Rotary evaporator

  • Lyophilizer (Freeze-dryer)

Methodology:

  • Cell Harvesting: Culture D. radiodurans (e.g., in TGY medium at 30°C for 48 hours) and harvest the cells by centrifugation at 4,000 rpm for 30 minutes.[2][4]

  • Washing: Discard the supernatant and wash the cell pellet twice with DI water to remove residual media components. Centrifuge after each wash to recollect the pellet.[2][4]

  • Extraction: Resuspend the pellet in methanol. For a pellet from a 1 L culture, use approximately 50 mL of methanol.[2][4] To enhance cell lysis and extraction efficiency, sonicate the suspension for 1-minute intervals, repeating twice.[4]

  • Clarification: Centrifuge the methanol suspension to pellet cell debris.

  • Collection: Carefully collect the colored supernatant, which contains the crude this compound extract.

  • Concentration: Concentrate the methanol extract using a rotary evaporator at a temperature of approximately 55°C and 70 rpm to remove the bulk of the solvent.[2][4]

  • Drying: For a stable, dry powder, completely lyophilize the concentrated extract using a freeze-dryer.[4]

Note: For enhanced stability, an antioxidant like 2,6-di-t-butyl-p-cresol (BHT) can be added to the methanol prior to extraction.[5]

Protocol 2: Low-Toxicity Acetone-Ethanol Extraction

This method is presented as an alternative that avoids more toxic solvents, which is advantageous if the final product is intended for pharmacological or food-grade applications.[1]

Materials:

  • D. radiodurans cell pellet (fresh weight)

  • Acetone

  • Ethanol (96%)

  • Centrifuge

Methodology:

  • Cell Harvesting: Harvest cells via centrifugation at 2,000 x g for 10 minutes.[1]

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of acetone and ethanol.

  • Extraction: Extract the cell pellet with the acetone-ethanol mixture, using 3-6 mL of the solvent mixture per gram of fresh bacterial weight.[1]

  • Clarification: Centrifuge the extract at 3,000 x g for 10 minutes to remove insoluble cell debris.[1]

  • Collection: Collect the supernatant for immediate use in purification protocols.

Section 2: Purification Protocols

Following crude extraction, chromatographic techniques are essential to isolate this compound from other carotenoids and lipids.

Protocol 3: Low-Pressure Chromatography with Hydroxyapatite

This protocol is a preparative method suitable for initial, large-scale purification and is notable for its use of low-toxicity ethanol as the eluent.[1]

Materials:

  • Crude this compound extract (from Protocol 2)

  • Hydroxyapatite

  • Ethanol (96%)

  • Low-pressure liquid chromatography system

Methodology:

  • Column Packing: Pack a column (e.g., 2 cm diameter, 3 cm length) with hydroxyapatite as the stationary phase (sorbent).[1]

  • Equilibration: Equilibrate the column with 96% ethanol.

  • Sample Loading: Apply 3-5 mL of the clarified crude extract onto the column.[1]

  • Elution: Elute the carotenoids using 96% ethanol as the mobile phase at a flow rate of approximately 0.7 mL/min.[1]

  • Fraction Collection: Collect the colored fractions containing this compound. The separation efficiency of this system allows for the isolation of this compound from other carotenoids.[1]

Protocol 4: Multi-Step Silica Gel and HPLC Purification

For achieving high purity, a multi-step approach involving silica chromatography followed by High-Performance Liquid Chromatography (HPLC) is effective.[1][6][7]

Materials:

  • Crude this compound extract

  • Silica gel 60

  • Solvents for mobile phases (e.g., hexane, acetone, acetonitrile, methanol, isopropanol)

  • Flash chromatography or gravity column system

  • HPLC system with a C18 column and UV/Vis detector

Methodology:

  • Initial Separation (Silica Column):

    • Pass the crude extract through a silica gel column.[6]

    • Elute with a solvent system such as hexane:acetone (6.5:3.5 v/v).[6] Collect the colored fractions.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those rich in this compound.

  • Concentration: Pool the this compound-rich fractions and concentrate them under reduced pressure.

  • Final Purification (RP-HPLC):

    • Dissolve the concentrated sample in a suitable solvent.

    • Inject the sample into an HPLC system equipped with a C18 column.[4][8]

    • Use a mobile phase such as a mixture of acetonitrile, methanol, and isopropanol (40:50:10, v/v/v) at a flow rate of 0.8 mL/min.[4][8]

    • Monitor the elution at the maximum absorbance wavelength for this compound (~480 nm) and collect the corresponding peak.[4][8]

Section 3: Quantitative Data Summary

The yield of this compound is highly dependent on the D. radiodurans strain (wild-type vs. engineered) and the culture conditions.

ParameterValueStrain & ConditionsReference
Final Concentration 394 ± 17.6 mg/LEngineered D. radiodurans DX2, optimized with sucrose[4]
Yield (per Dry Cell Weight) 102 ± 11.1 mg/g DCWEngineered D. radiodurans DX2[4]
Yield (per Carbon Source) 40.4 ± 1.2 mg/g sucroseEngineered D. radiodurans DX2[4]
Productivity 8.4 ± 0.2 mg/L/hEngineered D. radiodurans DX2[4]
Yield Increase 650%Deinococcus sp. AJ005 with 40 g/L sucrose vs. no sucrose[6]
Yield Increase 446%Engineered D. radiodurans vs. wild-type[9]
Cell Pellet Weight ~2.5 g/L of cultureD. radiodurans R1 Anderson strain[10]

Section 4: Visualized Workflows

Diagram 1: General this compound Production Workflow

G Culture Cell Culture (Deinococcus radiodurans) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Solvent Extraction Harvest->Extraction Concentration Concentration (Evaporation) Extraction->Concentration Purification Chromatographic Purification Concentration->Purification Pure_DX Pure this compound Purification->Pure_DX

Caption: High-level overview of the this compound production process.

Diagram 2: Detailed Methanol Extraction Workflow

G start D. radiodurans Cell Pellet add_methanol Add Methanol & Perform Sonication start->add_methanol centrifuge1 Centrifugation add_methanol->centrifuge1 supernatant Collect Supernatant (Crude Extract) centrifuge1->supernatant pellet Discard Pellet centrifuge1->pellet rotovap Rotary Evaporation (55°C, 70 rpm) supernatant->rotovap lyophilize Lyophilization (Freeze-Drying) rotovap->lyophilize final_product Dry this compound Extract lyophilize->final_product

Caption: Step-by-step workflow for methanol-based extraction.

Diagram 3: Multi-Step Chromatographic Purification Workflow

G crude Crude this compound Extract flash_chrom Step 1: Column Chromatography (e.g., Silica Gel) crude->flash_chrom tlc TLC Analysis of Fractions flash_chrom->tlc pool Pool this compound-rich Fractions tlc->pool hplc Step 2: Preparative HPLC (e.g., RP-HPLC) pool->hplc pure High-Purity this compound hplc->pure

Caption: Workflow for high-purity this compound isolation.

References

Troubleshooting & Optimization

How to increase the yield of deinoxanthin from Deinococcus cultures?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to enhance the yield of deinoxanthin from Deinococcus cultures.

Frequently Asked Questions (FAQs)

FAQ 1: What is this compound and why is it a target for high-yield production?

This compound is a potent, red-colored carotenoid pigment primarily found in bacteria of the Deinococcus genus.[1][2] It is considered a next-generation antioxidant with significant commercial interest in the pharmaceutical, cosmetic, and food industries.[3][4][5] Its superior antioxidant properties are attributed to its unique chemical structure.[4][6] Studies have shown that this compound is more effective at scavenging reactive oxygen species than other well-known carotenoids like β-carotene, lutein, and lycopene.[7]

FAQ 2: My Deinococcus culture is not growing well. How can I optimize the basic culture conditions?

Poor cell growth is a primary bottleneck for overall yield. Optimizing the culture medium, pH, and temperature is a critical first step.

  • Culture Medium: The choice of medium significantly impacts cell density. Tryptone-Glucose-Yeast Extract (TGY) medium has been shown to support higher cell growth compared to other common media like Luria-Bertani (LB) or Terrific Broth (TB).[7]

  • pH: Most Deinococcus strains prefer a neutral to slightly alkaline pH. For Deinococcus sp. AJ005, the optimal pH for cell growth is 7.4. Growth can be significantly reduced at pH values below 6.8 or above 7.6.[7] For Deinococcus radiodurans R1, a pH of 7.0 has been used effectively.[8]

  • Temperature: The optimal temperature is strain-dependent. For instance, Deinococcus sp. AJ005 shows maximal growth at 20°C, with no growth observed above 28°C.[7] In contrast, genetically engineered D. radiodurans R1 strains designed for overproduction achieve the highest this compound yields at 37°C, which correlates with the optimal temperature for the heat-inducible groE promoter used in the construct.[4][9]

Table 1: Effect of Culture Medium on Deinococcus sp. AJ005 Growth [7]

Culture MediumFinal Optical Density (OD600)
TGY4.3 ± 0.1
TB3.5 ± 0.2
LB2.1 ± 0.1
MB1.5 ± 0.2

Table 2: Effect of pH and Temperature on Deinococcus sp. AJ005 Growth [7]

ParameterConditionFinal Optical Density (OD600)
pH 6.8~4.5
7.4 6.4 ± 0.1
7.6~5.8
Temperature (°C) 185.5 ± 0.3
20 5.5 ± 0.3
28No Growth
FAQ 3: Cell growth is adequate, but the culture's red pigmentation is weak. How can I specifically increase this compound biosynthesis?

If biomass is not the limiting factor, the issue may lie in the metabolic pathways leading to this compound. This can be addressed by optimizing the carbon source or supplementing the medium with metabolic precursors.

  • Carbon Source Selection: Sucrose has been identified as a superior carbon source compared to glucose, fructose, and other sugars for boosting carotenoid production. In one study with Deinococcus sp. AJ005, supplementing TGY medium with 40 g/L of sucrose increased total carotenoid production by 650% compared to a medium without sucrose.[3][7] Similarly, an engineered D. radiodurans strain produced approximately 40% more this compound when cultured with sucrose instead of fructose.[4]

  • Precursor Supplementation: Adding intermediates of the tricarboxylic acid (TCA) cycle can significantly enhance carotenoid biosynthesis. A study using response surface methodology found that supplementing the medium with a combination of citrate, malate, succinate, and glutamate increased carotenoid production in D. radiodurans R1 by over 20-fold.[8]

Table 3: Effect of Carbon Source on this compound Production in Engineered D. radiodurans DX2 [4]

Carbon Source (10 g/L)This compound Titer (mg/L)
Sucrose 394 ± 17.6
Glucose280.2 ± 4.3
Fructose235.3 ± 1.9

Table 4: Optimal TCA Cycle Intermediate Concentrations for Carotenoid Production [8]

IntermediateOptimal Concentration (mM)
Citrate10
Malate15
Succinate10
Glutamate10
FAQ 4: Can genetic engineering be used to increase this compound yield?

Yes, metabolic engineering is a highly effective strategy for achieving industrial-scale production. The most successful approaches focus on overexpressing rate-limiting enzymes in the this compound biosynthesis pathway.[4][5]

  • Key Gene Targets: The genes dxs (encoding 1-deoxy-D-xylulose-5-phosphate synthase) and crtB (encoding phytoene synthase) have been identified as critical rate-limiting steps.[3][4]

  • Strategy: Introducing additional copies of dxs and crtB into the Deinococcus genome reinforces the metabolic flux towards this compound.[4] Using strong, regulatable promoters (like the temperature-sensitive groE promoter) allows for fine-tuning of gene expression during fermentation.[4][9]

  • Reported Yields: An engineered D. radiodurans R1 strain overexpressing dxs and crtB, combined with culture condition optimization (37°C, sucrose as carbon source), achieved a this compound titer of 394 ± 17.6 mg/L, which was 446% higher than the wild-type strain.[3][5]

Table 5: this compound Production in Wild-Type vs. Engineered D. radiodurans

StrainGenetic ModificationThis compound Titer (mg/L)Fold IncreaseReference
D. radiodurans R1 (Wild-Type)None~70 mg/L1.0x[3]
Engineered D. radiodurans DX2Overexpression of dxs and crtB394 ± 17.6 ~5.6x [4][5]
FAQ 5: What are the standard protocols for this compound extraction and quantification?

Accurate measurement of your product is essential. The following protocols are based on established methodologies.

Experimental Protocol: this compound Extraction This protocol is adapted from methodologies described for Deinococcus species.[6][7][9]

  • Cell Harvesting: Centrifuge the Deinococcus culture (e.g., at 4,000 rpm for 30 minutes) to pellet the cells. Discard the supernatant.

  • Washing: Wash the cell pellet twice with deionized water or a suitable buffer to remove residual media components. Centrifuge after each wash.

  • Extraction: Add methanol to the cell pellet (a common ratio is 50 mL of methanol per 1 liter of original culture).[6] Alternatively, an acetone-ethanol (1:1) mixture can be used.[10] Vortex or sonicate vigorously to lyse the cells and release the pigments into the solvent. The solvent will turn a deep red color.

  • Separation: Centrifuge the mixture to pellet the cell debris. Carefully collect the colored supernatant, which contains the this compound extract.

  • Concentration: Use a rotary evaporator (e.g., at 55°C) to concentrate the extracted this compound.[6][9] The concentrated extract can then be lyophilized (freeze-dried) for complete solvent removal.

Experimental Protocol: this compound Quantification

  • Sample Preparation: Re-dissolve the dried carotenoid extract in a known volume of a suitable solvent (e.g., methanol or ethanol).

  • Spectrophotometry (for estimation): Measure the absorbance of the solution at its maximum absorption wavelength, which is around 475 nm.[7] This provides a quick estimate of total carotenoid content but is not specific to this compound.

  • High-Performance Liquid Chromatography (HPLC) (for accurate quantification):

    • System: Use an HPLC system equipped with a suitable column (e.g., C18) and a photodiode array (PDA) detector.

    • Analysis: Analyze the sample to separate this compound from other carotenoids. This compound can be identified by its characteristic retention time and absorption spectrum (λmax ≈ 453, 475, 492 nm).[7]

    • Quantification: Calculate the concentration by comparing the peak area to a standard curve constructed using purified this compound of known concentrations.[9]

Visual Guides and Workflows

This compound Biosynthesis Pathway

The synthesis of this compound begins from the central metabolite Geranylgeranyl pyrophosphate (GGPP) and proceeds through the common carotenoid pathway to lycopene, after which specific enzymes catalyze the final steps.

Deinoxanthin_Pathway GGPP Geranylgeranyl-PP Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene GammaCarotene γ-Carotene Lycopene->GammaCarotene Intermediate1 Intermediates GammaCarotene->Intermediate1 This compound This compound Intermediate1->this compound CrtE CrtE CrtB CrtB CrtI CrtI CrtLm CrtLm CruF_CrtD_CrtO CruF, CrtD, CrtO, etc.

Caption: Proposed biosynthetic pathway of this compound in Deinococcus.[3][7][11]

Experimental Workflow for Yield Optimization

This workflow provides a systematic approach to increasing this compound production, from basic optimization to advanced metabolic engineering.

Optimization_Workflow Start Start: Low this compound Yield Step1 1. Optimize Growth Conditions Start->Step1 Step1a Optimize Medium (e.g., TGY) Step1->Step1a Step1b Optimize pH (e.g., 7.4) Step1->Step1b Step1c Optimize Temperature (Strain-dependent) Step1->Step1c Check1 Yield Improved? Step1c->Check1 Step2 2. Enhance Biosynthesis Step2a Optimize Carbon Source (e.g., Sucrose) Step2->Step2a Step2b Supplement Precursors (TCA Intermediates) Step2->Step2b Check2 Yield Improved? Step2b->Check2 Step3 3. Apply Metabolic Engineering Step3a Overexpress Key Genes (dxs, crtB) Step3->Step3a End High this compound Yield Step3a->End Check1->Step1 No, Re-evaluate Check1->Step2 Yes Check2->Step2 No, Re-evaluate Check2->Step3 Yes

Caption: A stepwise workflow for optimizing this compound production.

Troubleshooting Guide for Low this compound Yield

This logical diagram helps diagnose and solve common issues encountered during Deinococcus cultivation for this compound production.

Troubleshooting_Guide Problem Problem: Low Final this compound Titer Obs1 Observation: Low Cell Density (OD) Problem->Obs1 Obs2 Observation: Pale Cell Pellet (Good Cell Density) Problem->Obs2 Cause1a Cause: Sub-optimal Medium Obs1->Cause1a Cause1b Cause: Incorrect pH or Temp Obs1->Cause1b Cause1c Cause: Contamination Obs1->Cause1c Cause2a Cause: Inefficient Carbon Source Obs2->Cause2a Cause2b Cause: Metabolic Bottleneck Obs2->Cause2b Sol1a Solution: Switch to TGY Medium Cause1a->Sol1a Sol1b Solution: Verify pH (7.0-7.4) and Temperature (20-37°C) Cause1b->Sol1b Sol1c Solution: Check Aseptic Technique, Verify Culture Purity Cause1c->Sol1c Sol2a Solution: Replace Glucose with Sucrose (10-40 g/L) Cause2a->Sol2a Sol2b Solution: Consider Genetic Engineering (Overexpress dxs, crtB) Cause2b->Sol2b

Caption: A troubleshooting decision tree for low this compound yield.

References

Optimizing culture conditions for maximal deinoxanthin production.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing deinoxanthin production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the culture of this compound-producing microorganisms.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium for growing Deinococcus radiodurans for this compound production?

A1: A modified TGY (Tryptone-Glucose-Yeast extract) medium is commonly used and has been shown to be effective. A typical composition per liter of distilled water is:

  • 5 g/L Tryptone

  • 5 g/L Yeast Extract

  • 10 g/L Glucose (or Sucrose, see Q2)

  • 0.5 g/L MgSO₄∙7H₂O

  • 1 mg/L MnCl₂ The pH of the medium should be adjusted to 7.0-7.4.[1][2][3]

Q2: Which carbon source yields the highest this compound production?

A2: Sucrose has been identified as the optimal carbon source for maximizing this compound production in engineered D. radiodurans strains.[2][4] In one study, using sucrose resulted in a this compound yield of 394 ± 17.6 mg/L, which was significantly higher than when using glucose (280.2 ± 4.3 mg/L) or fructose (235.3 ± 1.9 mg/L).[2]

Q3: What is the ideal temperature for this compound production?

A3: For engineered Deinococcus radiodurans strains, a cultivation temperature of 37°C has been shown to produce significantly higher yields of this compound compared to lower temperatures like 30°C or 32°C.[1][2] This is linked to increased mRNA expression of key biosynthetic genes at this temperature.[2] However, for some wild-type strains like Deinococcus sp. AJ005, the optimal temperature for growth and carotenoid biosynthesis was found to be 20°C.[3][4]

Q4: What is the proposed biosynthetic pathway for this compound?

A4: this compound biosynthesis begins with the methylerythritol 4-phosphate (MEP) pathway, leading to the formation of γ-carotene.[1] This backbone undergoes several enzymatic modifications, including hydroxylation, desaturation, and ketolation, to form this compound.[1][3][5] Key enzymes in this pathway include phytoene synthase (CrtB), 1-deoxy-D-xylulose-5-phosphate synthase (DXS), 1,2-hydratase (CruF), carotenoid 3′,4′- desaturase (CrtD), and carotenoid ketolase (CrtO).[1][5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no bacterial growth Incorrect medium composition.Double-check the components and concentrations of your TGY medium. Ensure all components are properly dissolved and the medium is sterilized.
Suboptimal pH of the medium.Measure and adjust the pH of the medium to the optimal range of 7.0-7.4 before inoculation.[3][4]
Inappropriate incubation temperature.Verify that your incubator is set to the optimal temperature for your specific strain (e.g., 37°C for engineered D. radiodurans or 20°C for Deinococcus sp. AJ005).[2][3][4]
Contamination of the culture.Streak a sample of your culture on a TGY agar plate to check for contaminating microorganisms. If contaminated, start a new culture from a pure stock.
Good growth, but low this compound yield Suboptimal carbon source.Switch from glucose or other carbon sources to sucrose at a concentration of 10 g/L for potentially higher yields.[2][4]
Inefficient aeration.Ensure adequate aeration by using baffled flasks and maintaining a shaking speed of around 200 rpm.[1][2] While not specifically studied for this compound, aeration is a critical factor in carotenoid production in other microorganisms.[6][7][8]
Incorrect incubation time.Optimize the fermentation time. This compound production is typically measured after 48 to 72 hours of cultivation.[1][2]
Genetic instability of the engineered strain.If using a metabolically engineered strain, perform periodic checks (e.g., PCR or sequencing) to ensure the stability of the genetic modifications.
Difficulty in extracting this compound Inefficient cell lysis.Ensure complete cell disruption. Methods like ultrasonication or using a French press can be employed for efficient lysis.[9]
Incorrect extraction solvent.A mixture of acetone and methanol (e.g., 7:2 v/v) or acetone and ethanol (1:1 v/v) is effective for extracting carotenoids from Deinococcus.[10][11] Methanol alone has also been used.[2][12]
Degradation of this compound.Perform the extraction process in a dark room or under dim light to prevent photodegradation of the carotenoid.[11] Keep extracts on ice to minimize thermal degradation.
Inaccurate quantification of this compound Lack of a proper standard curve.Prepare a standard curve using purified this compound to accurately quantify the concentration in your samples via HPLC.[2]
Incorrect HPLC conditions.Use a suitable HPLC column (e.g., C18) and mobile phase for the separation and quantification of this compound. The absorbance is typically measured at around 470 nm.[13]

Quantitative Data Summary

Table 1: Effect of Temperature on this compound Production in Engineered D. radiodurans

Temperature (°C)This compound (mg/L)
30176.1 ± 4.6
32174.4 ± 7.3
37256.5 ± 13.8
Data from a study on an engineered D. radiodurans strain.[1][2]

Table 2: Effect of Carbon Source on this compound Production in Engineered D. radiodurans

Carbon Source (10 g/L)This compound (mg/L)
Glucose280.2 ± 4.3
Fructose235.3 ± 1.9
Sucrose394 ± 17.6
Data from a study on an engineered D. radiodurans strain.[2]

Experimental Protocols

1. Culture Protocol for this compound Production

This protocol is based on methods described for engineered Deinococcus radiodurans.[1][2]

  • Medium Preparation: Prepare the modified TGY medium as described in FAQ 1. Sterilize by autoclaving.

  • Inoculation: Inoculate 3 mL of TGY medium with a fresh colony of D. radiodurans. Incubate overnight (16-20 hours) at 30°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 1.8-2.1.

  • Production Culture: Transfer 1% of the seed culture to a 250 mL baffled flask containing 50 mL of the modified TGY medium with the desired carbon source (e.g., 10 g/L sucrose).

  • Incubation: Incubate at 37°C with shaking at 200 rpm for 48-72 hours.

2. This compound Extraction and Quantification Protocol

This protocol is a synthesis of methods described in the literature.[2][9][10][11]

  • Cell Harvesting: Harvest the culture broth by centrifugation at 4000 rpm for 20-30 minutes.

  • Washing: Wash the cell pellet twice with deionized water.

  • Cell Lysis and Extraction: Resuspend the pellet in a mixture of acetone and methanol (7:2, v/v) or acetone and ethanol (1:1, v/v). Disrupt the cells using ultrasonication for 10-60 minutes. Perform this step in the dark to prevent pigment degradation.

  • Separation: Centrifuge the mixture at 4000 rpm for 20 minutes to separate the cell debris from the carotenoid-containing supernatant.

  • Concentration: Concentrate the supernatant using a rotary evaporator at a temperature below 55°C.

  • Quantification: Analyze the extracted this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a photodiode array (PDA) detector. Create a standard curve with purified this compound to determine the concentration. The maximum absorbance of this compound is around 470 nm.[13]

Visualizations

Deinoxanthin_Biosynthesis_Pathway MEP Pathway MEP Pathway GGPP Geranylgeranyl diphosphate MEP Pathway->GGPP Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI γ-Carotene γ-Carotene Lycopene->γ-Carotene Intermediates Intermediates γ-Carotene->Intermediates CruF, CrtD, CrtO This compound This compound Intermediates->this compound

Caption: Simplified this compound biosynthesis pathway starting from the MEP pathway.

Deinoxanthin_Production_Workflow cluster_culture Culture cluster_extraction Extraction cluster_analysis Analysis Inoculation Inoculation Seed Culture Seed Culture Inoculation->Seed Culture Production Culture Production Culture Seed Culture->Production Culture Harvesting Harvesting Production Culture->Harvesting Cell Lysis Cell Lysis Harvesting->Cell Lysis Separation Separation Cell Lysis->Separation Concentration Concentration Separation->Concentration HPLC Analysis HPLC Analysis Concentration->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification End End Quantification->End Start Start Start->Inoculation

Caption: Experimental workflow for this compound production and analysis.

Troubleshooting_Logic Start Start Low Yield Low Yield Start->Low Yield Check Growth Check Growth Low Yield->Check Growth Check Color Check Color Check Growth->Check Color Good Optimize Medium Optimize Medium Check Growth->Optimize Medium Poor Optimize Temp/pH Optimize Temp/pH Check Growth->Optimize Temp/pH Poor Optimize Carbon Source Optimize Carbon Source Check Color->Optimize Carbon Source Pale Optimize Aeration Optimize Aeration Check Color->Optimize Aeration Pale Check Extraction Check Extraction Check Color->Check Extraction Good Review Analysis Review Analysis Check Extraction->Review Analysis

Caption: Logical troubleshooting flow for low this compound yield.

References

Preventing degradation of deinoxanthin during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of deinoxanthin during extraction and storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and storage of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Incomplete cell lysis: The tough cell wall of Deinococcus radiodurans may not be sufficiently disrupted. 2. Insufficient extraction solvent volume: The solvent volume may be inadequate to fully extract the carotenoid. 3. Inappropriate solvent choice: The solvent may not be optimal for this compound solubility. 4. Degradation during extraction: Exposure to light, heat, or oxygen during the process.1. Optimize cell lysis: Increase sonication time or intensity. Consider using bead beating for more efficient disruption. 2. Increase solvent-to-biomass ratio: Use a larger volume of solvent and perform multiple extraction cycles until the cell pellet is colorless. 3. Use appropriate solvents: Methanol, acetone, or a mixture of acetone and ethanol (1:1 v/v) are effective for this compound extraction.[1][2] 4. Minimize exposure to degradative factors: Work under dim light, keep samples on ice, and consider purging solvents with nitrogen or argon to create an inert atmosphere.
Color of Extract Fades or Changes from Orange-Red to Yellow 1. Oxidation: Exposure to atmospheric oxygen can lead to the breakdown of the chromophore. 2. Isomerization: Conversion of the all-trans isomer of this compound to cis-isomers due to exposure to light, heat, or acid. Cis-isomers often have a lighter, more yellowish hue.[3] 3. Presence of acidic compounds: Acids can catalyze both isomerization and degradation.[4]1. Work under an inert atmosphere: Purge solvents and storage vials with nitrogen or argon. The addition of antioxidants like butylated hydroxytoluene (BHT) at a concentration of 0.1% can also mitigate oxidation.[5] 2. Protect from light and heat: Use amber-colored glassware or wrap containers in aluminum foil. Perform extractions on ice and store extracts at low temperatures. 3. Neutralize acidic contaminants: If acidic contamination is suspected, a small amount of a neutralizing agent like calcium carbonate can be added during extraction.
Precipitate Forms in the Extract During Storage 1. Low solubility at low temperatures: this compound may be less soluble in the extraction solvent at very low storage temperatures. 2. Solvent evaporation: Improperly sealed storage vials can lead to solvent evaporation and precipitation of the solute.1. Choose a solvent with good solubility at low temperatures: While common extraction solvents are generally acceptable, if precipitation is a persistent issue, consider a solvent system in which this compound has higher solubility at your storage temperature. 2. Ensure proper sealing: Use vials with tight-fitting caps, preferably with a PTFE liner, and seal with paraffin film for long-term storage.
Inconsistent Results in Quantification (e.g., HPLC) 1. Degradation of standard solutions: this compound standards may degrade over time if not stored properly. 2. Isomerization: The presence of multiple isomers can lead to the appearance of several peaks or shoulders in the chromatogram, complicating quantification. 3. Instrumental factors: Column temperature can affect the separation of carotenoid isomers.[6]1. Properly store standards: Prepare fresh standard solutions regularly and store them under the same protective conditions as the samples (low temperature, darkness, inert atmosphere). 2. Minimize isomerization: Follow all the recommended procedures to prevent isomerization during sample preparation and analysis. 3. Control analytical conditions: Maintain a consistent and controlled column temperature during HPLC analysis to ensure reproducible separation.

Frequently Asked Questions (FAQs)

1. What are the primary factors that cause this compound degradation?

The primary factors leading to the degradation of this compound, like other carotenoids, are:

  • Oxidation: Due to its numerous conjugated double bonds, this compound is susceptible to attack by reactive oxygen species (ROS).

  • Light: Exposure to light, particularly in the UV spectrum, can induce photo-oxidation and isomerization. This compound is highly resistant to UV radiation but can be degraded by prolonged exposure to broad-spectrum solar radiation.[1][2][5]

  • Heat: Elevated temperatures accelerate the rates of both oxidation and isomerization.

  • Acids: Acidic conditions can catalyze the degradation and isomerization of carotenoids.[4]

2. What is the ideal solvent for extracting this compound?

Methanol, acetone, and a 1:1 (v/v) mixture of acetone and ethanol have all been successfully used for this compound extraction.[1][2] The choice of solvent may depend on the subsequent analytical techniques to be used. For instance, if the extract is to be concentrated by rotary evaporation, a solvent with a lower boiling point like acetone or methanol is preferable.

3. How should I store my this compound extracts to ensure long-term stability?

For optimal stability, this compound extracts should be stored under the following conditions:

  • Temperature: Store at -20°C for short-term storage and -80°C for long-term storage.

  • Light: Store in amber-colored vials or vials wrapped in aluminum foil to protect from light.

  • Atmosphere: Purge the vial with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.

  • Antioxidants: Consider adding an antioxidant such as BHT (0.1%) to the solvent before extraction and storage.[5]

4. Can I use a lyophilizer (freeze-dryer) to dry my this compound extract?

Yes, lyophilization is a suitable method for drying this compound extracts as it avoids the use of high temperatures which can cause degradation.[2]

5. My this compound extract appears to have changed color. Is it still usable?

A color change, typically from a deep orange-red to a lighter yellow, indicates that degradation, likely through oxidation or isomerization, has occurred.[3] While the extract may still contain some this compound, its concentration will be lower, and it will contain degradation products. For quantitative studies, it is highly recommended to use a fresh, properly stored extract.

Quantitative Data on this compound Stability

The following table summarizes the known effects of various conditions on the stability of this compound. Quantitative data for this compound is limited in the literature; therefore, qualitative effects and data for carotenoids in general are also included.

Condition Parameter Observation Quantitative Data (if available) Source
Temperature Storage TemperatureThis compound is more stable at lower temperatures.Extracted this compound showed strong resistance to high/low temperature oscillations in a space simulation study. A visible quality loss of the Raman spectrum was observed after exposure to +90°C for 24 hours.[1][2][5]
Storage of carotenoid-containing feedAt 4°C, total carotenoid loss was significantly lower than at 26-28°C over 8 weeks.At 26-28°C, carotenoid loss was 4.79-8.97% without antioxidant and 1.30-2.58% with antioxidant. At 4°C, loss was 2.11-3.8% without and 1.09-3.86% with antioxidant.[7]
Light Simulated Solar RadiationThis compound is highly susceptible to degradation by simulated solar radiation.This compound Raman signature peaks were no longer detectable after exposure to 1.5 × 10³ kJ/m² of simulated polychromatic light.[1]
Light vs. Dark StorageEncapsulated this compound shows discoloration when exposed to light.Encapsulated this compound maintained its color for at least 4 weeks at 25°C when protected from light.[8][9]
Oxygen Atmospheric OxygenExposure to oxygen leads to oxidative degradation.The degradation rate of carotenoids is significantly higher in the presence of oxygen compared to an inert atmosphere.[4]
Antioxidants BHT (Butylated hydroxytoluene)The addition of BHT reduces the degradation of carotenoids during storage.In carotenoid-containing feed stored at room temperature for 8 weeks, the addition of BHT reduced carotenoid loss from 4.79-8.97% to 1.30-2.58%.[7]

Experimental Protocols

Detailed Protocol for this compound Extraction from Deinococcus radiodurans

This protocol is a synthesis of methodologies described in the scientific literature.[2][5]

Materials:

  • Deinococcus radiodurans cell pellet

  • Methanol (HPLC grade)

  • Acetone (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Sterile glass beads (optional, for enhanced cell disruption)

  • Conical tubes (50 mL)

  • Centrifuge

  • Sonicator (probe or bath)

  • Rotary evaporator

  • Amber glass vials for storage

  • Nitrogen or Argon gas source

Procedure:

  • Harvesting Cells: Centrifuge the D. radiodurans culture at 4,000 x g for 20 minutes. Discard the supernatant and wash the cell pellet twice with deionized water.

  • Solvent Preparation: Prepare the extraction solvent (e.g., methanol or a 1:1 v/v mixture of acetone and ethanol). To minimize oxidation, add BHT to the solvent to a final concentration of 0.1% (w/v) and purge the solvent with nitrogen or argon gas for 10-15 minutes.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in the extraction solvent. A recommended ratio is 5 mL of solvent per 1 gram of wet cell pellet.

    • For enhanced cell disruption, add sterile glass beads to the cell suspension.

    • Sonicate the suspension. If using a probe sonicator, sonicate on ice in short bursts to prevent overheating. If using a sonicator bath, place the tube in the bath for a longer duration (e.g., 10-15 minutes).

    • Alternatively, vortex the suspension vigorously for 10 minutes.

  • Separation of Extract:

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the cell debris.

    • Carefully collect the supernatant, which contains the this compound, and transfer it to a clean flask.

  • Repeated Extraction: Repeat the extraction process (steps 3 and 4) with the cell pellet until the pellet becomes colorless. This typically requires 3-4 extraction cycles. Pool all the supernatants.

  • Concentration of the Extract:

    • Concentrate the pooled supernatant using a rotary evaporator. Maintain the water bath temperature below 40°C to prevent thermal degradation.

    • Evaporate the solvent until a concentrated, oily residue of this compound is obtained.

  • Storage:

    • Redissolve the this compound residue in a suitable solvent for storage (e.g., acetone or methanol).

    • Transfer the solution to an amber glass vial.

    • Purge the headspace of the vial with nitrogen or argon gas before sealing tightly.

    • Store the vial at -20°C for short-term storage or -80°C for long-term storage.

Visualizations

Experimental Workflow for this compound Extraction

Deinoxanthin_Extraction_Workflow Figure 1. Experimental Workflow for this compound Extraction start Start: D. radiodurans Culture harvesting Harvest Cells (Centrifugation) start->harvesting washing Wash Cell Pellet (Deionized Water) harvesting->washing extraction Solvent Extraction (Methanol/Acetone with BHT, Sonication/Vortexing) washing->extraction separation Separate Extract (Centrifugation) extraction->separation repeat Repeat Extraction (3-4 times) separation->repeat Is pellet colorless? No concentration Concentrate Extract (Rotary Evaporation) separation->concentration Yes repeat->extraction storage Store this compound (-20°C or -80°C, Dark, Inert Atmosphere) concentration->storage end End: Purified this compound storage->end

Caption: Figure 1. A flowchart illustrating the key steps in the extraction of this compound from Deinococcus radiodurans.

Signaling Pathway of this compound's Antioxidant and Anti-inflammatory Action

Deinoxanthin_Signaling_Pathway Figure 2. Proposed Signaling Pathway of this compound ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathway ROS->MAPK Activates NFkB NF-κB Pathway ROS->NFkB Activates This compound This compound This compound->ROS Scavenges This compound->MAPK Inhibits This compound->NFkB Inhibits Inflammation Inflammatory Response (e.g., cytokine production) MAPK->Inflammation Promotes NFkB->Inflammation Promotes

Caption: Figure 2. A simplified diagram showing the antioxidant and anti-inflammatory mechanism of this compound through ROS scavenging and inhibition of the MAPK and NF-κB signaling pathways.

References

Technical Support Center: Troubleshooting Low Deinoxanthin Yield in Recombinant E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of deinoxanthin in recombinant E. coli. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experimental workflows. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to address common challenges in achieving high yields of this compound.

Frequently Asked Questions (FAQs)

Q1: My recombinant E. coli culture is not producing any visible pink or red color. What is the first thing I should check?

A1: The absence of color is a primary indicator of a significant issue in the this compound biosynthesis pathway. The first step is to confirm the integrity of your expression constructs. This includes:

  • Plasmid Verification: Sequence-verify your plasmids to ensure all the carotenoid biosynthesis genes (e.g., crtE, crtB, crtI, crtY, and the genes specific for this compound synthesis) are present, in the correct orientation, and free of mutations.

  • Protein Expression: Perform an SDS-PAGE analysis of induced and uninduced cell lysates to confirm the expression of the heterologous enzymes. If the proteins are not expressed, troubleshoot your induction conditions (e.g., IPTG concentration, induction temperature, and time).

  • Upstream Pathway Precursors: Ensure the host E. coli strain is capable of providing the necessary precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through its native methylerythritol phosphate (MEP) pathway.

Q2: I am observing some color, but the this compound yield is very low. What are the common bottlenecks?

A2: Low yield is a frequent challenge and can stem from several factors. The most common bottlenecks include:

  • Insufficient Precursor Supply: The native MEP pathway in E. coli may not produce enough IPP and DMAPP to support high-level carotenoid production.[1][2][3]

  • Imbalanced Enzyme Expression: The expression levels of the biosynthetic enzymes may not be optimal, leading to the accumulation of intermediate compounds or limiting the overall pathway flux.

  • Host Strain Limitations: The chosen E. coli strain may have competing metabolic pathways that divert precursors away from this compound synthesis, or it may be susceptible to the metabolic burden of heterologous protein expression.[4]

  • Suboptimal Culture Conditions: Factors such as temperature, media composition, and aeration can significantly impact both cell growth and enzyme activity.

Q3: How can I increase the supply of the IPP and DMAPP precursors in E. coli?

A3: Enhancing the precursor pool is a critical step for improving this compound yield. Two primary strategies are employed:

  • Overexpression of MEP Pathway Enzymes: Key enzymes in the native MEP pathway are often rate-limiting. Overexpressing genes such as dxs (1-deoxy-D-xylulose-5-phosphate synthase) and ispG (HMBPP synthase) can significantly boost the production of IPP and DMAPP.[3][5]

  • Introduction of a Heterologous Mevalonate (MVA) Pathway: The MVA pathway, commonly found in eukaryotes and archaea, provides an alternative route to IPP and DMAPP from acetyl-CoA.[1][6] Expressing the MVA pathway genes in E. coli can supplement the precursor supply from the MEP pathway.[1]

Q4: Can the choice of E. coli host strain affect this compound production?

A4: Yes, the choice of host strain is crucial. Strains like BL21(DE3) are commonly used due to their reduced protease activity and efficient protein expression systems.[4] However, for metabolic engineering, it may be beneficial to use strains with modified central metabolism to enhance precursor availability. For instance, strains with knockouts in competing pathways that consume pyruvate or glyceraldehyde-3-phosphate (the initial substrates for the MEP pathway) can lead to higher carotenoid yields.

This compound Biosynthesis Pathway

The heterologous production of this compound in E. coli begins with the central metabolic precursors, glyceraldehyde-3-phosphate and pyruvate, which enter the native MEP pathway to produce IPP and DMAPP. These universal isoprenoid building blocks are then converted to this compound through a series of enzymatic reactions catalyzed by heterologously expressed carotenogenic enzymes.

Deinoxanthin_Pathway G3P Glyceraldehyde-3-Phosphate MEP_pathway MEP Pathway G3P->MEP_pathway Pyruvate Pyruvate Pyruvate->MEP_pathway IPP IPP MEP_pathway->IPP multiple steps DMAPP DMAPP IPP->DMAPP idi GGPP GGPP IPP->GGPP DMAPP->GGPP crtE Phytoene Phytoene GGPP->Phytoene crtB Lycopene Lycopene Phytoene->Lycopene crtI Beta_Carotene β-Carotene Lycopene->Beta_Carotene crtY This compound This compound Beta_Carotene->this compound crtZ, other enzymes

Caption: The this compound biosynthesis pathway in recombinant E. coli.

Troubleshooting Workflow

When encountering low this compound yield, a systematic approach to troubleshooting is recommended. The following workflow can help identify and address the root cause of the problem.

Troubleshooting_Workflow Start Low this compound Yield Check_Constructs Verify Plasmids & Protein Expression Start->Check_Constructs Issue_Found_Constructs Re-clone or Optimize Expression Check_Constructs->Issue_Found_Constructs Issue Found? Issue_Found_Constructs->Check_Constructs Yes Optimize_Precursors Enhance Precursor Supply (MEP/MVA) Issue_Found_Constructs->Optimize_Precursors No Issue_Found_Precursors Overexpress dxs, ispG / Introduce MVA Optimize_Precursors->Issue_Found_Precursors Improvement Needed? Issue_Found_Precursors->Optimize_Precursors Yes Balance_Pathway Balance Enzyme Expression Issue_Found_Precursors->Balance_Pathway No Issue_Found_Balance Modify Promoters or RBS Balance_Pathway->Issue_Found_Balance Improvement Needed? Issue_Found_Balance->Balance_Pathway Yes Optimize_Culture Optimize Culture Conditions Issue_Found_Balance->Optimize_Culture No Issue_Found_Culture Adjust Temperature, Media, Induction Optimize_Culture->Issue_Found_Culture Improvement Needed? Issue_Found_Culture->Optimize_Culture Yes Change_Host Evaluate Host Strain Issue_Found_Culture->Change_Host No Success Improved this compound Yield Change_Host->Success

Caption: A systematic workflow for troubleshooting low this compound yield.

Experimental Protocols

Protocol 1: Verification of Plasmid Constructs
  • Plasmid Isolation: Isolate plasmids from your recombinant E. coli strain using a commercial miniprep kit.

  • Restriction Digest: Perform a diagnostic restriction digest on the isolated plasmids using appropriate enzymes to confirm the presence and size of the gene inserts.

  • Sanger Sequencing: Send the isolated plasmids for Sanger sequencing to verify the complete sequence of the inserted genes and to ensure there are no mutations.

Protocol 2: Analysis of Protein Expression
  • Cell Culture and Induction: Grow a 5 mL culture of your recombinant E. coli strain to an OD600 of 0.6-0.8. Collect a 1 mL pre-induction sample. Induce the culture with the appropriate concentration of inducer (e.g., IPTG) and continue to grow for 4-6 hours at the desired temperature.

  • Cell Lysis: Harvest 1 mL of the induced culture by centrifugation. Resuspend the cell pellet in 100 µL of 1x SDS-PAGE loading buffer.

  • SDS-PAGE: Heat the samples at 95°C for 10 minutes. Load 10-15 µL of the pre-induction and post-induction samples onto an SDS-PAGE gel.

  • Visualization: Run the gel and visualize the protein bands using Coomassie Brilliant Blue staining. Compare the pre- and post-induction lanes to identify the expressed proteins of interest.

Protocol 3: this compound Extraction and Quantification
  • Cell Harvesting: Harvest 10 mL of the E. coli culture by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Cell Lysis and Extraction: Resuspend the cell pellet in 1 mL of acetone. Incubate at 55°C for 20 minutes with shaking.[7]

  • Clarification: Centrifuge the acetone mixture at 16,000 x g for 5 minutes to pellet the cell debris.

  • Sample Preparation: Transfer the supernatant containing the carotenoids to a new microfuge tube and evaporate the acetone under a stream of nitrogen.

  • HPLC Analysis: Resuspend the dried extract in a suitable solvent (e.g., acetonitrile or a mixture of methanol, acetonitrile, and ethyl acetate). Analyze the sample by reverse-phase HPLC with a C18 or C30 column and a UV/Vis detector set to 470 nm.[8]

Quantitative Data Summary

The following table summarizes the impact of various genetic modifications on carotenoid production in E. coli, providing a reference for expected improvements.

Genetic ModificationTarget PathwayFold Increase in Carotenoid YieldReference Organism/ProductCitation
Overexpression of dxs and idiMEP Pathway~12-foldE. coli / Amorphadiene[3]
Overexpression of ispG and nudFMEP Pathway~3.3-foldE. coli / Isopentenol[5]
Introduction of MVA PathwayPrecursor Supply~5-foldE. coli / Amorphadiene[6]
Knockout of pgiCentral Metabolism~1.9-foldE. coli / Isopentenol[5]
Overexpression of nadKCofactor Supply~1.3-foldE. coli / β-Carotene[9]

Logical Relationships in Pathway Optimization

Optimizing this compound production is a multifactorial process. The following diagram illustrates the key relationships between different optimization strategies.

Optimization_Relationships Host Host Strain Selection Precursor Precursor Supply (MEP/MVA) Host->Precursor Enzyme_Expression Enzyme Expression Levels Host->Enzyme_Expression Vector Vector & Promoter Choice Vector->Enzyme_Expression Codon Codon Optimization Codon->Enzyme_Expression Yield This compound Yield Precursor->Yield Enzyme_Expression->Yield Culture Culture Conditions Culture->Host influences growth Culture->Yield

Caption: Interdependencies of factors affecting this compound yield.

References

Improving the stability of deinoxanthin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Deinoxanthin Research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the stability of this compound in aqueous solutions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound.

Frequently Asked Questions

Q1: Why is my aqueous solution of this compound rapidly losing its red color?

A1: this compound, like other carotenoids, is highly susceptible to degradation from environmental factors. The color loss is a visual indicator of its degradation. The primary causes are:

  • Oxidation: The extended system of conjugated double bonds in this compound's structure, which is responsible for its potent antioxidant activity, also makes it prone to oxidation when exposed to air (oxygen).[1][2][3]

  • Light Exposure: this compound is sensitive to light, particularly UV radiation. Polychromatic radiation can rapidly degrade the molecule, leading to a loss of its characteristic color and antioxidant properties.[4][5]

  • Heat: High temperatures can accelerate the degradation of this compound.[1][2][5] While stable at physiological temperatures, prolonged exposure to elevated temperatures, such as during certain experimental procedures, should be minimized.

Q2: My this compound won't dissolve properly in my aqueous buffer. What can I do?

A2: this compound is a lipophilic (fat-soluble) molecule and has very low solubility in water.[6][7] This is a primary challenge for its application in aqueous systems. To improve solubility and dispersion:

  • Use a Co-solvent: Initially dissolve the this compound in a small amount of an organic solvent like ethanol or methanol before adding it to the aqueous buffer.[8][9][10]

  • Encapsulation: This is the most effective method. Encapsulating this compound in nanocarriers, such as nanocapsules, can dramatically improve its water dispersibility and stability.[6][7][11]

Q3: What are the optimal storage conditions for a this compound stock solution?

A3: To maximize the shelf-life of a this compound solution, you should:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[12]

  • Minimize Oxygen Exposure: Purge the vial with an inert gas (like nitrogen or argon) before sealing.

  • Store at Low Temperatures: For short-term storage, refrigeration (4°C) is suitable. For long-term storage, freezing (-20°C or -80°C) is recommended.

  • Use Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the stock solution, especially if it's in an organic solvent.[12]

Q4: How does encapsulation improve the stability of this compound?

A4: Encapsulation creates a protective barrier around the this compound molecule.[13] This barrier shields the sensitive carotenoid from direct contact with pro-degradative factors in the environment like oxygen, light, and heat.[1][3] Nanoencapsulation, in particular, not only enhances stability and water-dispersibility but has also been shown to improve the antioxidant and anti-inflammatory efficacy of this compound.[6][7][11]

Troubleshooting Flowchart

If you are experiencing rapid degradation of your this compound solution, follow this logical troubleshooting guide.

G start Start: this compound Solution Degrading check_light Is the solution protected from light? start->check_light protect_light Action: Store in amber vials or wrap in foil. check_light->protect_light No check_oxygen Is the solution exposed to air? check_light->check_oxygen Yes protect_light->check_oxygen protect_oxygen Action: Purge with N2/Ar and use sealed containers. check_oxygen->protect_oxygen Yes check_temp What is the storage and experimental temperature? check_oxygen->check_temp No protect_oxygen->check_temp protect_temp Action: Store at ≤ 4°C. Avoid heating. check_temp->protect_temp Too High check_solubility Is the this compound fully dissolved or aggregated? check_temp->check_solubility Optimal protect_temp->check_solubility consider_encap Problem Persists: Consider encapsulation for maximum stability. check_solubility->consider_encap Aggregated stable Solution is Stable check_solubility->stable Dissolved consider_encap->stable

Caption: Troubleshooting workflow for this compound solution degradation.

Data on this compound Stability Enhancement

Encapsulation has been quantitatively shown to improve the stability of this compound in aqueous solutions. The following tables summarize data from a study where this compound-loaded nanocapsules (DX@NCs) were prepared.[6]

Table 1: Physical Characteristics of this compound Nanocapsules (DX@NCs)
DX Concentration (wt%)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
1125.4 ± 2.10.15 ± 0.01-3.1 ± 0.2
2130.1 ± 1.50.16 ± 0.02-3.3 ± 0.3
4138.8 ± 3.40.18 ± 0.01-3.8 ± 0.4
8145.2 ± 2.80.21 ± 0.03-2.4 ± 0.1
Data adapted from a study on DX@NCs. A PDI value < 0.2 is considered optimal for nanoparticle homogeneity.[14]
Table 2: Stability of DX@NCs in Aqueous Solution over Time
TimeHydrodynamic Diameter (nm) of 4 wt% DX@NCsPDI of 4 wt% DX@NCs
Week 0138.8 ± 3.40.18 ± 0.01
Week 1140.1 ± 2.90.17 ± 0.02
Week 2141.5 ± 3.10.18 ± 0.01
Week 4142.3 ± 3.50.19 ± 0.02
Stability assessed at 25°C in deionized water. The minimal changes in size and PDI indicate high physical stability.[6]

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound-Loaded Nanocapsules (DX@NCs) via Nanoprecipitation

This protocol describes a method to improve the water dispersibility and stability of this compound through encapsulation.[6][7]

Objective: To encapsulate hydrophobic this compound within a polymeric shell, creating a stable nanoparticle dispersion in water.

Materials:

  • This compound

  • Ethanol

  • Polyethylene glycol-40 hydrogenated castor oil (PEG-40 HCO) or other suitable amphiphilic emulsifier

  • Deionized water

  • Magnetic stirrer

  • Vortex mixer

Methodology:

  • Preparation of Organic Phase: Dissolve this compound in ethanol to create a stock solution (e.g., at a concentration to achieve 1-8 wt% loading in the final nanocapsules).

  • Preparation of Aqueous Phase: Prepare a solution of the amphiphilic emulsifier (e.g., PEG-40 HCO) in deionized water.

  • Nanoprecipitation: a. Vigorously stir the aqueous phase on a magnetic stirrer. b. Slowly inject the organic phase (this compound in ethanol) into the center of the vortex of the stirring aqueous phase. c. The rapid solvent displacement causes the hydrophobic this compound and parts of the emulsifier to precipitate, forming nanocapsules.

  • Solvent Evaporation: Continue stirring the solution (e.g., for 2-4 hours) in a fume hood to allow for the complete evaporation of the ethanol.

  • Characterization: The resulting DX@NC suspension can be characterized for size, polydispersity index, and zeta potential using Dynamic Light Scattering (DLS).

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase dx This compound dissolve Dissolve dx->dissolve etoh Ethanol etoh->dissolve org_phase This compound in Ethanol dissolve->org_phase nanoprec Nanoprecipitation: Inject Organic into Aqueous with Stirring org_phase->nanoprec emulsifier Amphiphilic Emulsifier mix Mix emulsifier->mix water Deionized Water water->mix aq_phase Emulsifier Solution mix->aq_phase aq_phase->nanoprec evap Solvent Evaporation (Stir to remove Ethanol) nanoprec->evap final Stable DX@NC Aqueous Dispersion evap->final

Caption: Workflow for this compound nanocapsule (DX@NC) synthesis.

Protocol 2: Assessing this compound Stability via UV-Vis Spectroscopy

Objective: To quantify the degradation of this compound over time under specific stress conditions (e.g., light exposure, temperature).

Materials:

  • This compound solution (free or encapsulated)

  • UV-Vis Spectrophotometer

  • Cuvettes (quartz or glass, depending on wavelength)

  • Controlled environment chamber (for temperature and light control)

Methodology:

  • Baseline Measurement: Measure the initial absorbance spectrum of the this compound solution. This compound typically has a major absorbance peak around 480-500 nm. Record the absorbance value at the maximum wavelength (λ_max).

  • Apply Stress Condition: Place the samples under the desired stress condition (e.g., continuous illumination at a specific wattage, or incubation at 40°C). Keep a control sample under optimal storage conditions (dark, 4°C).

  • Time-Point Measurements: At regular intervals (e.g., every hour, day, or week), remove an aliquot of the sample and measure its absorbance spectrum.

  • Data Analysis: a. Plot the absorbance at λ_max versus time. b. The degradation can be expressed as the percentage of this compound remaining: % Remaining = (Absorbance_t / Absorbance_initial) * 100 c. Degradation kinetics can often be modeled using a first-order reaction model.[15]

This compound Signaling & Mechanism of Action

This compound is a uniquely powerful antioxidant, primarily due to its chemical structure.[16][17][18] Its stability is crucial for maintaining this activity.

Antioxidant Mechanism: this compound's primary role is to neutralize harmful Reactive Oxygen Species (ROS), such as singlet oxygen (¹O₂) and hydrogen peroxide (H₂O₂), protecting cells from oxidative damage.[16][19] This scavenging ability is significantly stronger than that of other common carotenoids like β-carotene and lycopene.[17]

G ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, H₂O₂) Cell Cellular Components (DNA, Proteins, Lipids) ROS->Cell attacks DX This compound ROS->DX scavenged by Damage Oxidative Damage & Cell Death Cell->Damage Neutral Neutralized ROS (Harmless molecules) DX->Neutral neutralizes to

Caption: Antioxidant mechanism of this compound via ROS scavenging.

References

Common issues with deinoxanthin purification and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of deinoxanthin.

Troubleshooting Guides

This section addresses common issues encountered during this compound purification, offering potential causes and solutions in a question-and-answer format.

Question: Why is my this compound yield low after extraction from Deinococcus radiodurans?

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Cell Lysis Ensure complete cell disruption. Deinococcus radiodurans has a robust cell wall. Consider using mechanical methods like sonication or bead beating in addition to solvent extraction. One protocol suggests sonication for 1 minute, repeated twice, after adding methanol.[1]
Inefficient Solvent Extraction The choice of solvent is critical. Methanol, ethanol, and acetone, or mixtures thereof, are commonly used.[1][2] For dried cells, 99% ethanol has been used effectively.[3] An acetone-ethanol (1:1) mixture is another option.[2] Experiment with different solvents and extraction times to optimize recovery.
Degradation During Extraction This compound is susceptible to degradation from light, heat, and oxygen.[4] Perform extractions under dim light and at low temperatures. The use of antioxidants, such as butylated hydroxytoluene (BHT), during extraction can help prevent oxidative degradation.[5]
Insufficient Solvent Volume Ensure an adequate solvent-to-biomass ratio. One method suggests using 20 mL of 99% ethanol for 1 g of dry cells.[3] Another protocol uses 50 mL of methanol for a pellet from 1 L of cell culture.[1][4]
Suboptimal Culture Conditions This compound production can be optimized by adjusting culture conditions. For instance, using sucrose as a carbon source and optimizing the culture temperature to 37°C has been shown to significantly increase this compound yield.[1]

Question: I am observing co-eluting impurities during my chromatographic purification (e.g., HPLC, Flash Chromatography). How can I improve the purity of my this compound sample?

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inadequate Chromatographic Resolution Optimize your chromatography method. For HPLC, a C18 column is commonly used.[1] A mobile phase of acetonitrile, methanol, and isopropanol (40:50:10, v/v/v) has been reported to be effective.[1] For flash chromatography, a mobile phase of acetone/petroleum ether/triethylamine (20/80/1, v/v/v) with a silica gel column has been used.[2] Adjusting the solvent gradient or isocratic composition can improve separation.
Presence of Structurally Similar Carotenoids Deinococcus species can produce other carotenoids that may co-elute with this compound. Consider using a multi-step purification approach. For example, an initial flash chromatography step can be followed by semi-preparative HPLC for final polishing.[2]
Lipid Contamination Lipids from the cell membrane can co-extract with this compound. A saponification step can be introduced to remove these lipids. However, this should be done carefully as the basic conditions can potentially degrade this compound.
Column Overloading Injecting too much sample onto the column can lead to poor separation. Reduce the sample load to improve resolution.

Question: My purified this compound is degrading during storage. What are the best practices for storing it?

Potential Causes and Solutions:

Potential CauseRecommended Solution
Exposure to Light This compound is light-sensitive.[4] Store purified this compound in amber vials or wrap containers in aluminum foil to protect it from light.
Exposure to Oxygen This compound is prone to oxidation.[4] Store under an inert atmosphere (e.g., nitrogen or argon). Purging the storage vial with an inert gas before sealing can displace oxygen.
High Temperatures Elevated temperatures can accelerate degradation. One study noted a visible quality loss of the spectrum after exposure to +90°C for 24 hours.[5] Store purified this compound at low temperatures, preferably at -20°C or -80°C for long-term storage.
Inappropriate Solvent The choice of solvent for storage can impact stability. While solvents are necessary for keeping it in solution, for long-term storage, it is often best to evaporate the solvent under a stream of inert gas and store the dried compound under the conditions mentioned above.

Frequently Asked Questions (FAQs)

Q1: What is the typical color of a pure this compound solution?

A1: The color of this compound can vary depending on the solvent and its redox state. It has been observed to be orange in polar solvents like methanol, ethanol, and acetone, and pink in apolar solvents such as chloroform and hexane.[2] This color change can also be influenced by the pH and redox potential of the solution.[6]

Q2: What are the spectral properties of this compound?

A2: In HPLC analysis, this compound is typically detected at around 480 nm.[1] Raman spectroscopy also shows distinctive peaks for this compound at 1003, 1151, and 1510 cm⁻¹.[7]

Q3: Is this compound commercially available?

A3: this compound is not as commonly available as other carotenoids like beta-carotene or astaxanthin. It is primarily a research compound that is often purified in-house from Deinococcus radiodurans.

Q4: What are the primary challenges in scaling up this compound purification?

A4: The main challenges include the relatively low yield from wild-type bacterial strains, the need for large volumes of organic solvents, and the potential for degradation during the multi-step purification process.[2] Metabolic engineering of Deinococcus radiodurans has shown promise in increasing production levels.[1]

Quantitative Data Summary

Table 1: this compound Production in Wild-Type and Engineered Deinococcus radiodurans

StrainThis compound Titer (mg/L)This compound Content (mg/g DCW)
D. radiodurans R1 (Wild-Type)88.3 ± 3.2-
Engineered Strain (Plasmid-based)176.1 ± 4.6-
Engineered Strain (Genomically Integrated)177.29 ± 8.4-
Optimized Engineered Strain (with sucrose)394 ± 17.6102 ± 11.1
Data from Moon et al., 2019.[1]

Experimental Protocols

1. Extraction of this compound from Deinococcus radiodurans

This protocol is adapted from methodologies described in the literature.[1][2]

Materials:

  • Deinococcus radiodurans cell pellet

  • Methanol (or acetone-ethanol 1:1 mixture)

  • Centrifuge and centrifuge tubes

  • Sonicator or bead beater

  • Rotary evaporator

  • Amber glass vials

Procedure:

  • Harvest D. radiodurans cells from the culture broth by centrifugation (e.g., 4000 rpm for 30 minutes).

  • Wash the cell pellet twice with deionized water, centrifuging after each wash.

  • Resuspend the cell pellet in methanol (e.g., 50 mL for a pellet from 1 L of culture).

  • Perform cell lysis by sonication on ice. A suggested procedure is 1 minute of sonication, repeated twice.

  • Centrifuge the mixture to pellet the cell debris.

  • Carefully collect the supernatant containing the this compound extract.

  • Concentrate the extract using a rotary evaporator at a temperature not exceeding 55°C.

  • Store the concentrated extract in an amber vial under an inert atmosphere at -20°C or lower.

2. Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is based on a method described for the analysis of this compound.[1]

Materials:

  • This compound extract

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm)

  • Mobile phase: Acetonitrile, Methanol, Isopropanol (40:50:10, v/v/v)

  • Filtered and degassed solvents

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the C18 column with the mobile phase at a flow rate of 0.8 mL/min and a column temperature of 40°C.

  • Dissolve the this compound extract in a small volume of the mobile phase and filter it through a 0.22 µm syringe filter.

  • Inject the filtered sample onto the HPLC system.

  • Monitor the elution profile at 480 nm.

  • Collect the fraction corresponding to the this compound peak.

  • Evaporate the solvent from the collected fraction under a stream of nitrogen and store the purified this compound under appropriate conditions.

Visualizations

Deinoxanthin_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product start Deinococcus radiodurans Cell Culture centrifugation1 Centrifugation & Washing start->centrifugation1 extraction Solvent Extraction (e.g., Methanol, Sonication) centrifugation1->extraction centrifugation2 Centrifugation extraction->centrifugation2 supernatant Crude this compound Extract centrifugation2->supernatant concentration Concentration (Rotary Evaporation) supernatant->concentration flash_chrom Flash Chromatography (Optional) concentration->flash_chrom hplc HPLC Purification (C18 Column) flash_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound storage Storage (-20°C to -80°C, dark, inert gas) pure_this compound->storage

Caption: Experimental workflow for the extraction and purification of this compound.

Deinoxanthin_Apoptosis_Pathway This compound This compound ros Increased Intracellular Reactive Oxygen Species (ROS) This compound->ros pro-oxidant effect bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 bax Bax (Pro-apoptotic) This compound->bax mitochondria Mitochondria ros->mitochondria bcl2->mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase3 Caspase-3 Activation cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Pro-apoptotic signaling pathway of this compound in cancer cells.[4][6][8]

References

Methods for separating deinoxanthin from other carotenoids in an extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of deinoxanthin from other carotenoids in an extract.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from other carotenoids?

A1: The main challenge lies in the structural similarity among carotenoids. This compound is a xanthophyll, containing hydroxyl groups that increase its polarity compared to carotenes like β-carotene and lycopene. However, it can co-elute with other xanthophylls of similar polarity, such as astaxanthin or zeaxanthin, depending on the chromatographic system used. Achieving baseline separation often requires careful optimization of the stationary and mobile phases.

Q2: Which chromatographic technique is most suitable for this compound purification?

A2: The choice of technique depends on the scale and desired purity.

  • High-Performance Liquid Chromatography (HPLC) is ideal for analytical quantification and small-scale purification, offering high resolution. A C18 reversed-phase column is commonly used for this compound analysis.[1][2]

  • Column Chromatography (CC) is well-suited for large-scale preparative purification. Using hydroxyapatite as the stationary phase with ethanol as the eluent has been shown to be an effective and less toxic method for isolating this compound.[3]

  • Thin-Layer Chromatography (TLC) is primarily used for rapid qualitative analysis, monitoring fractions from column chromatography, and assessing purity.

Q3: How can I confirm the identity of the purified this compound?

A3: this compound identity can be confirmed using a combination of methods:

  • HPLC with a Photodiode Array (PDA) Detector: This allows for the determination of the UV-Vis absorption spectrum. This compound exhibits characteristic absorption maxima around 453, 475, and 492 nm.[2]

  • Mass Spectrometry (MS): LC-MS analysis can confirm the molecular weight of this compound.[1][2]

  • Co-chromatography: Injecting a mixture of the purified sample and a this compound standard should result in a single, sharp peak in HPLC or a single spot in TLC.

Q4: What precautions should be taken when handling this compound and other carotenoids?

A4: Carotenoids are susceptible to degradation from light, heat, and oxygen. It is crucial to:

  • Work in a dimly lit environment or use amber glassware.

  • Keep samples at low temperatures (e.g., on ice) during processing and store them at -20°C or lower for long-term stability.

  • Use deoxygenated solvents and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor separation of this compound from other xanthophylls in HPLC - Inappropriate mobile phase composition.- Column losing resolution.- Optimize the mobile phase gradient or isocratic composition. For a C18 column, adjusting the ratio of acetonitrile, methanol, and isopropanol can improve separation.[1][2]- Try a C30 column, which offers better shape selectivity for carotenoids.- Ensure the column is properly equilibrated and not overloaded.
Low yield of this compound after column chromatography - this compound degradation on the stationary phase.- Incomplete elution from the column.- Consider using hydroxyapatite instead of silica gel, as silica can sometimes cause degradation of carotenoids.[3]- If using silica gel, ensure it is neutral and of high quality.- Increase the polarity of the eluting solvent gradually to ensure all this compound is eluted.
Streaking or tailing of spots on TLC plate - Sample overload.- Inappropriate mobile phase polarity.- Sample contains highly polar impurities.- Apply a smaller, more concentrated spot of the sample.- Adjust the polarity of the mobile phase. For silica TLC, a mixture of acetone and chloroform can be effective.- Perform a preliminary clean-up of the extract before TLC analysis.
Colorless or pale extract from Deinococcus cells - Inefficient cell lysis and pigment extraction.- Ensure complete cell disruption. Deinococcus species can have robust cell walls.- Use an appropriate extraction solvent. A mixture of acetone and ethanol (1:1) has been shown to be effective for extracting carotenoids from Deinococcus radiodurans.[3]
Presence of unexpected peaks in HPLC chromatogram - Isomerization of this compound (cis/trans isomers).- Degradation products.- Minimize exposure to light and heat during sample preparation and analysis.- Analyze the UV-Vis spectra of the unexpected peaks to see if they correspond to cis-isomers of this compound.- Ensure the purity of solvents and reagents.

Data Presentation

Table 1: Chromatographic Parameters for this compound and Other Carotenoids

Compound Chromatographic Method Stationary Phase Mobile Phase Retention Time (min) / Rf value Detection Wavelength (nm)
This compound HPLCC18Acetonitrile/Methanol/Isopropanol (40:50:10, v/v/v)Not specified in source, but appears as the major peak in chromatograms.[1][2]480[1]
This compound Column ChromatographyHydroxyapatiteEthanolElutes as the primary fraction.Visual (red pigment)
β-Carotene HPLCC18Acetonitrile/Methanol/Dichloromethane (75:20:5, v/v/v)~11.2 - 12.5450[4]
Lutein HPLCC18Acetonitrile/Methanol/Ethyl Acetate (gradient)Varies with gradient450
Lycopene HPLCC18Acetonitrile/Methanol/Dichloromethane (75:20:5, v/v/v)~7.8472[4]
Zeaxanthin HPLCC18Acetonitrile/Methanol/Ethyl Acetate (gradient)Varies with gradient450
β-Carotene TLCSilica GelHexane/Acetone (9:1, v/v)~0.95[5]Visual
Lutein TLCSilica GelNot specifiedNot specifiedVisual

Note: Retention times and Rf values are highly dependent on the specific experimental conditions and should be determined empirically.

Experimental Protocols

Protocol 1: HPLC Separation of this compound

This protocol is adapted from methods used for the analysis of this compound from Deinococcus species.[1][2]

  • Sample Preparation:

    • Harvest bacterial cells by centrifugation.

    • Extract the carotenoids from the cell pellet using methanol or an acetone/ethanol mixture, assisted by sonication or vortexing.

    • Centrifuge the mixture to pellet cell debris and collect the supernatant containing the carotenoids.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

    • Re-dissolve the dried extract in a small volume of the HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile, methanol, and isopropanol (40:50:10, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 23-40°C.[1][2]

    • Detection: PDA detector set at 480 nm.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Identify the this compound peak based on its retention time (compared to a standard if available) and its characteristic UV-Vis spectrum.

    • Quantify the amount of this compound by creating a calibration curve with a purified standard.

Protocol 2: Preparative Column Chromatography of this compound

This protocol is based on a method for purifying this compound using hydroxyapatite.[3]

  • Column Packing:

    • Prepare a slurry of hydroxyapatite in 96% ethanol.

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Equilibrate the column by washing with several column volumes of ethanol.

  • Sample Loading:

    • Concentrate the carotenoid extract and dissolve it in a minimal amount of the mobile phase (ethanol).

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Elute the carotenoids with 96% ethanol at a constant flow rate.

    • This compound is expected to separate from other carotenoids, with fractions being collected based on color. This compound typically forms the main colored band.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC or HPLC-PDA to determine the purity of the this compound-containing fractions.

    • Pool the pure fractions and evaporate the solvent.

Visualizations

Deinoxanthin_Separation_Workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis cluster_final Step 4: Final Product start Deinococcus Cell Culture extraction Cell Lysis & Carotenoid Extraction (e.g., Acetone/Ethanol) start->extraction crude_extract Crude Carotenoid Extract extraction->crude_extract column_chrom Column Chromatography (e.g., Hydroxyapatite) crude_extract->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Analysis (Purity Check) fractions->tlc hplc HPLC-PDA Analysis (Identification & Quantification) fractions->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for the extraction, purification, and analysis of this compound.

References

Impact of pH and temperature on deinoxanthin stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of deinoxanthin under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a potent antioxidant carotenoid produced by the extremophilic bacterium Deinococcus radiodurans. Its unique chemical structure contributes to its superior radical scavenging activity compared to many other carotenoids. The stability of this compound is crucial for its application in pharmaceuticals, cosmetics, and nutraceuticals, as degradation can lead to a loss of biological activity and compromised product efficacy.

Q2: What are the primary factors that affect this compound stability?

Like other carotenoids, this compound is susceptible to degradation from exposure to heat, light, oxygen, and extreme pH conditions. These factors can induce isomerization (conversion from the trans to cis form) and oxidation, leading to a loss of the characteristic red-orange color and a decrease in antioxidant capacity.

Q3: How does temperature affect the stability of this compound?

Higher temperatures accelerate the degradation of this compound. It is recommended to store this compound, both in its pure form and in formulations, at low temperatures (e.g., 4°C or below) and in the dark to minimize thermal degradation.

Q4: What is the optimal pH range for this compound stability?

Generally, carotenoids are more stable in a neutral to slightly alkaline environment. Acidic conditions can promote the degradation of this compound. For experimental purposes, maintaining a pH between 6.0 and 8.0 is advisable to ensure stability.

Q5: Are there any specific handling precautions I should take during my experiments?

Yes. To minimize degradation, it is recommended to:

  • Work under subdued or yellow light.

  • Use deoxygenated solvents.

  • Blanket solutions with an inert gas like nitrogen or argon.

  • Add an antioxidant such as Butylated Hydroxytoluene (BHT) to solvents.

  • Prepare fresh solutions for each experiment and store stock solutions at -20°C or lower.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of color in this compound solution Exposure to light, high temperature, or oxygen.Store solutions in amber vials, at low temperatures (≤ 4°C), and under an inert gas. Prepare fresh solutions before use.
Inconsistent results in stability studies Non-homogenous sample; variable exposure to light or oxygen during handling.Ensure the sample is thoroughly mixed before taking aliquots. Standardize handling procedures to minimize exposure to light and air.
Appearance of unexpected peaks in HPLC chromatogram Isomerization or degradation of this compound.Minimize exposure to heat, light, and acids during sample preparation. Use fresh, high-quality solvents. The presence of new peaks confirms degradation; re-evaluate storage and handling procedures.
Precipitation of this compound in solution during storage Low solubility in the chosen solvent at low temperatures.Use solvents like tetrahydrofuran (THF), chloroform, or dichloromethane for better solubility. If precipitation occurs upon cooling, gently warm and vortex the sample before use.

Quantitative Data on this compound Stability

The following tables present illustrative data on the stability of this compound under various conditions. This data is based on typical degradation kinetics observed for carotenoids and should be used as a general guide.

Table 1: Effect of Temperature on this compound Retention (%) in the Dark (pH 7.0)

Storage Time (days)4°C25°C40°C
0100%100%100%
798%92%85%
1496%85%72%
3092%70%55%
6085%50%30%

Table 2: Effect of pH on this compound Retention (%) at 25°C in the Dark

Storage Time (days)pH 4.0pH 7.0pH 9.0
0100%100%100%
190%98%99%
375%94%96%
755%92%94%
1430%85%88%

Experimental Protocols

Protocol 1: Extraction of this compound from Deinococcus radiodurans

  • Cell Harvesting: Culture D. radiodurans in TGY broth at 30°C for 48 hours. Harvest the cells by centrifugation at 4,000 x g for 20 minutes.

  • Washing: Wash the cell pellet twice with deionized water.

  • Extraction: Resuspend the cell pellet in a methanol:acetone (1:1, v/v) mixture containing 0.1% BHT. Vortex vigorously for 10 minutes.

  • Centrifugation: Centrifuge at 5,000 x g for 10 minutes to pellet the cell debris.

  • Solvent Evaporation: Collect the supernatant and evaporate the solvent under a stream of nitrogen at a temperature below 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., THF) for quantification.

Protocol 2: HPLC-Based Stability Testing of this compound

  • Sample Preparation: Prepare solutions of this compound in the desired buffer (for pH studies) or solvent (for temperature studies) at a known concentration.

  • Storage Conditions: Aliquot the samples into amber HPLC vials and store them under the desired temperature and pH conditions. Include a control sample stored at -20°C in the dark.

  • Time-Point Analysis: At specified time intervals, retrieve a vial from each condition.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile, methanol, and dichloromethane is commonly used for carotenoid separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at the wavelength of maximum absorbance for this compound (~470-490 nm).

    • Injection Volume: 20 µL.

  • Quantification: Calculate the concentration of this compound at each time point by comparing the peak area to a standard calibration curve.

  • Data Analysis: Determine the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Study cluster_analysis Analysis cluster_data Data Interpretation prep_sample Prepare this compound Solution aliquot Aliquot into Amber Vials prep_sample->aliquot storage_temp Store at Different Temperatures (e.g., 4°C, 25°C, 40°C) aliquot->storage_temp storage_ph Store at Different pH (e.g., 4.0, 7.0, 9.0) aliquot->storage_ph sampling Sample at Time Points (t=0, t=1, t=2...) storage_temp->sampling storage_ph->sampling hplc HPLC Analysis sampling->hplc quant Quantify this compound hplc->quant kinetics Determine Degradation Kinetics quant->kinetics report Generate Stability Report kinetics->report

This compound Stability Study Workflow

troubleshooting_logic cluster_problems Identify the Issue cluster_solutions Implement Solutions start Problem Encountered color_loss Rapid Color Loss? start->color_loss inconsistent_results Inconsistent Results? start->inconsistent_results extra_peaks Extra HPLC Peaks? start->extra_peaks check_storage Verify Storage Conditions (Light, Temp, O2) color_loss->check_storage Yes standardize_handling Standardize Sample Handling inconsistent_results->standardize_handling Yes re_evaluate Re-evaluate Prep & Storage (Heat, Light, Acid) extra_peaks->re_evaluate Yes check_storage->start Issue Persists standardize_handling->start Issue Persists re_evaluate->start Issue Persists

Troubleshooting Logic for this compound Experiments

Overcoming challenges in the large-scale production of deinoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of deinoxanthin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the cultivation of Deinococcus radiodurans and the subsequent extraction and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a potent antioxidant carotenoid produced by extremophilic bacteria, most notably Deinococcus radiodurans. Its unique chemical structure, featuring a C-1' hydroxyl group, a conjugated keto-group, and an additional C-2 hydroxyl group on the β-ring end, contributes to its superior radical scavenging activity compared to other carotenoids like β-carotene and lycopene.[1][2] This makes it a compound of significant interest for applications in pharmaceuticals, cosmetics, and as a natural food supplement.[2][3]

Q2: What are the main challenges in the large-scale production of this compound?

The primary challenges in producing this compound on a large scale include the relatively low yield from wild-type Deinococcus strains, the need for optimization of fermentation conditions, and the development of cost-effective and scalable extraction and purification processes.[3] Additionally, ensuring the stability of the molecule during processing and storage is a key consideration.[4][5]

Q3: What are the key genes involved in the this compound biosynthesis pathway?

The biosynthesis of this compound in D. radiodurans involves a series of enzymatic steps starting from the methylerythritol 4-phosphate (MEP) pathway. Key genes include dxs (1-deoxy-D-xylulose-5-phosphate synthase) and crtB (phytoene synthase), which have been identified as rate-limiting steps.[1][2] Other important enzymes in the pathway include phytoene desaturase (crtI), lycopene cyclase (crtLm), C-1',2'-hydratase (cruF), C-3',4'-desaturase (crtD), carotene ketolase (crtO), and carotene 2-β-hydroxylase.[1][2][6]

Troubleshooting Guides

Problem 1: Low this compound Yield

Symptoms:

  • Low coloration of the bacterial pellet.

  • Low absorbance values during spectrophotometric quantification.

  • Small peak area for this compound in HPLC analysis.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Metabolic Bottlenecks The expression of key enzymes in the this compound biosynthesis pathway may be insufficient. Overexpressing the rate-limiting genes, specifically dxs and crtB, has been shown to significantly increase this compound production.[1][2][7] This can be achieved by introducing these genes into the genome under the control of a strong promoter.[1][2]
Suboptimal Fermentation Conditions The growth of D. radiodurans and the expression of biosynthetic genes are highly dependent on culture conditions. Optimizing parameters such as temperature, pH, and carbon source is crucial.
TemperatureFor engineered strains of D. radiodurans where dxs and crtB are regulated by the groE promoter, a cultivation temperature of 37°C has been shown to dramatically increase mRNA expression of these genes and subsequent this compound production.[1][2]
Carbon SourceSucrose has been identified as a more effective carbon source than glucose or fructose for this compound production in engineered D. radiodurans.[1][7] Supplementing the medium with sucrose can lead to a significant increase in yield.[8][9]
Inefficient Extraction This compound is a lipophilic molecule, and its extraction from the bacterial cells requires appropriate organic solvents. The choice of solvent and the extraction method can greatly impact the final yield.
Solvent SystemA mixture of acetonitrile, methanol, and isopropanol (40:50:10, v/v/v) is commonly used as a mobile phase for HPLC analysis and can be adapted for extraction.[1][10] Other effective solvents include methanol, ethanol, and acetone.[4][11]
Extraction MethodEnsure complete cell lysis to release the intracellular this compound. This can be achieved through methods such as sonication or bead beating prior to solvent extraction. The extraction process may involve centrifugation to pellet the cell debris, followed by collection of the solvent phase containing the this compound.[12]
Problem 2: this compound Degradation

Symptoms:

  • Loss of color in the extract over time.

  • Appearance of unexpected peaks in the HPLC chromatogram.

  • Reduced antioxidant activity of the final product.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Exposure to Light This compound is susceptible to degradation upon exposure to light, particularly solar radiation.[5][13]
MitigationAll extraction and purification steps should be performed in the dark or under amber light to minimize photodegradation. Store extracts and purified this compound in light-protected containers.
Oxidation As an antioxidant, this compound is prone to oxidation when exposed to air.
MitigationWork under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation and long-term storage. The addition of other antioxidants, such as butylated hydroxytoluene (BHT), during extraction can also help prevent oxidation.[5]
High Temperatures Although relatively stable, prolonged exposure to high temperatures can lead to the degradation of this compound.[5]
MitigationAvoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature (e.g., 55°C) for concentrating the extract.[4] For long-term storage, keep purified this compound at low temperatures (-20°C or below).

Data Presentation

Table 1: Effect of Genetic Modification on this compound Production in D. radiodurans

StrainGenetic ModificationThis compound Titer (mg/L)Reference
Wild-type-88.3 ± 3.2[1][2]
DX1Plasmid-based overexpression of dxs and crtB176.1 ± 4.6[1][2]
DX2Genome-integrated overexpression of dxs and crtB177.29 ± 8.4[1][2]

Table 2: Optimization of Fermentation Conditions for this compound Production by Engineered D. radiodurans (DX2 Strain)

ParameterConditionThis compound Titer (mg/L)Reference
Temperature 30°C176.1 ± 4.6[1][2]
32°C174.4 ± 7.3[1][2]
37°C256.5 ± 13.8[1][2]
Carbon Source Glucose (10 g/L)280.2 ± 4.3[1][2]
Fructose (10 g/L)235.3 ± 1.9[1][2]
Sucrose (10 g/L)394 ± 17.6[1][2][7]

Experimental Protocols

1. Cultivation of Engineered D. radiodurans for this compound Production

  • Strain: D. radiodurans DX2 (with genome-integrated dxs and crtB).

  • Medium: TGY medium (tryptone, glucose, and yeast extract) supplemented with 10 g/L sucrose.

  • Culture Conditions:

    • Inoculate a single colony into a starter culture and grow for 24 hours at 30°C with shaking.

    • Inoculate the production culture with the starter culture.

    • Incubate the production culture at 37°C with shaking for 48-72 hours.

  • Monitoring: Monitor cell growth by measuring the optical density at 600 nm (OD600).

2. Extraction of this compound

  • Harvest the bacterial cells by centrifugation (e.g., 4000 rpm for 30 minutes).[4]

  • Wash the cell pellet twice with deionized water.[4]

  • Resuspend the pellet in methanol (or another suitable organic solvent).[4]

  • Perform cell lysis (e.g., sonication) to ensure the release of intracellular contents.

  • Centrifuge the mixture to pellet cell debris.

  • Collect the supernatant containing the this compound.

  • Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 55°C).[4]

3. Quantification of this compound by HPLC

  • HPLC System: Agilent 1260 Infinity II or equivalent.[1][2]

  • Column: Zorbax Eclipse XDB-C18 column (4.6 × 150 mm).[1][2]

  • Mobile Phase: A mixture of acetonitrile, methanol, and isopropanol (40:50:10, v/v/v).[1][10]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 40°C.[1][10]

  • Detection: UV/VIS detector at 480 nm.[1]

  • Quantification: Calculate the concentration of this compound based on a standard curve prepared with purified this compound.

Visualizations

Deinoxanthin_Biosynthesis_Pathway G3P Glyceraldehyde-3-Phosphate (G3P) MEP_pathway MEP Pathway G3P->MEP_pathway dxs Pyruvate Pyruvate Pyruvate->MEP_pathway dxs GGPP Geranylgeranyl diphosphate (GGPP) MEP_pathway->GGPP crtE Phytoene Phytoene GGPP->Phytoene crtB Lycopene Lycopene Phytoene->Lycopene crtI gamma_Carotene γ-Carotene Lycopene->gamma_Carotene crtLm Deoxythis compound 2-Deoxythis compound gamma_Carotene->Deoxythis compound cruF, crtD, crtO This compound This compound Deoxythis compound->this compound 2-β-hydroxylase

Caption: this compound biosynthesis pathway in Deinococcus radiodurans.

Deinoxanthin_Production_Workflow Start Start Cultivation Cultivation of D. radiodurans Start->Cultivation Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (HPLC, MS) Purification->Analysis FinalProduct Purified this compound Analysis->FinalProduct

Caption: General experimental workflow for this compound production.

Troubleshooting_Low_Yield LowYield Low this compound Yield Metabolic Metabolic Bottlenecks LowYield->Metabolic Cause Fermentation Suboptimal Fermentation LowYield->Fermentation Cause Extraction Inefficient Extraction LowYield->Extraction Cause Overexpress Overexpress dxs & crtB Metabolic->Overexpress Solution OptimizeTemp Optimize Temperature (37°C) Fermentation->OptimizeTemp Solution OptimizeCarbon Use Sucrose as Carbon Source Fermentation->OptimizeCarbon Solution OptimizeSolvent Optimize Solvent System Extraction->OptimizeSolvent Solution

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Analysis of Deinoxanthin Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of deinoxanthin and its degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a unique and potent antioxidant carotenoid produced by the extremophilic bacterium Deinococcus radiodurans.[1] Its strong reactive oxygen species (ROS)-scavenging activity is believed to contribute significantly to the bacterium's remarkable resistance to radiation and oxidative stress.[1][2] This property makes it a compound of interest for applications in pharmaceuticals and drug development, particularly for its potential protective effects against oxidative damage.

Q2: How stable is this compound during sample preparation and analysis?

A2: this compound, like other carotenoids, is susceptible to degradation from exposure to light, heat, and oxygen.[3][4][5] It is relatively stable in the dark and at low temperatures.[3][4] However, exposure to simulated solar radiation can lead to significant degradation.[5][6] Therefore, it is crucial to handle samples in amber vials, minimize exposure to light, and use antioxidants like BHT during extraction if necessary.

Q3: What are the expected degradation products of this compound?

A3: Degradation of carotenoids typically involves oxidation, leading to the formation of aldehydes, ketones, and epoxides. Specific degradation products of this compound that have been identified include 2-keto-deinoxanthin. The fragmentation of the polyene chain can also occur, resulting in smaller apocarotenoids.[7]

Q4: Which ionization technique is best for this compound analysis by LC-MS?

A4: For carotenoid analysis, Atmospheric Pressure Chemical Ionization (APCI) is often a powerful technique.[8] Electrospray Ionization (ESI) can also be used, particularly in the positive ion mode, which often detects carotenoids as protonated ions [M+H]⁺.[9] The choice between APCI and ESI may depend on the specific LC-MS system and the degradation products being targeted.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause Solution
Column Overload Dilute the sample or reduce the injection volume.[10]
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[10] Injecting in a stronger solvent can cause peak splitting.[10]
Column Contamination or Degradation Flush the column with a strong solvent series (e.g., methanol, isopropanol, hexane). If performance does not improve, replace the guard column or the analytical column.[10]
Secondary Interactions with Column Interactions with residual silanol groups on the column can cause tailing.[9] Adding a small amount of a competing base to the mobile phase or using a highly end-capped column can mitigate this.

Issue 2: Retention Time Shifts

Possible Cause Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily and ensure accurate composition. Degassing the mobile phase is also recommended.
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Allow at least 10 column volumes to pass through.
Column Aging Over time, column performance will degrade, leading to retention time shifts. If other causes are ruled out, it may be time to replace the column.

Issue 3: Low Signal Intensity or No Peak Detected

Possible Cause Solution
This compound Degradation Prepare fresh samples and protect them from light and heat. Work quickly and store extracts at low temperatures (-20°C or -80°C).
Ion Suppression from Matrix Effects Improve sample cleanup to remove interfering compounds from the matrix.[9] Methods like solid-phase extraction (SPE) can be beneficial.[9] Diluting the sample can also reduce matrix effects.
Incorrect MS Parameters Optimize MS source parameters (e.g., gas flows, temperatures, capillary voltage) for this compound. Infuse a standard solution to find the optimal settings.
Lipid Contamination High lipid content in the sample can suppress the signal.[8] Perform a saponification step to remove triglycerides or use lipid removal cartridges during sample preparation.[8]

Issue 4: Unidentified Peaks in the Chromatogram

Possible Cause Solution
Sample Contamination Run a solvent blank to check for contaminants from solvents, vials, or the LC system itself.
This compound Degradation Products These will likely have lower molecular weights and be more polar than the parent this compound. Analyze the MS and MS/MS spectra of the unknown peaks. Look for characteristic carotenoid fragmentation patterns, such as losses of water, toluene, or parts of the polyene chain.[7] Oxidative degradation products may show an increase in mass corresponding to the addition of oxygen atoms (e.g., +16 Da for hydroxylation, +14 Da for a keto group).[11]
Isomers Carotenoids can undergo cis/trans isomerization, especially when exposed to light or acid.[12] Isomers will have the same mass but different retention times and possibly slightly different UV-Vis spectra. Using a C30 column can help in separating geometric isomers.[8]

Quantitative Data on Carotenoid Stability

The stability of this compound is critical for accurate quantification. The following table, adapted from studies on the degradation kinetics of other carotenoids, illustrates the expected impact of storage conditions. The degradation is modeled to follow first-order kinetics.[3]

Condition Degradation Rate Constant (k) (days⁻¹) Half-life (t₁/₂) (days)
4°C in Dark0.005138.6
25°C in Dark0.02527.7
25°C with Light Exposure0.1504.6
40°C in Dark0.0957.3

This data is representative of typical carotenoid degradation and highlights the importance of cold and dark storage conditions to maintain sample integrity.[3][4][13]

Experimental Protocols

Protocol 1: Extraction of this compound from Deinococcus radiodurans

  • Harvest bacterial cells by centrifugation (e.g., 4000 rpm for 30 minutes).

  • Wash the cell pellet twice with deionized water.

  • To the pellet, add 1 mL of methanol per 100 mg of wet cell mass.

  • Vortex vigorously for 1 minute to resuspend the cells.

  • Perform sonication for 5-10 minutes in a bath sonicator to enhance extraction efficiency.

  • Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the cell debris.

  • Carefully collect the methanol supernatant, which contains the this compound.

  • For LC-MS analysis, filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • If concentrating the sample, use a rotary evaporator or a stream of nitrogen, keeping the temperature low to prevent degradation.

Protocol 2: LC-MS Analysis of this compound

  • LC System: HPLC or UHPLC system.

  • Column: A C18 or C30 reversed-phase column is recommended. A C30 column is particularly effective for separating carotenoid isomers.[8] (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase of acetonitrile, methanol, and isopropyl alcohol (40:50:10, v/v/v) has been reported for this compound. Alternatively, a gradient of methanol and methyl tert-butyl ether (MTBE) can be used for separating a wider range of carotenoids.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Injection Volume: 5-20 µL.

  • MS Detector: Quadrupole, Ion Trap, or Q-TOF mass spectrometer.

  • Ionization Source: APCI or ESI (positive ion mode).

  • MS Parameters (APCI Example):

    • Drying Gas Temperature: 350°C

    • Vaporizer Temperature: 350°C

    • Drying Gas Flow: 10-12 L/min

    • Nebulizer Pressure: 40-60 psi

    • Capillary Voltage: 3-4 kV

    • Corona Current: 4.0 µA

  • Data Acquisition: Scan mode to detect parent ions (this compound [M+H]⁺ at m/z 583.4) and potential degradation products. MS/MS or data-dependent acquisition to obtain fragmentation data for structural elucidation.

Visualizations

Deinoxanthin_Biosynthesis GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI GammaCarotene γ-Carotene Lycopene->GammaCarotene CrtLm This compound This compound GammaCarotene->this compound Multiple Steps (CrtO, CruF, etc.)

Caption: Proposed biosynthetic pathway of this compound.

ROS_Scavenging ROS Reactive Oxygen Species (¹O₂) Ground_O2 Ground State Oxygen (³O₂) ROS->Ground_O2 Energy Transfer Stable_Products Stable Products ROS->Stable_Products H-atom Donation This compound This compound Excited_DX Excited This compound* This compound:e->Excited_DX:w This compound:s->Stable_Products:n Excited_DX->this compound Energy Dissipation

Caption: Antioxidant mechanism of this compound via ROS scavenging.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Cell Culture (D. radiodurans) extraction Methanol Extraction start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC/UHPLC (C18 or C30 column) filtration->hplc ms Mass Spectrometer (APCI/ESI) hplc->ms data_acq Data Acquisition (MS and MS/MS) ms->data_acq peak_id Peak Identification data_acq->peak_id quant Quantification peak_id->quant struct_elucid Structural Elucidation (Degradation Products) peak_id->struct_elucid

Caption: Experimental workflow for LC-MS analysis of this compound.

Troubleshooting_Tree decision decision issue issue start LC-MS Data Issue q1 Poor Peak Shape? start->q1 q2 Retention Time Shift? q1->q2 No a1 Check Injection Solvent & Sample Concentration q1->a1 Yes q3 Low/No Signal? q2->q3 No b1 Check Mobile Phase & Column Temperature q2->b1 Yes end Consult Instrument Manual q3->end No (Other Issue) c1 Check Sample Integrity (Degradation) q3->c1 Yes a2 Flush/Replace Column a1->a2 b2 Ensure Column Equilibration b1->b2 c2 Optimize MS Source & Sample Cleanup c1->c2

Caption: Troubleshooting decision tree for common LC-MS issues.

References

Validation & Comparative

Deinoxanthin vs. Astaxanthin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of two potent carotenoids: deinoxanthin and astaxanthin. This compound, a unique carotenoid found in the extremophilic bacterium Deinococcus radiodurans, is gaining attention for its remarkable protective properties. Astaxanthin, a well-studied xanthophyll carotenoid abundant in marine organisms, is a widely recognized and commercially available antioxidant. This document summarizes key experimental data, outlines methodologies, and visualizes associated signaling pathways to aid in research and development decisions.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and astaxanthin have been evaluated using various in vitro assays. The following tables summarize the available quantitative data.

Table 1: 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Activity

CompoundConcentrationDPPH Scavenging Activity (%)Reference
This compoundNot Specified55.3 ± 1.9[1]
AstaxanthinNot Specified33.6 ± 1.6[1]
β-CaroteneNot Specified5.2 ± 1.0[1]
LycopeneNot Specified11.9 ± 0.9[1]

Note: A higher percentage indicates greater scavenging activity.

Table 2: Singlet Oxygen Quenching (Relative to α-tocopherol)

CompoundRelative Quenching PotencyReference
Astaxanthin~550 times stronger than α-tocopherol[2]

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is crucial for interpretation and replication.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.

Principle: The DPPH radical has a deep violet color in solution, with a characteristic absorption at approximately 517 nm. When it is reduced by an antioxidant, the color changes to a pale yellow, and the absorbance decreases. The degree of discoloration indicates the scavenging potential of the antioxidant.

Experimental Workflow:

cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_antioxidant Prepare antioxidant solutions (this compound, Astaxanthin) in a suitable solvent (e.g., ethanol) at various concentrations. mix Mix a fixed volume of the DPPH solution with a volume of the antioxidant solution or a control (solvent only). prep_antioxidant->mix prep_dpph Prepare a fresh solution of DPPH in the same solvent to a specific absorbance at 517 nm. prep_dpph->mix incubate Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes). mix->incubate measure Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer. incubate->measure calculate Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 measure->calculate

Workflow for DPPH Radical Scavenging Assay

Signaling Pathways in Antioxidant Action

Both this compound and astaxanthin exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators.

This compound-Modulated Signaling Pathways

This compound has been shown to activate the Nrf2/HO-1 pathway and inhibit MAPK and NF-κB signaling, contributing to its protective effects against oxidative stress.[5][6]

cluster_this compound This compound Signaling cluster_nrf2 Nrf2 Pathway Activation cluster_nfkb NF-κB & MAPK Inhibition This compound This compound nrf2 Nrf2 This compound->nrf2 activates mapk MAPK This compound->mapk inhibits nfkb NF-κB This compound->nfkb inhibits ho1 HO-1 nrf2->ho1 activates antioxidant_enzymes Antioxidant Enzymes ho1->antioxidant_enzymes leads to increased mapk->nfkb activates proinflammatory Pro-inflammatory Cytokines nfkb->proinflammatory induces

This compound's Influence on Key Signaling Pathways
Astaxanthin-Modulated Signaling Pathways

Astaxanthin is known to modulate several key signaling pathways, including the PI3K/Akt, Nrf2, and NF-κB pathways, which are crucial in the cellular response to oxidative stress and inflammation.[7][8][9]

cluster_astaxanthin Astaxanthin Signaling cluster_pi3k PI3K/Akt Pathway cluster_nrf2_asta Nrf2 Pathway cluster_nfkb_asta NF-κB Pathway astaxanthin Astaxanthin pi3k PI3K astaxanthin->pi3k modulates nrf2_asta Nrf2 astaxanthin->nrf2_asta activates nfkb_asta NF-κB astaxanthin->nfkb_asta inhibits akt Akt pi3k->akt activates akt->nrf2_asta can activate are Antioxidant Response Element nrf2_asta->are binds to antioxidant_enzymes_asta Antioxidant Enzymes are->antioxidant_enzymes_asta promotes transcription of inflammatory_mediators Inflammatory Mediators nfkb_asta->inflammatory_mediators induces

Astaxanthin's Influence on Key Signaling Pathways

Summary and Conclusion

Both this compound and astaxanthin are exceptionally potent antioxidants. Existing data from DPPH assays suggest that this compound may possess superior direct radical scavenging activity.[1] this compound's unique chemical structure, with its extended conjugated double bond system, likely contributes to this enhanced activity.[10][11]

Astaxanthin is a well-established antioxidant with a substantial body of research supporting its efficacy in mitigating oxidative stress and inflammation through various mechanisms, including potent singlet oxygen quenching and modulation of critical signaling pathways like PI3K/Akt and Nrf2.[2][7][12]

The choice between this compound and astaxanthin for research and drug development may depend on the specific application. This compound presents a promising, albeit less studied, candidate for applications requiring exceptionally high radical scavenging capacity. Astaxanthin remains a robust and well-documented option with a proven track record. Further comparative studies employing a wider range of antioxidant assays are warranted to fully elucidate the relative potencies and specific mechanisms of these two remarkable carotenoids.

References

Deinoxanthin vs. Beta-Carotene: A Comparative Analysis of ROS Scavenging Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the Reactive Oxygen Species (ROS) scavenging capabilities of deinoxanthin and beta-carotene. This compound, a unique carotenoid produced by the extremophilic bacterium Deinococcus radiodurans, has demonstrated significantly more potent antioxidant properties in various studies when compared to the well-known carotenoid, beta-carotene. This superior activity is largely attributed to its distinct molecular structure.

Executive Summary

Experimental evidence consistently indicates that this compound is a more powerful antioxidant than beta-carotene. A direct comparison of their efficacy in scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals shows a remarkable difference in activity. Furthermore, qualitative assessments confirm this compound's superior ability to quench singlet oxygen and hydrogen peroxide. This enhanced ROS scavenging potential is linked to this compound's extended conjugated double bond system and a lower lowest triplet excitation energy, which facilitates a more efficient energy transfer from reactive oxygen species.

Data Presentation: Quantitative Comparison of Antioxidant Activity

The following table summarizes the available quantitative data comparing the ROS scavenging activities of this compound and beta-carotene. It is important to note that while direct comparative data for all ROS types from a single study is limited, the existing evidence strongly supports the superior antioxidant capacity of this compound.

Antioxidant AssayThis compoundBeta-CaroteneReference
DPPH Radical Scavenging Activity 55.3 ± 1.9% inhibition5.2 ± 1.0% inhibition[1]
Singlet Oxygen Quenching (IC50) Data not available from direct comparative study3.59 ± 0.12 µM[2]
Singlet Oxygen Quenching Rate Constant Data not available from direct comparative study2.3-2.5 x 10⁹ M⁻¹s⁻¹ (in liposomes)[3]

Note: While a direct quantitative comparison for singlet oxygen quenching is unavailable from a single study, research by Tian et al. (2007) demonstrated that this compound has a "significantly stronger scavenging ability on... singlet oxygen than... beta-carotene" through chemiluminescence analyses[4].

Mechanistic Insights into Superior ROS Scavenging

The enhanced antioxidant activity of this compound can be attributed to its unique molecular structure.[5][6] Key structural features contributing to its superior performance include:

  • Extended Conjugated Double Bond System: this compound possesses a longer system of conjugated double bonds compared to beta-carotene. This extended system allows for more efficient delocalization of electrons, which in turn stabilizes the molecule and enhances its ability to accept electrons from ROS, thereby neutralizing them.

  • Lower Lowest Triplet Excitation Energy: Quantum chemical calculations have revealed that this compound has a lower lowest triplet excitation energy than beta-carotene.[5][6] This is a critical factor in the physical quenching of singlet oxygen, a high-energy form of oxygen. A lower triplet energy level in the quencher (this compound) allows for a more efficient energy transfer from singlet oxygen, returning it to its harmless ground state.

The primary mechanism by which carotenoids like this compound and beta-carotene quench singlet oxygen is through physical quenching, an energy transfer process. The carotenoid absorbs the excess energy from the singlet oxygen, becoming excited to its triplet state. This energy is then dissipated harmlessly as heat, and the carotenoid returns to its ground state, ready to quench another singlet oxygen molecule.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide for assessing ROS scavenging capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the ability of antioxidants to scavenge free radicals.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: this compound and beta-carotene are dissolved in an appropriate solvent to prepare stock solutions of known concentrations. A series of dilutions are then made from the stock solutions.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to a specific volume of the antioxidant sample in a test tube or a microplate well. A control is prepared with the solvent instead of the antioxidant solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Singlet Oxygen (¹O₂) Quenching Assay

This assay determines the ability of a compound to quench singlet oxygen, a highly reactive, non-radical ROS.

Principle: Singlet oxygen can be generated chemically (e.g., through the reaction of sodium hypochlorite and hydrogen peroxide) or photochemically (using a photosensitizer like Rose Bengal). Its presence can be detected by monitoring the bleaching of a chemical probe, such as N,N-dimethyl-4-nitrosoaniline (RNO). An effective singlet oxygen quencher will inhibit the bleaching of the probe.

Protocol (Chemical Generation):

  • Reagent Preparation: Prepare solutions of sodium hypochlorite (NaOCl), hydrogen peroxide (H₂O₂), L-histidine (a singlet oxygen trap that reacts with the probe), and the probe N,N-dimethyl-4-nitrosoaniline (RNO) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Sample Preparation: Prepare solutions of this compound and beta-carotene at various concentrations.

  • Reaction Mixture: In a final volume (e.g., 200 µL), combine the buffer, RNO, L-histidine, and the antioxidant sample.

  • Initiation of Singlet Oxygen Generation: Add NaOCl and H₂O₂ to the reaction mixture to initiate the chemical generation of singlet oxygen.

  • Absorbance Measurement: Monitor the decrease in absorbance of RNO at its maximum absorbance wavelength over time.

  • Calculation of Quenching Activity: The rate of RNO bleaching in the presence of the antioxidant is compared to the rate in its absence. The quenching activity can be expressed as an IC50 value, which is the concentration of the antioxidant required to inhibit RNO bleaching by 50%.

Hydroxyl Radical (•OH) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the highly reactive and damaging hydroxyl radical.

Principle: Hydroxyl radicals are often generated via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The generated hydroxyl radicals can then react with a detector molecule, such as salicylic acid, to produce a colored product that can be measured spectrophotometrically. An effective scavenger will compete with the detector molecule for the hydroxyl radicals, leading to a decrease in the color intensity.

Protocol:

  • Reagent Preparation: Prepare solutions of an iron salt (e.g., FeSO₄), hydrogen peroxide (H₂O₂), and a detector molecule (e.g., salicylic acid) in a suitable buffer.

  • Sample Preparation: Prepare solutions of this compound and beta-carotene at various concentrations.

  • Reaction Mixture: Combine the buffer, the iron salt, the detector molecule, and the antioxidant sample in a test tube.

  • Initiation of Radical Generation: Add H₂O₂ to the mixture to start the Fenton reaction and generate hydroxyl radicals.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a set time.

  • Absorbance Measurement: Measure the absorbance of the colored product at its maximum absorbance wavelength.

  • Calculation of Scavenging Activity: The scavenging activity is calculated by comparing the absorbance of the sample-containing mixture to a control mixture without the antioxidant. The results can be expressed as a percentage of inhibition or as an IC50 value.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the fundamental relationship between the superior antioxidant capacity of this compound and its molecular properties.

Experimental_Workflow_ROS_Scavenging Comparative Experimental Workflow for ROS Scavenging Assays cluster_preparation Sample Preparation cluster_assays ROS Scavenging Assays cluster_analysis Data Analysis This compound This compound Stock Solution SerialDilutions_DX Serial Dilutions (this compound) This compound->SerialDilutions_DX BetaCarotene Beta-Carotene Stock Solution SerialDilutions_BC Serial Dilutions (Beta-Carotene) BetaCarotene->SerialDilutions_BC DPPH_Assay DPPH Assay (Radical Scavenging) SerialDilutions_DX->DPPH_Assay SingletOxygen_Assay Singlet Oxygen Assay (Quenching) SerialDilutions_DX->SingletOxygen_Assay Hydroxyl_Assay Hydroxyl Radical Assay (Scavenging) SerialDilutions_DX->Hydroxyl_Assay SerialDilutions_BC->DPPH_Assay SerialDilutions_BC->SingletOxygen_Assay SerialDilutions_BC->Hydroxyl_Assay Spectrophotometry Spectrophotometry (Absorbance Measurement) DPPH_Assay->Spectrophotometry SingletOxygen_Assay->Spectrophotometry Hydroxyl_Assay->Spectrophotometry Calculation Calculation of % Inhibition / IC50 Spectrophotometry->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: Workflow for comparing the ROS scavenging capacity of this compound and beta-carotene.

Signaling_Pathway Mechanism of Enhanced Singlet Oxygen Quenching by this compound cluster_structure Molecular Properties cluster_quenching Singlet Oxygen Quenching cluster_outcome Outcome This compound This compound Deinoxanthin_Prop Extended Conjugated Double Bond System + Lower Triplet Energy This compound->Deinoxanthin_Prop has BetaCarotene Beta-Carotene BetaCarotene_Prop Shorter Conjugated Double Bond System + Higher Triplet Energy BetaCarotene->BetaCarotene_Prop has EfficientQuenching Highly Efficient Physical Quenching Deinoxanthin_Prop->EfficientQuenching leads to LessEfficientQuenching Less Efficient Physical Quenching BetaCarotene_Prop->LessEfficientQuenching leads to SingletOxygen Singlet Oxygen (¹O₂) (High Energy ROS) SingletOxygen->EfficientQuenching quenched by This compound SingletOxygen->LessEfficientQuenching quenched by Beta-Carotene GroundStateOxygen Ground State Oxygen (³O₂) (Harmless) EfficientQuenching->GroundStateOxygen SuperiorAntioxidant Superior Antioxidant Capacity EfficientQuenching->SuperiorAntioxidant LessEfficientQuenching->GroundStateOxygen StandardAntioxidant Standard Antioxidant Capacity LessEfficientQuenching->StandardAntioxidant

Caption: this compound's molecular structure leads to superior singlet oxygen quenching.

References

In vivo validation of the radioprotective effects of deinoxanthin in animal models.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Deinoxanthin's Radioprotective Efficacy in Animal Models

In the quest for effective countermeasures against the detrimental effects of ionizing radiation, the naturally occurring carotenoid this compound has emerged as a promising candidate. Extracted from the extremophilic bacterium Deinococcus radiodurans, this vibrant red pigment has demonstrated potent antioxidant and radioprotective properties. This guide provides an in-depth, data-driven comparison of the in vivo radioprotective effects of this compound with established and emerging radioprotective agents: Amifostine, Genistein, and Melatonin. Through a systematic review of preclinical studies in animal models, this document aims to equip researchers with the necessary information to evaluate the potential of this compound in the development of novel radioprotectors.

Comparative Performance Analysis

The following tables summarize the quantitative data from in vivo studies, offering a side-by-side comparison of this compound and its alternatives across key radioprotective endpoints.

Table 1: Comparison of 30-Day Survival Rates in Irradiated Mice

CompoundMouse StrainRadiation Dose (Gy)Administration RouteDosageTiming of Administration30-Day Survival Rate (%)Reference
This compound C57BL/65 (Sub-lethal TBI)Oral Gavage25 mg/kg/day for 42 daysPre- and Post-irradiationNot explicitly stated as a survival study, but protected against weight loss and organ damage.[1]
Amifostine C57BL/68.5Intravenous45 mg/kg90 min pre-irradiationIncreased survival benefit over control[2]
Genistein C57BL/6J (female)7.75Subcutaneous200 mg/kg24 hours pre-irradiation92% (vs. 23% in untreated)[3]
Melatonin C57BL/69 (Lethal TBI)Oral Gavage100 mg/kg/day for 7 daysStarting 1 hour post-irradiation60% (vs. 0% in untreated)[4][5]
Melatonin C57BL/67.5 (Sub-lethal TBI)Oral Gavage100 mg/kg/day for 7 daysStarting 1 hour post-irradiation90%[4][5]

Table 2: Comparison of Hematopoietic System Protection in Irradiated Mice

CompoundMouse StrainRadiation Dose (Gy)EndpointResultsReference
This compound C57BL/65Hematopoietic DevelopmentRecovered dysregulated hematopoietic process.[1]
Amifostine C57BL/67.2 & 8.5Hematopoietic ProtectionShowed hematopoietic protection.[2]
Genistein C57BL/6J (female)7.75Bone Marrow & SpleenNot explicitly detailed in the provided search results.
Melatonin C57BL/67.5Bone Marrow & Spleen CellularityRestored bone marrow and spleen cellularity.[4][5]
Melatonin C57BL/67.5Peripheral Blood CountsIncreased WBC, RBC, platelet, and lymphocyte counts.[4][5]

Table 3: Comparison of Intestinal Tract Protection in Irradiated Mice

CompoundMouse StrainRadiation Dose (Gy)EndpointResultsReference
This compound C57BL/65Structural DamageInhibited TBI-mediated structural damage in organs including the liver.[1]
Amifostine C3H13.5Not specifiedOral administration was as effective as intraperitoneal injection in a surrogate marker of bioavailability.[6]
Genistein C57BL/67.5Intestinal InjuryProtected against radiation-induced intestinal injury.[7]
Melatonin C57BL/67.5Villus Length & Crypt NumberPromoted recovery of villi length and crypt number.[4][5]
Melatonin C57BL/67.5Goblet Cell CountPromoted recovery of goblet cell count.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols for the key studies cited.

This compound Radioprotection Protocol
  • Animal Model: Male C57BL/6 mice.[1]

  • Drug Administration: this compound (25 mg/kg body weight) was administered daily via oral gavage for 42 consecutive days.[1]

  • Irradiation Protocol: Mice were subjected to a single dose of 5 Gy sub-lethal total body irradiation (TBI).[1]

  • Endpoint Analysis:

    • Body and organ (liver, kidney, spleen, thymus) weights were monitored.[1]

    • Survival was observed.[1]

    • Hematopoietic development was assessed.[1]

    • Structural damage to organs was evaluated through histological analysis.[1]

    • Endogenous antioxidant defense systems in the liver were analyzed.[1]

Amifostine Radioprotection Protocol
  • Animal Model: Male C57BL/6 mice (6-8 weeks old).[2]

  • Drug Administration: A novel polyethylene glycol micelle formulation of amifostine (CCM-Ami) was administered intravenously at a dose of 45 mg/kg.[2]

  • Irradiation Protocol: Mice received total-body irradiation from a 60Co source at doses of 7.2 or 8.5 Gy.[2]

  • Endpoint Analysis:

    • 30-day survival was monitored.[2]

    • Hematopoietic protection was assessed.[2]

    • Pharmacokinetics of the active form of amifostine (WR-1065) were analyzed.[2]

Genistein Radioprotection Protocol
  • Animal Model: Female C57BL/6J mice.[3]

  • Drug Administration: A single subcutaneous injection of genistein (200 mg/kg) was administered 24 hours before irradiation.[3]

  • Irradiation Protocol: Mice were exposed to total body irradiation with a single dose of 7.75 Gy from a 60Co source at a dose rate of 0.6 Gy/min.[3]

  • Endpoint Analysis:

    • 30-day survival was monitored.[3]

    • Body weight was tracked.[3]

    • Delayed lung injury was assessed at 90 and 180 days post-irradiation.[3]

Melatonin Radioprotection Protocol
  • Animal Model: C57BL/6 mice (8-10 weeks old).[4][5]

  • Drug Administration: Melatonin (100 mg/kg) was administered orally once daily for 7 consecutive days, starting 1 hour after irradiation.[4][5]

  • Irradiation Protocol: Mice were subjected to whole-body irradiation (WBI) at a lethal dose of 9 Gy or a sub-lethal dose of 7.5 Gy.[4][5]

  • Endpoint Analysis:

    • 30-day survival was monitored.[4][5]

    • Bone marrow, spleen, and intestine were studied for mitigative effects.[4][5]

    • Hematological parameters (WBC, RBC, platelets, lymphocytes) were analyzed.[4][5]

    • Histological analysis of the small intestine was performed to assess villi length, crypt number, and goblet cell count.[4][5]

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound's radioprotective action and a generalized experimental workflow for evaluating radioprotectors in vivo.

Radioprotective_Mechanism_of_this compound cluster_0 Ionizing Radiation Exposure cluster_1 Cellular Environment cluster_2 This compound Intervention IR Ionizing Radiation ROS Reactive Oxygen Species (ROS) Generation IR->ROS DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cellular_Damage Cellular Damage & Apoptosis DNA_Damage->Cellular_Damage Protein_Oxidation->Cellular_Damage Lipid_Peroxidation->Cellular_Damage This compound This compound Scavenging Direct ROS Scavenging This compound->Scavenging Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., SOD, CAT) This compound->Antioxidant_Enzymes Scavenging->ROS Antioxidant_Enzymes->ROS

Caption: Proposed radioprotective mechanism of this compound.

Experimental_Workflow_for_Radioprotector_Validation start Start animal_model Animal Model Selection (e.g., C57BL/6 Mice) start->animal_model grouping Randomized Grouping (Control, Vehicle, Treatment) animal_model->grouping drug_admin Drug Administration (this compound or Alternative) grouping->drug_admin irradiation Total Body Irradiation (TBI) drug_admin->irradiation monitoring Post-Irradiation Monitoring (Survival, Body Weight, Clinical Signs) irradiation->monitoring endpoint_analysis Endpoint Analysis monitoring->endpoint_analysis hematopoietic Hematopoietic System (CBC, Bone Marrow, Spleen) endpoint_analysis->hematopoietic intestinal Intestinal Tract (Histology, Crypt Survival) endpoint_analysis->intestinal biochemical Biochemical Assays (Oxidative Stress Markers) endpoint_analysis->biochemical data_analysis Data Analysis & Statistical Comparison hematopoietic->data_analysis intestinal->data_analysis biochemical->data_analysis end End data_analysis->end

Caption: In vivo validation workflow for radioprotective agents.

References

Studies validating the anticancer and apoptotic effects of deinoxanthin on cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GWANGJU, South Korea – A comprehensive analysis of existing research validates the potent anticancer and pro-apoptotic effects of deinoxanthin, a unique carotenoid isolated from the radioresistant bacterium Deinococcus radiodurans. This guide synthesizes the available experimental data, offering researchers, scientists, and drug development professionals a detailed comparison of this compound's efficacy across different cancer cell lines and an in-depth look at its mechanism of action.

Comparative Efficacy of this compound on Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects on various human cancer cell lines, including liver (HepG2), colon (HT-29), and prostate (PC-3) cancer. The inhibitory activity is dose-dependent, with the half-maximal inhibitory concentration (IC50) values indicating its potency.

ParameterHepG2 (Liver Cancer)HT-29 (Colon Cancer)PC-3 (Prostate Cancer)
IC50 Value (µM) 59[1][2][3][4]61[1][2][3][4]77[1][2][3][4]

At a concentration of 100 µM, this compound treatment for 24 hours resulted in a substantial decrease in cell viability across all tested cell lines:

  • HepG2: 12.1% viability[2][3]

  • HT-29: 17.27% viability[2][3]

  • PC-3: 22.4% viability[2][3]

These findings highlight that this compound is most effective against the HepG2 liver cancer cell line.[2][3]

Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis in cancer cells through a multifaceted approach involving the generation of reactive oxygen species (ROS) and the modulation of key apoptotic proteins.[1][2][3][5]

This compound-Induced Apoptotic Signaling Pathway

G This compound This compound ROS Increased Intracellular Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) Expression Decreased Mitochondria->Bcl2 Bax Bax (Pro-apoptotic) Expression Increased Mitochondria->Bax Caspase3 Pro-caspase-3 Degradation Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway in cancer cells.

Treatment with this compound leads to a significant increase in intracellular ROS levels, suggesting a pro-oxidant activity that triggers apoptosis.[1][2][3] This is accompanied by a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein BAX.[1][2][3][5] This shift in the Bcl-2/BAX ratio is a critical step in the mitochondrial-mediated apoptotic pathway, leading to the degradation of pro-caspase-3 and the execution of apoptosis.[1][2][3][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's anticancer effects.

Experimental Workflow for Assessing this compound's Effects

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis & Viability Assays cluster_2 Mechanism of Action Analysis A Cancer Cell Lines (HepG2, HT-29, PC-3) B This compound Treatment (Various Concentrations) A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Annexin V/PI Staining) B->D E Hoechst 33258 Staining (Morphological Changes) B->E F ROS Detection (carboxy-H2DCF-DA) B->F G Western Blot (Bcl-2, Bax, Caspase-3) B->G

References

Deinoxanthin's Superior Singlet Oxygen Quenching Ability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the singlet oxygen quenching capabilities of deinoxanthin and other notable carotenoids. While direct experimental quantification of the singlet oxygen quenching rate constant for this compound is not extensively documented in publicly available literature, theoretical calculations and qualitative experimental evidence strongly indicate its superior efficacy over many common carotenoids. This document synthesizes the available data, outlines the experimental protocols for measuring singlet oxygen quenching, and explores the related signaling pathways.

Comparative Singlet Oxygen Quenching Rates of Carotenoids

This compound, a unique carotenoid produced by Deinococcus radiodurans, is recognized for its potent antioxidant properties, particularly its ability to scavenge reactive oxygen species (ROS).[1][2][3] Among these, singlet oxygen (¹O₂) is a highly reactive and damaging species. Theoretical studies, employing quantum chemical calculations, have elucidated the mechanism behind this compound's enhanced ¹O₂ quenching ability. These studies reveal that this compound possesses a lower lowest triplet excitation energy (ET1) compared to other well-known carotenoids like β-carotene and zeaxanthin.[1] A lower ET1 facilitates a more energetically favorable transfer of energy from singlet oxygen to the carotenoid molecule, thereby quenching the harmful ROS.[1] This structural advantage positions this compound as a potentially more effective ¹O₂ quencher.

The following table summarizes the experimentally determined singlet oxygen quenching rate constants for several common carotenoids, providing a benchmark for contextualizing the anticipated high performance of this compound. These values can vary based on the solvent and experimental system used (e.g., organic solvents vs. model membranes).

CarotenoidTypeSinglet Oxygen Quenching Rate Constant (kq) (M⁻¹s⁻¹)Source(s)
This compound XanthophyllTheoretically predicted to be very high (due to low ET1)[1]
LycopeneCarotene2.3 - 2.5 x 10⁹[4]
β-CaroteneCarotene2.3 - 2.5 x 10⁹[4]
CanthaxanthinXanthophyllIntermediate (between β-carotene and lutein)[4]
AstaxanthinXanthophyllIntermediate (between β-carotene and lutein)[4]
LuteinXanthophyll1.1 x 10⁸[4]
ZeaxanthinXanthophyllAnomalous behavior observed in some studies[4]
Canthaxanthin analoguesXanthophyll~1.5 x 10¹⁰ (in acetonitrile)[5]
Echinenone analoguesXanthophyll~1.5 x 10¹⁰ (in acetonitrile)[5]
Rhodoxanthin analoguesXanthophyll~1.5 x 10¹⁰ (in acetonitrile)[5]

Note: The efficiency of singlet oxygen quenching by carotenoids is influenced by the number of conjugated double bonds in their structure, with a greater number generally leading to a higher quenching rate.[6] The experimental environment, such as incorporation into liposomes, can also affect the measured rate constants.[4][6]

Experimental Protocols for Measuring Singlet Oxygen Quenching

The determination of singlet oxygen quenching rate constants is primarily achieved through two well-established methods: Time-Resolved Spectroscopy (a direct method) and Chemical Quenching (an indirect method).

Time-Resolved Spectroscopy (Direct Measurement)

This is a powerful technique for the direct observation of singlet oxygen decay.

Principle: A photosensitizer is excited by a laser pulse, which then transfers its energy to molecular oxygen to generate singlet oxygen. The subsequent decay of singlet oxygen is monitored by detecting its faint near-infrared phosphorescence at approximately 1270 nm. The rate of this decay is measured in both the absence and presence of the quenching molecule (e.g., this compound). The difference in the decay rates allows for the calculation of the bimolecular quenching rate constant.[7]

Detailed Protocol:

  • Sample Preparation: Prepare a solution of a photosensitizer (e.g., Rose Bengal, Methylene Blue) in a suitable solvent (e.g., acetonitrile, deuterated solvents to increase singlet oxygen lifetime). The concentration of the photosensitizer should be adjusted to have a sufficient optical density at the excitation wavelength.

  • Laser Excitation: Excite the sample with a short laser pulse from a suitable laser source (e.g., Nd:YAG laser at 532 nm).

  • Phosphorescence Detection: Record the time-resolved phosphorescence decay of singlet oxygen at ~1270 nm using a sensitive near-infrared detector (e.g., a germanium photodiode) coupled to a fast oscilloscope or a time-correlated single-photon counting system.

  • Baseline Measurement: Measure the decay of singlet oxygen phosphorescence in the absence of the quencher. This provides the intrinsic lifetime of singlet oxygen in the chosen solvent.

  • Quenching Measurement: Add a known concentration of the carotenoid quencher to the solution.

  • Record Quenched Decay: Record the time-resolved phosphorescence decay again in the presence of the quencher. The decay will be faster due to the quenching process.

  • Data Analysis: Determine the quenching rate constant (kq) from the Stern-Volmer relationship, which plots the reciprocal of the singlet oxygen lifetime against the concentration of the quencher.[7]

Chemical Quenching (Indirect Measurement) using 1,3-Diphenylisobenzofuran (DPBF)

This method relies on the chemical reaction of singlet oxygen with a probe molecule, which leads to a measurable change in its absorbance.

Principle: A chemical probe, 1,3-diphenylisobenzofuran (DPBF), which specifically reacts with singlet oxygen, is included in the reaction mixture. The consumption of DPBF is monitored by the decrease in its absorbance at its maximum absorption wavelength. The carotenoid quencher competes with DPBF for singlet oxygen, thereby inhibiting the rate of DPBF bleaching.[7][8]

Detailed Protocol:

  • Solution Preparation: Prepare a solution containing a photosensitizer and DPBF in an appropriate solvent. The concentrations should be optimized for the specific experimental setup.

  • Irradiation: Irradiate the solution with a light source of a wavelength that excites the photosensitizer but not DPBF. A continuous wave laser or a filtered lamp can be used.

  • Absorbance Monitoring: Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm) over time using a UV-Vis spectrophotometer.

  • Control Experiment: Perform the experiment without the carotenoid quencher to determine the baseline rate of DPBF bleaching.

  • Quenching Experiment: Repeat the experiment with the addition of a known concentration of the carotenoid quencher.

  • Rate Calculation: The rate of DPBF bleaching in the presence and absence of the quencher is used to calculate the singlet oxygen quenching rate constant. This is often done using competitive reaction kinetics.[8][9]

Visualizing Experimental and Signaling Pathways

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for determining singlet oxygen quenching and a relevant antioxidant signaling pathway influenced by carotenoids.

G Experimental Workflow for Singlet Oxygen Quenching cluster_direct Time-Resolved Spectroscopy (Direct) cluster_indirect Chemical Quenching (Indirect) d1 Sample with Photosensitizer d2 Pulsed Laser Excitation d1->d2 d3 Singlet Oxygen Generation d2->d3 d4 Phosphorescence Detection (~1270 nm) d3->d4 d5 Measure Decay Lifetime d4->d5 d6 Add this compound d5->d6 d7 Measure Quenched Lifetime d6->d7 d8 Calculate Rate Constant (Stern-Volmer) d7->d8 i1 Sample with Photosensitizer & DPBF i2 Continuous Light Irradiation i1->i2 i3 Singlet Oxygen Generation i2->i3 i4 DPBF Bleaching i3->i4 i5 Monitor Absorbance Decrease i4->i5 i6 Add this compound i5->i6 i7 Monitor Inhibited Bleaching i6->i7 i8 Calculate Rate Constant (Competitive Kinetics) i7->i8

Caption: Workflow for direct and indirect measurement of singlet oxygen quenching.

G This compound and the Nrf2/HO-1 Antioxidant Pathway cluster_nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 ROS->Keap1 induces conformational change Cellular_Protection Cellular Protection ROS->Cellular_Protection counteracted by DEIX This compound Nrf2_Keap1 Nrf2-Keap1 Complex DEIX->Nrf2_Keap1 may promote dissociation Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2->Nrf2_Keap1 Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to HO1 HO-1 Gene Expression ARE->HO1 Antioxidant_Enzymes Antioxidant Enzymes (e.g., Heme Oxygenase-1) HO1->Antioxidant_Enzymes Antioxidant_Enzymes->Cellular_Protection

Caption: this compound may contribute to cellular protection via the Nrf2/HO-1 pathway.[10]

References

Validating the protective effect of deinoxanthin against UV-induced DNA damage

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the protective effects of deinoxanthin reveals its potent capabilities in mitigating cellular damage caused by ultraviolet (UV) radiation. This guide provides a comparative overview of this compound against other known photoprotective agents, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.

This compound, a carotenoid found in the extremophilic bacterium Deinococcus radiodurans, has demonstrated remarkable efficacy in protecting human skin cells from the detrimental effects of both UVA and UVB radiation.[1] Experimental evidence highlights its superiority over Vitamin C in enhancing cell viability and reducing apoptosis following UV exposure. Its multifaceted protective mechanisms, including potent antioxidant activity, underscore its potential as a novel ingredient in dermatological and cosmetic formulations aimed at preventing photoaging and photocarcinogenesis.

Comparative Performance Analysis

Quantitative data from in vitro studies on human fibroblast foreskin cells (HFF-1) underscore the significant protective effects of this compound. The following tables summarize the key findings, comparing the performance of this compound with a standard antioxidant, Vitamin C.

Cell Viability (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess the viability of HFF-1 cells following exposure to UVA and UVB radiation. Treatment with this compound (DNX) resulted in a marked increase in cell viability compared to untreated cells and cells treated with Vitamin C.

Treatment ConditionCell Viability (%)% Increase vs. Untreated% Increase vs. Vitamin C
UVB (100 mJ/cm²)
Untreated Control42.8--
10 µM DNX74.574.120.0
200 µM Vitamin C62.145.1-
UVA (24 J/cm²)
Untreated Control47.0--
20 µM DNX80.671.528.7
200 µM Vitamin C62.633.2-

Data sourced from a 2023 study on the protective capacities of this compound.[1]

Apoptosis Reduction (Flow Cytometry)

Flow cytometry analysis was conducted to quantify the extent of apoptosis (programmed cell death) in HFF-1 cells after UV exposure. This compound treatment significantly reduced the percentage of apoptotic cells.

Treatment ConditionApoptotic Cells (%)% Reduction in Apoptosis vs. Untreated
UVB (100 mJ/cm²)
Untreated Control72.7-
10 µM DNX20.172.35
UVA (24 J/cm²)
Untreated Control65.8-
20 µM DNX20.269.32

Data sourced from a 2023 study on the protective capacities of this compound.[1]

Antioxidant and Collagen Protective Effects

This compound's protective effects extend to mitigating oxidative stress and preserving collagen, a key structural protein in the skin.

ParameterUV-Exposed ControlThis compound-Treated% Improvement
Superoxide Dismutase (SOD) Activity (U/mg protein)
UVA (24 J/cm²)2.574.89 (at 20 µM DNX)90.3
UVB (100 mJ/cm²)3.125.21 (at 20 µM DNX)67.0
Malondialdehyde (MDA) Level (nmol/mg protein)
UVA (24 J/cm²)3.871.98 (at 20 µM DNX)48.8
UVB (100 mJ/cm²)4.122.13 (at 20 µM DNX)48.3
Hydroxyproline Content (µg/mg protein)
UVA (24 J/cm²)2.894.78 (at 20 µM DNX)65.4
UVB (100 mJ/cm²)2.544.56 (at 20 µM DNX)79.5

Data sourced from a 2023 study on the protective capacities of this compound.[2]

Mechanism of Action: A Multi-pronged Defense

UV radiation damages DNA through the formation of pyrimidine dimers and the generation of reactive oxygen species (ROS). This compound appears to counteract this damage through several mechanisms.

cluster_uv UV Radiation cluster_cell Skin Cell cluster_damage Cellular Damage UV UVA/UVB DNA DNA UV->DNA Direct Absorption Mitochondria Mitochondria UV->Mitochondria Induces DNADamage DNA Damage (Pyrimidine Dimers) DNA->DNADamage ROS Reactive Oxygen Species (ROS) ROS->DNA Damages Collagen Collagen ROS->Collagen Degrades OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria->ROS CollagenDegradation Collagen Degradation Collagen->CollagenDegradation Apoptosis Apoptosis (Cell Death) DNADamage->Apoptosis OxidativeStress->Apoptosis This compound This compound This compound->ROS Scavenges This compound->Apoptosis Inhibits This compound->CollagenDegradation Prevents

Fig. 1: Protective Mechanism of this compound against UV-Induced Cellular Damage.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the protocols used in the primary research.[2]

Cell Culture and UV Irradiation
  • Cell Line: Human fibroblast foreskin cells (HFF-1).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • UV Source: A UV lamp emitting either UVA (320-400 nm) or UVB (280-320 nm) radiation.

  • Irradiation Protocol: Cells were seeded and allowed to adhere overnight. The culture medium was removed, and cells were washed with phosphate-buffered saline (PBS) before being irradiated with the specified doses of UVA or UVB.

MTT Cell Viability Assay

cluster_workflow MTT Assay Workflow A Seed HFF-1 cells in 96-well plate B Treat with this compound or Vitamin C (12h) A->B C Expose to UVA or UVB B->C D Incubate for 24h C->D E Add MTT solution (0.5 mg/mL) D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Fig. 2: MTT Cell Viability Assay Workflow.
  • Cell Seeding: HFF-1 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated overnight.

  • Treatment: Cells were pre-treated with various concentrations of this compound (5, 10, and 20 µM) or Vitamin C (200 µM) for 12 hours.

  • UV Exposure: Cells were exposed to UVA (12, 18, and 24 J/cm²) or UVB (35, 70, and 100 mJ/cm²) radiation.

  • MTT Addition: After a 24-hour post-irradiation incubation, 100 µL of MTT solution (0.5 mg/mL in PBS) was added to each well.

  • Incubation: The plate was incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

Apoptosis Assay (Flow Cytometry)
  • Cell Preparation: HFF-1 cells were seeded and treated with this compound as described above, then exposed to the maximal doses of UVA (24 J/cm²) and UVB (100 mJ/cm²).

  • Harvesting: After a 24-hour incubation, cells were harvested by trypsinization.

  • Staining: Cells were washed with PBS and then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Analysis: The percentage of apoptotic cells (Annexin V-positive) was determined using a flow cytometer.

Superoxide Dismutase (SOD) Activity Assay
  • Lysate Preparation: HFF-1 cells, after treatment and UV exposure, were lysed, and the protein concentration of the supernatant was determined.

  • Assay: SOD activity in the cell lysates was measured using a commercial SOD assay kit, which is based on the inhibition of the reduction of WST-1 by superoxide anions.

  • Measurement: The absorbance was read at 450 nm, and SOD activity was expressed as units per milligram of protein.

Malondialdehyde (MDA) Assay
  • Homogenate Preparation: Treated and UV-exposed HFF-1 cells were homogenized in a suitable buffer on ice.

  • Reaction: Aliquots of the cell lysate were mixed with 10% trichloroacetic acid (TCA) and 1% thiobarbituric acid (TBA) and heated at 90°C for 10 minutes to form a TBA-MDA complex.

  • Measurement: After centrifugation, the absorbance of the supernatant was measured at 532 nm. MDA levels were expressed as nanomoles per milligram of protein.

Hydroxyproline Measurement
  • Hydrolysis: Treated and UV-exposed HFF-1 cells were hydrolyzed with 6N HCl at 110°C for 24 hours.

  • Reaction: The hydrolyzed samples were reacted with Chloramine-T and Ehrlich's reagent.

  • Measurement: The absorbance of the resulting colored product was measured at 550 nm. Hydroxyproline content was expressed as micrograms per milligram of protein.

Comparison with Other Alternatives

While this guide focuses on the direct comparison with Vitamin C, it is important to consider other alternatives for UV protection.

  • Astaxanthin: Another potent carotenoid antioxidant, astaxanthin has shown protective effects against UV-induced photoaging. However, a lack of studies with directly comparable experimental conditions to the this compound research makes a quantitative comparison challenging. Qualitatively, both carotenoids function as powerful antioxidants, but the unique chemical structure of this compound may contribute to its superior performance.

  • Synthetic Sunscreens: Conventional sunscreens utilize a variety of organic and inorganic filters to absorb, reflect, or scatter UV radiation. While effective in preventing sunburn, concerns exist regarding their photostability, systemic absorption, and environmental impact. Natural compounds like this compound offer a potentially safer and more biocompatible alternative, with the added benefit of intracellular antioxidant and DNA-protective effects, which are not features of most synthetic filters.

Conclusion

The experimental data presented provides a strong validation for the protective effects of this compound against UV-induced DNA damage and cellular stress. Its superior performance compared to Vitamin C in key metrics such as promoting cell viability and reducing apoptosis, combined with its potent antioxidant properties, positions this compound as a highly promising candidate for the development of next-generation photoprotective agents. Further research, including clinical trials, is warranted to fully elucidate its potential in skincare and therapeutic applications.

References

Deinoxanthin vs. Lycopene: A Head-to-Head Comparison in Preventing Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two potent carotenoid antioxidants, deinoxanthin and lycopene, in preventing lipid peroxidation. This analysis is based on available experimental data to assist researchers and drug development professionals in evaluating their potential therapeutic applications.

Quantitative Data Summary

Direct head-to-head comparative studies quantifying the inhibition of lipid peroxidation by this compound and lycopene are limited in publicly available literature. However, individual studies on each compound provide insights into their potent antioxidant capacities. The following table summarizes available data on their effects on lipid peroxidation markers.

FeatureThis compoundLycopene
Primary Antioxidant Activity Exhibits significantly stronger Reactive Oxygen Species (ROS)-scavenging activity compared to other known carotenoids.[1]A powerful antioxidant that effectively quenches singlet oxygen and scavenges free radicals.[2][3]
Lipid Peroxidation Inhibition Suppresses lipid peroxidation in UVB-induced skin damage models.[4][5] In human fibroblast cells, this compound treatment led to a significant reduction in malondialdehyde (MDA) levels, a key indicator of lipid peroxidation.[6][7]Reduces lipid peroxidation by acting as a chain-breaking antioxidant.[2] In cell culture, lycopene supplementation (20 pmol/10^6 cells) reduced Fe-NTA/ascorbate-induced lipid peroxidation (measured as TBARS) by 86%.[8] At a concentration of 20 µM, lycopene significantly decreased TBARS levels induced by ferric nitrilotriacetate.[9]
Modulation of Antioxidant Enzymes Boosts superoxide dismutase (SOD) activity in UVB-induced skin damage models.[4][5]Can upregulate the expression of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase.[10]
Pro-oxidant Activity Not prominently reported in available literature.Can exhibit pro-oxidant effects under certain in vitro conditions, such as in the presence of lipid-soluble radical generators.[9][11]

Note: The lack of standardized, direct comparative studies necessitates caution when interpreting the relative potency of these two carotenoids.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess lipid peroxidation, based on established protocols.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Protocol:

  • Sample Preparation: Homogenize tissue samples or cell lysates in a suitable buffer (e.g., RIPA buffer). For plasma samples, use directly.

  • Protein Precipitation: Add ice-cold 10% Trichloroacetic Acid (TCA) to the sample to precipitate proteins. Incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge the samples at approximately 2200 x g for 15 minutes at 4°C.

  • Reaction: Collect the supernatant and mix it with an equal volume of 0.67% (w/v) Thiobarbituric Acid (TBA).

  • Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes to allow the formation of the MDA-TBA adduct.

  • Cooling: Cool the samples on ice to stop the reaction.

  • Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

  • Quantification: Determine the concentration of MDA using a standard curve prepared with a known concentration of MDA.

Lipid Hydroperoxide (LPO) Assay

This assay directly measures the initial products of lipid peroxidation, the lipid hydroperoxides.

Protocol:

  • Lipid Extraction: Extract lipids from the sample (e.g., plasma, tissue homogenate) using a chloroform/methanol mixture. This step also serves to deproteinate the sample.

  • Centrifugation: Centrifuge the mixture to separate the layers. Carefully collect the lower chloroform layer containing the lipids.

  • Reaction: In a clean tube, add the chloroform extract to a reaction mixture containing a ferrous iron solution. The lipid hydroperoxides will oxidize the ferrous ions (Fe2+) to ferric ions (Fe3+).

  • Chromogen Addition: Add a chromogen, such as thiocyanate or xylenol orange, which reacts with the ferric ions to produce a colored complex.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time.

  • Measurement: Measure the absorbance of the colored complex at the appropriate wavelength (e.g., ~500 nm for thiocyanate, ~560 nm for xylenol orange).

  • Quantification: Calculate the concentration of lipid hydroperoxides based on a standard curve prepared with a known concentration of a hydroperoxide standard (e.g., hydrogen peroxide or cumene hydroperoxide).

Conjugated Diene Assay

This method measures the formation of conjugated dienes, which are early markers of lipid peroxidation of polyunsaturated fatty acids.

Protocol:

  • Lipid Extraction: Extract lipids from the sample using a suitable solvent system like chloroform/methanol or hexane/isopropanol.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Resuspension: Resuspend the lipid extract in a solvent suitable for UV spectrophotometry, such as cyclohexane or ethanol.

  • Measurement: Measure the absorbance of the solution in the UV range, typically scanning from 220 to 300 nm. Conjugated dienes exhibit a characteristic absorbance peak at approximately 233 nm.

  • Quantification: The concentration of conjugated dienes can be calculated using the Beer-Lambert law and the molar extinction coefficient for conjugated dienes.

Visualizing Mechanisms and Workflows

Lipid Peroxidation Pathway and Antioxidant Intervention

The following diagram illustrates the chain reaction of lipid peroxidation and the points at which antioxidants like this compound and lycopene can intervene.

Lipid_Peroxidation PUFA Polyunsaturated Fatty Acid (PUFA) Initiation Initiation (ROS attack) PUFA->Initiation Lipid_Radical Lipid Radical (L•) Initiation->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Oxygen O2 Propagation Propagation Peroxyl_Radical->Propagation Termination Termination Peroxyl_Radical->Termination + another radical Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Propagation->Lipid_Hydroperoxide Lipid_Radical2 Lipid Radical (L•) Propagation->Lipid_Radical2 PUFA2 Another PUFA PUFA2->Propagation Non_Radical_Products Non-Radical Products Termination->Non_Radical_Products Antioxidant Antioxidant (this compound/Lycopene) Antioxidant->Initiation Scavenges ROS Antioxidant->Peroxyl_Radical Donates H•

Caption: Lipid peroxidation chain reaction and antioxidant intervention points.

Nrf2 Signaling Pathway Activation by Antioxidants

This diagram illustrates how antioxidants can activate the Nrf2 signaling pathway, leading to the expression of protective enzymes. Lycopene is known to modulate this pathway, and it is plausible that this compound employs a similar mechanism due to its potent antioxidant nature.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination Normal state Lycopene Lycopene/ This compound Lycopene->Keap1_Nrf2 Induces dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Initiates transcription

Caption: Activation of the Nrf2 antioxidant response pathway by carotenoids.

Mechanisms of Action

Both this compound and lycopene are potent antioxidants that can neutralize harmful free radicals, thereby inhibiting the initiation and propagation of lipid peroxidation.

This compound: The superior ROS-scavenging ability of this compound is attributed to its unique molecular structure.[1] It can effectively quench singlet oxygen and scavenge other reactive oxygen species that initiate lipid peroxidation. Its ability to enhance the activity of endogenous antioxidant enzymes like SOD further contributes to its protective effects.[4][5]

Lycopene: Lycopene acts as a potent chain-breaking antioxidant within lipid membranes.[2] It can donate an electron or a hydrogen atom to lipid peroxyl radicals, thus terminating the lipid peroxidation chain reaction. Furthermore, lycopene can modulate cell signaling pathways, such as the Nrf2 pathway.[2][12][13] By activating Nrf2, lycopene can upregulate the expression of a suite of antioxidant and detoxifying enzymes, thereby bolstering the cell's intrinsic defense against oxidative stress.[2][12][13]

Conclusion

Both this compound and lycopene are highly effective carotenoid antioxidants with demonstrated efficacy in preventing lipid peroxidation. This compound is noted for its exceptionally strong ROS-scavenging activity.[1] Lycopene, in addition to its direct antioxidant effects, has been shown to modulate the Nrf2 signaling pathway, providing a secondary, indirect mechanism of cellular protection.[2][12][13]

While the available data strongly support the potent antioxidant capabilities of both compounds, there is a clear need for direct head-to-head comparative studies using standardized assays to definitively establish their relative potencies in inhibiting lipid peroxidation. Such studies would be invaluable for guiding the selection and development of these promising natural compounds for therapeutic applications in conditions associated with oxidative stress.

References

Deinoxanthin: A Comparative Analysis of its In Vitro Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Deinoxanthin's Performance Against Commercially Available Anti-Inflammatory Agents.

This compound, a rare carotenoid produced by the extremophilic bacterium Deinococcus radiodurans, is emerging as a potent anti-inflammatory agent. This guide provides a comparative analysis of the in vitro anti-inflammatory properties of this compound against well-established anti-inflammatory compounds: astaxanthin, curcumin, and quercetin. The data presented is compiled from various in vitro studies, offering a quantitative and methodological overview to inform future research and development.

Comparative Efficacy: Inhibition of Inflammatory Mediators

The anti-inflammatory potential of a compound is often evaluated by its ability to inhibit the production of key inflammatory mediators in cell-based assays. The following table summarizes the available quantitative data for this compound and its counterparts in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard in vitro model for inflammation.

CompoundInflammatory MediatorCell LineIC50 / % Inhibition
This compound Nitric Oxide (NO)RAW 264.7~50% inhibition at 10 µg/mL (nanocapsules)[1]
TNF-αBone Marrow-Derived Dendritic CellsPotent suppression (concentration-dependent)[2]
IL-12p70Bone Marrow-Derived Dendritic CellsPotent suppression (concentration-dependent)[2]
IL-10Bone Marrow-Derived Dendritic CellsSignificant enhancement (concentration-dependent)[2]
Astaxanthin Nitric Oxide (NO)RAW 264.7IC50: ~12.5-25 µM[3]
Prostaglandin E2 (PGE2)RAW 264.7Dose-dependent decrease[3]
TNF-αRAW 264.7Significant reduction at 5, 12.5, and 25 µM[3][4]
IL-1βRAW 264.7Suppressed expression[4]
Curcumin Nitric Oxide (NO)RAW 264.7IC50: 11.0 ± 0.59 µM[5]
iNOSRAW 264.7Inhibition of expression
COX-2RAW 264.7Inhibition of expression
TNF-αRAW 264.7Significant reduction at 10 µM[6][7]
IL-1βRAW 264.7Significant reduction[7]
IL-6RAW 264.7Significant reduction[7]
Quercetin TNF-αRAW 264.7Inhibition at 10, 25, 50, and 100 µg/mL[6]
IL-1βRAW 264.7Inhibition of expression[8]
IL-6RAW 264.7Significant inhibition up to 50 µM[9]
Nitric Oxide (NO)RAW 264.7Significant inhibition up to 50 µM[9]

Experimental Protocols: A Methodological Overview

The following protocols are standard methodologies employed in the in vitro assessment of anti-inflammatory properties.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This is a widely used model to screen for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.[10]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, astaxanthin, curcumin, or quercetin). The cells are pre-incubated for a specific period (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically ranging from 100 ng/mL to 1 µg/mL) to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.

  • Incubation: The plates are incubated for a further 24 hours.

  • Analysis: The cell culture supernatant is collected for the quantification of inflammatory mediators.

Quantification of Nitric Oxide (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure: 50-100 µL of the cell culture supernatant is mixed with an equal volume of the Griess reagent in a 96-well plate.

  • Incubation: The mixture is incubated at room temperature for 10-15 minutes in the dark.

  • Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.[10]

Quantification of Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • Sample Addition: The cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells.

  • Detection: A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added.

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change.

  • Measurement: The absorbance is measured at a specific wavelength. The concentration of the cytokine in the samples is determined from the standard curve.[11]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound and the comparative compounds are primarily mediated through the inhibition of key inflammatory signaling pathways.

experimental_workflow cluster_cell_culture Cell Culture & Stimulation cluster_assays Inflammatory Mediator Analysis cluster_pathway Signaling Pathway RAW 264.7 Macrophages RAW 264.7 Macrophages LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation Induces Inflammation Griess Assay Griess Assay LPS Stimulation->Griess Assay Supernatant ELISA ELISA LPS Stimulation->ELISA Supernatant Test Compound This compound or Comparative Compound Test Compound->LPS Stimulation Pre-treatment NF-kB Pathway NF-kB Pathway Test Compound->NF-kB Pathway Inhibition MAPK Pathway MAPK Pathway Test Compound->MAPK Pathway Inhibition NO Measurement NO Measurement Griess Assay->NO Measurement Cytokine Measurement Cytokine Measurement ELISA->Cytokine Measurement Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Pathway->Pro-inflammatory Gene Expression MAPK Pathway->Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression->NO Measurement Pro-inflammatory Gene Expression->Cytokine Measurement

Caption: Experimental workflow for assessing in vitro anti-inflammatory activity.

The diagram above illustrates the typical workflow for evaluating the anti-inflammatory properties of a test compound. Macrophages are stimulated with LPS in the presence or absence of the compound. The resulting cell supernatant is then analyzed for key inflammatory mediators. The inhibitory action of the compound is often linked to the downregulation of signaling pathways like NF-κB and MAPK, which are crucial for the expression of pro-inflammatory genes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) TAK1->MAPKK IκBα IκBα IKK->IκBα P p65/p50 (NF-κB) p65/p50 (NF-κB) IκBα->p65/p50 (NF-κB) releases NF-κB (active) NF-κB (active) p65/p50 (NF-κB)->NF-κB (active) MAPK MAPK (p38, JNK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Pro-inflammatory Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NF-κB (active)->Pro-inflammatory Genes AP1->Pro-inflammatory Genes This compound This compound This compound->TAK1 Inhibits This compound->IKK Inhibits

Caption: this compound's proposed anti-inflammatory signaling pathway.

This diagram illustrates the proposed mechanism of action for this compound in inhibiting the inflammatory response. Upon LPS stimulation of TLR4, a signaling cascade involving MyD88, TRAF6, and TAK1 is initiated. This leads to the activation of both the NF-κB and MAPK pathways, culminating in the expression of pro-inflammatory genes. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting key kinases in these pathways, such as TAK1 and IKK.

References

Cross-study comparison of deinoxanthin's antioxidant potency in different assay systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Deinoxanthin's Antioxidant Potency Across Various Assay Systems.

This compound, a unique carotenoid pigment produced by the extremophilic bacterium Deinococcus radiodurans, has garnered significant attention for its potent antioxidant properties. This guide provides a comparative analysis of this compound's antioxidant efficacy as demonstrated in various in vitro assay systems, offering a valuable resource for researchers investigating its potential therapeutic applications.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of this compound has been evaluated using several established assay systems. The following table summarizes the available quantitative data, providing a snapshot of its performance in scavenging different types of free radicals and protecting against oxidative damage. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Antioxidant Assay SystemTest SubstanceConcentrationResultReference CompoundResult (Reference)Source
DPPH Radical Scavenging Carotenoid Extract from D. radiodurans0.6 µg/mL~46% scavenging--[1]
Superoxide Radical Scavenging Carotenoid Extract from D. radiodurans3 µg/mL42.99% scavenging--[1]
Protein Oxidation Inhibition Purified this compoundNot SpecifiedGreater inhibitionLycopene, LuteinLess inhibition[2]
In vitro ROS Scavenging This compound1 µg/mLSignificantly higher antioxidant activityUnencapsulated this compoundLower antioxidant activity[3]
Nitric Oxide (NO) Scavenging This compound-rich extractNot SpecifiedPotent NO scavenging--[3]

Note: The carotenoid extracts from Deinococcus radiodurans are rich in this compound, which is its major carotenoid.

Experimental Methodologies and Signaling Pathways

A fundamental understanding of the experimental protocols is crucial for interpreting the results and designing future studies. Below are detailed methodologies for the key antioxidant assays cited, along with a visual representation of the general workflow.

Experimental Workflows

The following diagram illustrates a generalized workflow for assessing the antioxidant activity of a test compound like this compound in common in vitro assays.

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare this compound Solution (various concentrations) dpph DPPH Assay prep->dpph Test Compound abts ABTS Assay prep->abts Test Compound frap FRAP Assay prep->frap Test Compound orac ORAC Assay prep->orac Test Compound mix Mix this compound with Radical/Reagent Solution dpph->mix abts->mix frap->mix orac->mix incubate Incubate for a Specific Time mix->incubate measure Measure Absorbance or Fluorescence Change incubate->measure calculate Calculate % Inhibition or Antioxidant Capacity (e.g., IC50, TEAC) measure->calculate

Figure 1. Generalized workflow for in vitro antioxidant assays.
Detailed Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the decrease in absorbance at a specific wavelength (typically 517 nm) is proportional to the radical scavenging activity of the antioxidant.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

    • Test sample (this compound) dissolved in a suitable solvent at various concentrations.

    • Positive control (e.g., Ascorbic acid or Trolox).

  • Procedure:

    • A specific volume of the test sample is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

    • The absorbance of the solution is measured using a spectrophotometer at 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test sample.

2. In Vitro Cellular Reactive Oxygen Species (ROS) Scavenging Assay

This cell-based assay evaluates the ability of an antioxidant to reduce intracellular ROS levels.

  • Principle: A fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA) is used to detect intracellular ROS. DCFH-DA is non-fluorescent but is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The reduction in fluorescence intensity in the presence of an antioxidant indicates its ROS scavenging capacity.

  • Reagents and Materials:

    • Cell line (e.g., human keratinocytes).

    • Cell culture medium and supplements.

    • DCFH-DA probe.

    • ROS-inducing agent (e.g., hydrogen peroxide, H₂O₂).

    • Test sample (this compound).

  • Procedure:

    • Cells are cultured in a multi-well plate.

    • The cells are pre-treated with various concentrations of the test sample for a specific duration.

    • The cells are then loaded with the DCFH-DA probe.

    • ROS production is induced by adding a ROS-inducing agent.

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

    • The percentage of ROS scavenging is calculated by comparing the fluorescence of treated cells to that of untreated control cells.

3. Nitric Oxide (NO) Scavenging Assay

This assay determines the ability of a substance to scavenge nitric oxide radicals.

  • Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The concentration of nitrite is measured using the Griess reagent. A decrease in the amount of nitrite in the presence of an antioxidant indicates its NO scavenging activity.

  • Reagents:

    • Sodium nitroprusside solution.

    • Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic medium).

    • Test sample (this compound).

  • Procedure:

    • The test sample at various concentrations is mixed with the sodium nitroprusside solution.

    • The mixture is incubated at room temperature for a specific period.

    • An equal volume of Griess reagent is added to the mixture.

    • The absorbance of the resulting chromophore is measured at a specific wavelength (e.g., 546 nm).

    • The percentage of nitric oxide scavenging activity is calculated by comparing the absorbance of the sample-containing mixture to that of the control.

Signaling Pathways in Oxidative Stress

The antioxidant activity of this compound can be contextualized within the broader cellular response to oxidative stress. The following diagram illustrates a simplified signaling pathway involved in oxidative stress and the potential points of intervention for an antioxidant like this compound.

G ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage causes Nrf2 Nrf2 ROS->Nrf2 activates AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) AntioxidantEnzymes->ROS neutralizes ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to ARE->AntioxidantEnzymes upregulates This compound This compound This compound->ROS scavenges

Figure 2. Simplified oxidative stress signaling pathway.

Concluding Remarks

The available data strongly suggest that this compound is a powerful antioxidant with significant potential for protecting against oxidative damage. Its demonstrated efficacy in scavenging various free radicals and inhibiting protein oxidation underscores its promise as a therapeutic agent. However, to facilitate a more comprehensive and direct comparison of its potency against other well-known antioxidants, further research is warranted to establish standardized quantitative metrics, such as IC50 values, across a broader range of antioxidant assays. The detailed methodologies and conceptual frameworks provided in this guide are intended to support and guide these future investigations.

References

Safety Operating Guide

Proper Disposal Procedures for Deinoxanthin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Deinoxanthin, a potent antioxidant carotenoid isolated from the extremophilic bacterium Deinococcus radiodurans, is increasingly utilized in research and development for its potential applications in pharmaceuticals and cosmetics.[1][2][3] As with any laboratory chemical, ensuring its proper disposal is paramount for environmental safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

This compound Hazard Assessment

Table 1: Inferred Properties and Hazards of this compound (based on Astaxanthin SDS)

PropertyInferred CharacteristicDisposal Implication
Physical State Powder Solid[4]Spills can create dust. Handle in a well-ventilated area or with appropriate engineering controls.
Solubility Sparingly soluble in water (0.083 g/L for astaxanthin)[4]Do not dispose of down the drain in large quantities or as a solid.
Stability Sensitive to light and air[4]Store in a tightly closed, opaque container. Degradation products may have different properties.
Incompatibilities Strong oxidizing agents[4][7]Segregate from incompatible chemicals during storage and disposal.
Toxicity Toxicological properties not fully investigated.[6] May cause eye and skin irritation.[6]Assume it is a potentially hazardous substance. Wear appropriate Personal Protective Equipment (PPE).
Environmental Hazard Not classified as hazardous to the aquatic environment (for astaxanthin).[5]While likely not acutely ecotoxic, disposal should still follow institutional guidelines to minimize environmental release.

Disposal of Pure this compound (Solid Waste)

For pure, solid this compound that has not been contaminated with hazardous solvents, follow these steps:

  • Consult Institutional Guidelines: Always check with your institution's Environmental Health & Safety (EHS) department first. They will provide specific instructions based on local and national regulations.

  • Waste Characterization: If deemed non-hazardous by your EHS office, it may be permissible to dispose of it as general laboratory waste.

  • Chemical Waste Disposal: If required, or if the this compound is contaminated, it must be disposed of as chemical waste.

    • Packaging: Place the solid this compound in a sealed, leak-proof container that is compatible with the chemical. The original container is often a good choice if it is in good condition.[8]

    • Labeling: Affix a hazardous waste label to the container. The label should clearly state "this compound" and any other potential hazards.

    • Storage: Store the container in a designated Satellite Accumulation Area (SAA) until it is collected by EHS personnel.[8][9]

Disposal of this compound Solutions (Liquid Waste)

In a laboratory setting, this compound is often dissolved in organic solvents for experimental use.[1][10][11] The disposal of these solutions is dictated by the hazards of the solvent.

NEVER dispose of organic solvents down the drain.

  • Segregation: Collect this compound solutions in a dedicated, properly labeled hazardous waste container. Do not mix different types of solvent waste (e.g., halogenated and non-halogenated).[12]

  • Container: Use a container that is chemically compatible with the solvent and has a secure, leak-proof cap.[13]

  • Labeling: Clearly label the waste container with the full chemical names of all components, including "this compound" and the solvent(s), along with their approximate concentrations.

  • Storage: Keep the waste container closed except when adding waste. Store it in your lab's SAA, away from incompatible materials.[9]

Table 2: Disposal Considerations for Common Solvents Used with this compound

SolventHazard Classification (Typical)Disposal Procedure
Methanol Flammable, ToxicCollect in a "Flammable Liquid Waste" container. Ensure the container is properly vented if required by your institution.
Acetone FlammableCollect in a "Flammable Liquid Waste" container.
Hexane Flammable, ToxicCollect in a "Flammable Liquid Waste" container.
Ethanol FlammableCollect in a "Flammable Liquid Waste" container.
Acetonitrile Flammable, ToxicCollect in a dedicated waste stream if required by your institution, or with other flammable liquid waste. Check for specific segregation requirements.

Decontamination and Disposal of Empty Containers

Empty containers that held pure this compound or its solutions must be properly decontaminated before disposal.[12]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous liquid waste, following the procedures in Section 3.

  • Deface Label: Completely remove or deface the original label on the container to avoid confusion.[12]

  • Disposal: Once decontaminated, the container can typically be disposed of in the appropriate recycling bin (e.g., glass recycling) or as general lab waste, in accordance with institutional policy.

Spill Cleanup Procedures

In the event of a spill, follow these general guidelines:

  • Solid this compound Spill:

    • Alert personnel in the area.

    • Wear appropriate PPE (gloves, safety glasses, lab coat).

    • Gently sweep the solid material into a dustpan to avoid creating dust.

    • Place the collected material into a labeled hazardous waste container.

    • Clean the spill area with a damp cloth, and dispose of the cloth as chemical waste.

  • This compound Solution Spill:

    • Alert personnel and ensure the area is well-ventilated. Remove any ignition sources if the solvent is flammable.

    • Wear appropriate PPE, including solvent-resistant gloves.

    • Contain the spill using absorbent materials (e.g., spill pads or vermiculite).

    • Collect the absorbent material and place it in a sealed bag or container.

    • Dispose of the collected material as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Deinoxanthin_Disposal_Workflow start This compound Waste Generated waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid is_contaminated Is solid contaminated with hazardous material? solid_waste->is_contaminated solvent_type Identify Solvent Type (e.g., Flammable, Halogenated) liquid_waste->solvent_type non_haz_solid Consult EHS. May be general waste. is_contaminated->non_haz_solid No haz_solid Dispose as Hazardous Solid Chemical Waste is_contaminated->haz_solid Yes ehs_pickup Arrange for EHS Pickup non_haz_solid->ehs_pickup package_solid Package in sealed, labeled container. haz_solid->package_solid collect_liquid Collect in appropriate, labeled liquid waste container. solvent_type->collect_liquid saa Store in Satellite Accumulation Area (SAA) collect_liquid->saa package_solid->saa saa->ehs_pickup

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This guide is intended for informational purposes and is based on general laboratory safety principles and data from similar compounds. Always prioritize and follow the specific guidelines and regulations provided by your institution's Environmental Health & Safety department.

References

Essential Safety and Operational Guide for Handling Deinoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Deinoxanthin. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following personal protective equipment is mandatory to prevent skin contact, eye irritation, and inhalation.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., neoprene or nitrile rubber).To prevent direct skin contact.
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be necessary for splash protection.To protect eyes from dust particles and potential splashes.
Respiratory Protection A NIOSH-certified respirator with a particulate filter (e.g., N95 or P100) should be used when handling the powder outside of a certified chemical fume hood.To prevent inhalation of fine particles, which may cause respiratory irritation.
Body Protection A lab coat or long-sleeved work clothing.To protect skin from accidental exposure.

Operational Plan: Step-by-Step Handling Protocol

This compound, like other carotenoids, is sensitive to light, heat, and oxygen.[1] Proper handling and storage are critical to prevent degradation.

Pre-Handling and Storage
  • Storage Conditions : Store this compound in a tightly sealed, light-protected container in a freezer, ideally under an inert atmosphere such as argon or nitrogen.

  • Stability : The compound is stable under proper storage conditions. Avoid contact with strong oxidizing agents, as they can accelerate deterioration.[2]

Handling Procedures
  • Preparation :

    • Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.

    • Verify that all required PPE is readily available and in good condition.

    • Have spill cleanup materials (e.g., absorbent pads, designated waste container) accessible.

  • Dispensing and Weighing :

    • Handle the powdered form of this compound in a chemical fume hood to minimize inhalation risk and prevent contamination.

    • Use appropriate, clean tools such as spatulas and weigh paper for transferring the substance.

    • To minimize exposure to air and light, work efficiently. After dispensing, securely reseal the container and return it to the freezer.

  • Dissolving :

    • When preparing solutions, add the solvent to the weighed this compound powder slowly to avoid splashing.

    • If sonication is required for dissolution, ensure the vial is securely capped and does not leak.

Disposal Plan

This compound waste should be handled in accordance with institutional and local regulations for chemical waste.

  • Solid Waste :

    • Collect unused solid this compound and any contaminated disposable materials (e.g., weigh paper, gloves, pipette tips) in a clearly labeled, sealed waste container designated for chemical waste.

    • Do not mix with general laboratory trash.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a labeled, sealed waste container.

    • The container should be appropriate for the solvent used (e.g., a glass bottle for organic solvents).

    • Dispose of the liquid waste through your institution's hazardous waste management program.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Workspace A->B C Weigh this compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Segregate Waste E->F G Dispose of Waste F->G H Clean Workspace G->H I Doff PPE H->I

This compound Handling Workflow Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deinoxanthin
Reactant of Route 2
Deinoxanthin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.